Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCLIKKFYMZIL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-87-5 | |
| Record name | sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate: Properties, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. While direct experimental data on this specific sodium salt is limited in publicly accessible literature, this document synthesizes information on the well-established chemical and biological properties of the 1,3,4-thiadiazole scaffold to project the characteristics and potential applications of the title compound. We will delve into a plausible synthetic route, predict its core physicochemical properties, and explore its potential as a bioactive agent in drug discovery and development, drawing parallels with structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Pharmacophore
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its diverse and significant pharmacological activities.[1][2] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its wide range of biological targets.[3] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[1][4][5] The stability of the thiadiazole ring and its capacity for substitution at the 2- and 5-positions allow for extensive structural modifications to optimize potency and selectivity for various therapeutic targets.[6]
This guide focuses on a specific derivative, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. While this particular salt is commercially available, indicating its use in research or as a synthetic intermediate, detailed studies on its properties and applications are not widely published.[6] Therefore, this document will provide a scientifically-grounded projection of its characteristics based on the established knowledge of the 1,3,4-thiadiazole class.
Physicochemical Properties
Based on its chemical structure and data from commercial suppliers, the fundamental properties of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate can be summarized.
Table 1: Core Physicochemical Properties of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
| Property | Value | Source |
| CAS Number | 1909316-87-5 | [6] |
| Molecular Formula | C₅H₅N₂O₂SNa | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
The sodium salt form suggests good aqueous solubility, which is often a desirable property for compounds intended for biological testing or pharmaceutical formulation. The properties of the corresponding carboxylic acid, 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid, would be expected to show lower aqueous solubility and a defined melting point.
Proposed Synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid and its Sodium Salt
A plausible synthetic route to 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid can be devised based on established methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.[7][8] A common and effective approach involves the cyclization of a thiosemicarbazide derivative. The subsequent formation of the sodium salt is a straightforward acid-base reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-hydrazinyl-3-oxopropanoate
-
To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) cooled in an ice bath, slowly add malonic acid monomethyl ester chloride.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
-
Combine methyl 3-hydrazinyl-3-oxopropanoate and thioacetamide in a reaction vessel.
-
Add a mixture of polyphosphoric acid (PPA) and sulfuric acid as a cyclodehydration agent.[8]
-
Heat the mixture with stirring for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude ester.
-
Purify the product by column chromatography.
Step 3: Synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid
-
Dissolve the methyl ester from the previous step in a mixture of an alcohol (e.g., methanol) and water.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 4: Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
-
Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol).
-
Add one equivalent of sodium hydroxide or sodium ethoxide.
-
Stir the solution until the acid is completely neutralized.
-
Remove the solvent under reduced pressure to obtain the sodium salt as a solid.
Potential Biological Activities and Mechanism of Action
The biological profile of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has not been explicitly reported. However, based on the extensive research on analogous 1,3,4-thiadiazole derivatives, we can anticipate a range of potential biological activities.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal properties.[9][10] The N=C-S moiety within the ring is believed to be crucial for this activity. Derivatives of 1,3,4-thiadiazole have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.
Anti-inflammatory Activity
Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as anti-inflammatory agents.[12] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural similarity of some thiadiazole derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) supports this hypothesis.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] These derivatives can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in tumor growth and proliferation.[5] For instance, some thiadiazole derivatives have been shown to inhibit carbonic anhydrases, which are overexpressed in certain tumors.[16]
Caption: Potential biological activities of 1,3,4-thiadiazole derivatives.
Future Directions and Conclusion
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate represents an intriguing yet underexplored member of the pharmacologically significant 1,3,4-thiadiazole family. This technical guide has provided a foundational understanding of this compound by proposing a viable synthetic route and extrapolating its potential physicochemical and biological properties from the wealth of data on its structural analogues.
To fully elucidate the potential of this compound, further experimental validation is essential. Key areas for future research include:
-
Confirmation of the proposed synthesis and optimization of reaction conditions.
-
Detailed characterization of its physicochemical properties , including pKa, logP, and stability studies.
-
Comprehensive screening for biological activities , particularly antimicrobial, anti-inflammatory, and anticancer effects, using a panel of in vitro assays.
-
Investigation of its mechanism of action for any confirmed biological activities.
References
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2016). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 9, S1283–S1289.
- Noolvi, M. N., & Patel, H. M. (2013). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of the Korean Chemical Society, 57(3), 373-379.
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Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[9][13][14]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 127-134.
- Jafari, E., Aliabadi, A., & Mohammadi-Farani, A. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Mini-Reviews in Medicinal Chemistry, 16(15), 1249-1262.
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Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[9][13][14]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association.
- Demir, B., et al. (2021). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Pharmaceutical Chemistry Journal, 55(4), 365-371.
- Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47.
- Le, T. H., et al. (2021).
- Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry, 17(6), 551-559.
- Plech, T., et al. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Current Medicinal Chemistry, 21(16), 1864-1884.
- El-Sayed, W. M., et al. (2015). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Tropical Journal of Pharmaceutical Research, 14(7), 1203-1210.
- Sharma, S., & Kumar, A. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
- El-Gendy, M. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303.
- Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry.
- de Oliveira, R. B., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(5), 1330-1355.
- Pattan, S. R., et al. (2014). Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 123-127.
- El-Sayed, W. A., et al. (2014). Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. Journal of the Chinese Chemical Society, 61(4), 431-438.
- Patel, K. D., et al. (2024). Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach.
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PubChem. (n.d.). ((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antibacterial Activity of 2-Cinnamyl-5-Substituted-1,3,4-Oxadiazole, 1,3,4-Thiadiazoles and 5-Cinnamyl-3-Substituted-1,2,4-Triazoles.
- Kubinyi, H. (1998). 3D QSAR in Drug Design: Ligand-Protein Interactions and Molecular Similarity. Springer.
- Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity.
- Al-Masoudi, N. A., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Young, W. F., & Young, H. L. (1960).
- Ciobanu, A., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1999.
- Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity.
- Weinstock, L. M., & Tull, R. J. (1975). U.S. Patent No. 3,887,572. Washington, DC: U.S.
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- 4. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" CAS 1909316-87-5
The following technical guide is structured to serve as a definitive reference for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS 1909316-87-5). It deviates from standard catalog descriptions to focus on the application science—specifically, why this salt form is critical for stability, how to synthesize it, and how to deploy it effectively in medicinal chemistry campaigns (specifically for kinase inhibitors like CDK2).
CAS: 1909316-87-5 Formula: C₅H₅N₂O₂S·Na Molecular Weight: 180.16 g/mol (Salt) / 158.18 g/mol (Free Acid)
Executive Summary & Strategic Value
In modern drug discovery, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has emerged as a high-value building block, primarily used to introduce the (5-methyl-1,3,4-thiadiazol-2-yl)methyl moiety. This structural motif acts as a polar, metabolically stable bioisostere for phenylacetic acid or benzyl groups.
Why the Sodium Salt? (The Core Challenge) The parent compound, 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid, is inherently unstable. Like many electron-deficient heteroaryl acetic acids (e.g., 2-pyridylacetic acid), it is prone to spontaneous thermal decarboxylation , yielding 2,5-dimethyl-1,3,4-thiadiazole.
-
The Solution: The sodium salt form locks the carboxylate in a stable ionic lattice, preventing the protonation required for the decarboxylation mechanism.
-
Application Insight: Researchers must handle this compound under conditions that minimize prolonged exposure to acidic environments at high temperatures.
Synthesis & Manufacturing Pathways
While often purchased, understanding the synthesis is crucial for troubleshooting impurity profiles. Two primary routes exist: the Classical Cyclization (Lab Scale) and Lateral Lithiation (Industrial Scale).
Route A: Lateral Lithiation (Industrial Preferred)
This route is atom-economical and avoids the formation of hydrazide byproducts, but requires cryogenic conditions.
-
Starting Material: 2,5-Dimethyl-1,3,4-thiadiazole.
-
Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.
-
Mechanism: The protons on the methyl groups of 1,3,4-thiadiazole are sufficiently acidic (pKa ~28-30) due to the electron-withdrawing nature of the ring. Selective mono-lithiation occurs.
-
Quenching: Reaction with dry CO₂ (gas or solid).
-
Salt Formation: Treatment with Sodium 2-ethylhexanoate or NaOH in ethanol to precipitate the stable sodium salt.
Route B: Pinner/Hydrazide Cyclization (Lab Scale)
-
Precursors: Acetylhydrazine + Ethyl cyanoacetate (via Pinner salt intermediate).
-
Cyclization: Requires Lawesson’s reagent or P₂S₅ to form the thiadiazole ring.
-
Hydrolysis: Alkaline hydrolysis of the ester directly yields the sodium salt.
Visualization: Synthesis & Stability Logic
Caption: Synthesis via lateral lithiation showing the critical divergence between the unstable free acid and the stable sodium salt.
Physicochemical Properties & Handling[1]
| Property | Value / Description | Implication for Research |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates decomposition. |
| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexane | Use polar solvents for stock solutions. |
| Hygroscopicity | Moderate to High | Store in a desiccator; weigh quickly. |
| Stability | Stable as solid at RT. Unstable in acidic solution >40°C. | Avoid heating acidic mixtures. |
| pKa (Acid) | ~3.5 - 4.0 (Estimated) | Forms tight ion pairs; buffers may be needed. |
Applications in Drug Discovery
This compound is a staple in Fragment-Based Drug Design (FBDD) and Lead Optimization , particularly for kinase inhibitors (e.g., CDK2, CDK4/6).
The "Masked" Polar Group
The thiadiazole ring serves as a dipole that can interact with solvent-exposed regions of a protein pocket while the methylene linker allows rotational freedom.
-
Bioisostere: Replaces phenylacetic acid to lower LogP and improve metabolic stability (blocks CYP oxidation at the ring).
-
Hydrogen Bonding: The Nitrogen atoms in the 1,3,4-thiadiazole are weak H-bond acceptors.
Protocol: Amide Coupling with T3P
The most common reaction is coupling the acetate to an amine (e.g., an aminopyrazole) to form an amide.
-
Why T3P? Propylphosphonic anhydride (T3P) is preferred over EDC/HOBt because it works well in organic solvents (EtOAc, DCM) where the sodium salt can be suspended, and it drives the reaction quickly, minimizing the time the free acid exists in solution.
Step-by-Step Procedure:
-
Suspension: Suspend 1.5 eq of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and 1.0 eq of the Amine in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). Note: This helps solubilize the salt via cation exchange and buffers the system.
-
Coupling Agent: Add 2.0 eq of T3P (50% solution in EtOAc) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Do not heat.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The product is usually in the organic layer.
Visualization: Drug Design Workflow
Caption: Optimization workflow replacing lipophilic linkers with the thiadiazole moiety to improve drug-like properties.
Analytical Characterization Standards
To validate the integrity of the sodium salt before use, the following signals should be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.65 ppm (s, 3H, -CH₃ on ring).
-
δ 3.85 ppm (s, 2H, -CH₂-COO⁻). Note: This shift moves downfield to ~4.2 ppm if protonated to the free acid.
-
-
¹³C NMR:
-
Distinct peaks for the thiadiazole carbons (C2 and C5) around 160-170 ppm.
-
Carbonyl carbon around 170-175 ppm.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Warning: In acidic mobile phases, you are detecting the free acid. Ensure the retention time matches the acid form.
-
References
-
Pfizer Inc. (2020). Cdk2 inhibitors. World Intellectual Property Organization. WO2020157652A2. Link
- Citation for: Use of CAS 1909316-87-5 in T3P amide coupling for CDK2 inhibitor synthesis.
-
Enamine. (n.d.). Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Product Page. Link
- Citation for: Commercial availability and basic physicochemical d
-
Hu, Y., et al. (2014).[1] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610.[1] Link
- Citation for: General reactivity and lithiation str
-
PubChem. (2025). Compound Summary: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.[2][3] National Library of Medicine. Link
- Citation for: Chemical identifiers and predicted properties.
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"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" mechanism of action
An In-Depth Technical Guide on the Potential Mechanism of Action of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Authored by: A Senior Application Scientist
Abstract
While specific mechanistic data for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not yet available in peer-reviewed literature, its core structure, the 1,3,4-thiadiazole ring, is a highly significant pharmacophore in modern medicinal chemistry. This guide provides a comprehensive overview of the potential mechanisms of action for this compound, based on the extensive research into the biological activities of 1,3,4-thiadiazole derivatives. We will explore potential anticancer, antimicrobial, anti-inflammatory, and neurological activities, and provide detailed experimental workflows for researchers to elucidate the specific mechanism of action of this and related compounds.
Introduction to Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a chemical compound with the molecular formula C5H5N2NaO2S.[1] Its structure features a central 1,3,4-thiadiazole ring, substituted with a methyl group and an acetate group. While this specific molecule is listed in chemical databases such as PubChem and is commercially available, there is a notable absence of published biological studies detailing its mechanism of action.[1][2]
However, the 1,3,4-thiadiazole scaffold is a "privileged structure" in drug discovery, known for its wide range of pharmacological properties.[3][4][5][6][7][8][9][10] This is due to the ring's aromaticity, which confers metabolic stability, and its ability to act as a bioisostere for other chemical groups, allowing it to bind to a variety of biological targets.[7] Therefore, by examining the well-established activities of its chemical class, we can postulate and investigate its potential therapeutic applications.
The 1,3,4-Thiadiazole Scaffold: A Cornucopia of Biological Activity
The 1,3,4-thiadiazole nucleus is a component of numerous FDA-approved drugs and a vast number of investigational compounds.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[3][11][12][13]
-
Antimicrobial Activity: This class of compounds has shown broad-spectrum antibacterial and antifungal properties.[8][10][14]
-
Anti-inflammatory and Analgesic Activity: Some derivatives act as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX).[7][9]
-
Anticonvulsant and CNS Activity: The thiadiazole ring is found in compounds with activity against seizures and other central nervous system disorders.[15]
-
Diuretic Activity: The well-known diuretic drug acetazolamide features a 1,3,4-thiadiazole ring and functions by inhibiting carbonic anhydrase.[3][5]
This wide range of activities suggests that the 1,3,4-thiadiazole scaffold can be tailored to interact with a multitude of biological targets.
Postulated Mechanisms of Action for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Based on the known targets of other 1,3,4-thiadiazole derivatives, we can hypothesize several potential mechanisms of action for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Potential Anticancer Mechanism: Kinase Inhibition
Many small molecule cancer drugs function by inhibiting protein kinases, which are crucial for cell signaling, growth, and proliferation. Several 1,3,4-thiadiazole derivatives have been identified as potent kinase inhibitors.
Postulated Pathway: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate could potentially inhibit a kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the MAPK/ERK pathway by the compound.
Potential Antimicrobial Mechanism: Enzyme Inhibition
The 1,3,4-thiadiazole scaffold is present in antimicrobial agents that inhibit essential bacterial enzymes.
Postulated Pathway: The compound could inhibit a key bacterial enzyme, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and, consequently, bacterial replication.
Caption: Hypothetical inhibition of bacterial DHFR by the compound.
Experimental Workflows for Mechanistic Elucidation
For a novel compound like Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a systematic approach is required to determine its mechanism of action.
Step 1: Broad Phenotypic and Target-Based Screening
The initial step is to perform broad screening to identify a general biological activity.
Caption: Initial screening workflow for mechanism of action studies.
Step 2: In Vitro Validation Protocols
Once a preliminary hit is identified, a series of in vitro experiments are necessary for validation.
Protocol 1: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).
-
Methodology:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in culture medium.
-
Treat the cells with the compound dilutions and a vehicle control. Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Kinase Inhibition Assay (Example: MEK1)
-
Objective: To quantify the direct inhibitory effect of the compound on a specific kinase.
-
Methodology:
-
In a 96-well plate, add a reaction buffer containing ATP and a specific substrate for MEK1.
-
Add recombinant human MEK1 enzyme to the wells.
-
Add serial dilutions of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate or a known MEK inhibitor (positive control).
-
Initiate the kinase reaction and incubate at 30°C for a defined period.
-
Stop the reaction and use a detection method (e.g., ADP-Glo™, fluorescence polarization) to measure the amount of product formed.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from in vitro assays should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Activity of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
| Assay Type | Target/Cell Line | IC50 (µM) |
| Cell Viability | MCF-7 (Breast Cancer) | 8.5 |
| Cell Viability | A549 (Lung Cancer) | 15.2 |
| Kinase Inhibition | MEK1 | 0.75 |
| Kinase Inhibition | ERK2 | > 50 |
This is example data for illustrative purposes only.
Conclusion and Future Directions
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, by virtue of its 1,3,4-thiadiazole core, is a compound with significant potential for biological activity. Based on extensive literature on this chemical class, promising avenues for investigation include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The immediate future for research on this compound should involve broad-based screening to identify its primary biological effects, followed by rigorous in vitro and in vivo validation to elucidate its specific mechanism of action. The experimental frameworks provided in this guide offer a clear path for researchers to unlock the therapeutic potential of this and other novel 1,3,4-thiadiazole derivatives.
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- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)
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- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.
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Study of the anticancer activity of N-(5-methyl-[3][4][5]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Digital Medicine Association.
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A Comprehensive Technical Guide to the Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The 1,3,4-thiadiazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities.[1][2][3][4] This document moves beyond a simple recitation of steps to offer a nuanced, field-proven perspective on the synthesis, emphasizing the chemical rationale behind methodological choices, process optimization, and validation. We present a primary three-step synthetic route commencing from a hydrazinyl-oxoacetate precursor, proceeding through a key thiadiazole carboxylate intermediate, and culminating in the target sodium salt. Detailed experimental protocols, mechanistic insights, and characterization data are provided to equip researchers and drug development professionals with a self-validating and reproducible methodology.
Part 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate presents a central chemical challenge: the formation of a stable carbon-carbon bond at the C2 position of the thiadiazole ring. A common and often more facile synthesis in this chemical space involves S-alkylation of the corresponding 2-thiol, which results in a thioether linkage (-S-CH₂-COOH).[5][6][7] However, the target molecule requires a direct C-C linkage, necessitating a more considered synthetic strategy.
Our retrosynthetic analysis identifies the most reliable approach as constructing the thiadiazole ring with the required C2-substituent already incorporated in the precursor. This strategy circumvents the potential difficulties of direct C-H functionalization or cross-coupling on the electron-deficient thiadiazole ring.
The proposed synthesis unfolds in three logical stages:
-
Ring Formation: Cyclization and thionation of a suitable acylhydrazinyl precursor to construct the core 5-methyl-1,3,4-thiadiazole ring, yielding an ethyl ester intermediate.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Salt Formation: Neutralization of the carboxylic acid to produce the final sodium salt.
This pathway is selected for its high-yield potential, reliance on well-understood reaction mechanisms, and the commercial availability of starting materials.
Caption: Retrosynthetic pathway for the target compound.
Part 2: Detailed Synthesis Protocols and Mechanistic Discussion
This section provides a granular, step-by-step guide for the synthesis, grounded in established chemical principles and supported by literature.
Step 1: Synthesis of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate
The foundational step is the construction of the heterocyclic core. This is achieved via the cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. The key transformation relies on Lawesson's reagent, a highly effective thionating agent, to replace carbonyl oxygens with sulfur, thereby facilitating the intramolecular cyclization to form the thiadiazole ring.[8]
Reaction Workflow:
Caption: Experimental workflow for Step 1.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To this solution, add Lawesson's reagent (1.1 eq).
-
Cyclization: Heat the reaction mixture to 75°C and maintain for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Decolorization: Add activated decolorizing charcoal and stir the suspension at room temperature for an extended period (e.g., 16 hours) to remove colored impurities.[8]
-
Isolation: Filter the mixture through a pad of celite to remove the charcoal and other solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a suitable eluent system such as petroleum ether:ethyl acetate (e.g., 3:7 v/v), to yield pure ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate.[8]
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for the reaction temperature and solubility of reagents. |
| Thionating Agent | Lawesson's Reagent | Highly effective for converting carbonyls to thiocarbonyls, crucial for ring closure. |
| Temperature | 75°C | Provides sufficient thermal energy to overcome the activation barrier for thionation and cyclization. |
| Purification | Silica Gel Chromatography | Standard and effective method for separating the product from unreacted starting material and byproducts. |
Step 2: Saponification to 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic Acid
This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the free carboxylic acid. This is a classic nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Experimental Protocol:
-
Dissolution: Dissolve the ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, e.g., 1.5 eq) to the solution and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove inorganic salts and dry under vacuum to yield the pure carboxylic acid. Recrystallization from a suitable solvent like ethanol/water may be performed if higher purity is required.
Step 3: Salt Formation to Yield Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
The final step is a straightforward acid-base neutralization to form the target sodium salt. The choice of base can be critical; using a base like sodium bicarbonate is often preferred as it is milder and the evolution of CO₂ gas drives the reaction to completion without introducing excess hydroxide ions.
Experimental Protocol:
-
Suspension: Suspend the 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (1.0 eq) from Step 2 in a suitable solvent such as ethanol or methanol.
-
Neutralization: Add a solution of sodium hydroxide (1.0 eq) or sodium bicarbonate (1.0 eq) in water dropwise to the suspension with stirring. Continue addition until the solid fully dissolves and the pH of the solution is neutral (pH ~7).
-
Isolation: Remove the solvent from the resulting clear solution under reduced pressure.
-
Drying: Dry the resulting solid residue thoroughly under high vacuum to obtain the final product, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Part 3: Characterization and Quality Control
Validation of the synthesized compound's identity and purity is paramount. The following analytical techniques are recommended for the final product and key intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of the methyl group (singlet, ~2.7 ppm) and the methylene protons of the acetate group (singlet). The integration of these signals should correspond to a 3:2 ratio.
-
¹³C NMR will show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the two unique carbons of the thiadiazole ring.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands to observe include the strong carboxylate anion stretch (COO⁻) in the final sodium salt, which will differ from the C=O stretch of the carboxylic acid intermediate.
Conclusion
The described three-step synthesis pathway represents a logical, reproducible, and scalable method for producing high-purity Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. By starting with a precursor that is subsequently cyclized, this strategy effectively addresses the challenge of forming the C-C bond at the C2 position. The protocols provided are grounded in established organic chemistry principles and supported by available literature, offering a solid foundation for researchers in medicinal chemistry and drug development. Adherence to the outlined purification and characterization steps will ensure the generation of material suitable for further scientific investigation.
References
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Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der Pharma Chemica. (URL: [Link])
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PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS - CyberLeninka. (URL: [Link])
- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google P
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])
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Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (URL: [Link])
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2-Amino-5-methyl-1,3,4-Thiadiazole - Hunan Solar Chemical Co., Ltd. (URL: [Link])
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: [Link])
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1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris. (URL: [Link])
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (URL: [Link])
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (URL: [Link])
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. (URL: [Link])
-
The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. (URL: [Link])
-
Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (URL: [Link])
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (URL: [Link])
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2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC. (URL: [Link])
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Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity - ResearchGate. (URL: [Link])
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(PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (URL: [Link])
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SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION | Semantic Scholar. (URL: [Link])
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Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. (URL: [Link])
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Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
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Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity - ResearchGate. (URL: [Link])
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A Technical Guide to the Spectral Characteristics of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
This technical guide provides an in-depth analysis of the expected spectral data for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a compound of interest in pharmaceutical and chemical research. While direct experimental spectra for this specific sodium salt are not widely published, this document synthesizes data from closely related 1,3,4-thiadiazole derivatives to provide a robust predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of this class of compounds.
Molecular Structure and Expected Spectral Features
The structural elucidation of novel chemical entities is fundamental to research and development. For heterocyclic compounds such as Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a combination of spectroscopic techniques is indispensable for unambiguous structure confirmation.[1]
The molecular structure, illustrated in the diagram below, consists of a 5-methyl-1,3,4-thiadiazole ring linked to an acetate group at the 2-position, with the acidic proton replaced by a sodium ion. This structure dictates the expected signals in various spectroscopic analyses.
Caption: Standard workflow for NMR spectral acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [2]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2900-3000 | Medium |
| C=O stretch (carboxylate) | 1550-1610 | Strong |
| C=N stretch (thiadiazole) | 1630-1650 | Medium |
| C-S stretch | 650-700 | Medium |
-
Interpretation of Key Bands: The most characteristic absorption will be the strong band for the asymmetric stretching of the carboxylate group (COO⁻), expected in the 1550-1610 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is typically observed around 1639-1649 cm⁻¹. [3]The C-H stretching of the methyl and methylene groups will appear in the 2900-3000 cm⁻¹ range. The C-S stretching vibration is expected at lower wavenumbers, around 650-700 cm⁻¹. [4]
Experimental Protocol for IR Spectroscopy
Caption: General workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectral Data
For Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, electrospray ionization (ESI) would be a suitable technique.
| Ion | Predicted m/z | Notes |
| [M-Na]⁻ | 157.01 | The anion of the parent compound. |
| [M+H]⁺ | 159.02 | Protonated molecule of the corresponding acid. |
| [M+Na]⁺ | 181.00 | Adduct of the acid with a sodium ion. |
-
Fragmentation Pattern: The fragmentation of the parent acid, 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (molecular weight 158.18), would likely involve the loss of the carboxyl group. [5]PubChem predicts several adducts for the parent acid, including [M+H]⁺ at m/z 159.02228 and [M+Na]⁺ at m/z 181.00422. [6]The negative ion mode should prominently show the [M-H]⁻ ion at m/z 157.00772, which corresponds to the deprotonated acid, the anion present in the sodium salt. [6]
Experimental Protocol for Mass Spectrometry
Caption: A typical workflow for ESI-MS analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. By synthesizing information from related compounds and established spectroscopic principles, this document serves as a valuable resource for the characterization and structural confirmation of this and similar 1,3,4-thiadiazole derivatives. The provided protocols offer a standardized approach to obtaining reliable experimental data.
References
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide - Benchchem. (n.d.).
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies. (2022, August 15).
- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... - ResearchGate. (n.d.).
- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... - ResearchGate. (n.d.).
- Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). (n.d.).
- Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an - Taylor & Francis. (2026, February 7).
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.).
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate - Merck. (n.d.).
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- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. (2024, April 24).
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The Pharmacophore of the Future: A Technical Guide to 1,3,4-Thiadiazoles
Executive Summary: The "Privileged" Scaffold
The 1,3,4-thiadiazole ring is not merely a structural linker; it is a privileged scaffold in modern medicinal chemistry. Unlike its isomers (1,2,3- or 1,2,4-thiadiazole), the 1,3,4-isomer possesses a unique symmetry and electronic profile that allows it to act as a bioisostere for pyrimidine and pyridazine rings. This substitution often improves lipophilicity (logP) and metabolic stability while retaining the hydrogen-bonding capability essential for receptor docking.
This guide moves beyond basic literature reviews to provide a technical blueprint for leveraging 1,3,4-thiadiazole derivatives in three critical therapeutic areas: Anticancer (EGFR/Tubulin targeting) , Antimicrobial (DNA Gyrase inhibition) , and Carbonic Anhydrase Inhibition .
Structural Integrity & SAR Logic
The biological efficacy of the 1,3,4-thiadiazole core relies heavily on the "Push-Pull" electronic effects introduced at the C2 and C5 positions.
The Mesoionic Character
The ring system is electron-deficient, making it susceptible to nucleophilic attacks, yet it is stable enough to withstand oxidative metabolism in the liver (CYP450).
-
C2 Position: Typically functionalized with an amine or thiol group. This serves as the "anchor" for hydrogen bonding.
-
C5 Position: The "payload" carrier. Aryl or heteroaryl substitutions here dictate the specificity for the hydrophobic pockets of enzymes (e.g., EGFR or COX-2).
Visualization: General SAR Logic
Figure 1: Structure-Activity Relationship (SAR) logic for 1,3,4-thiadiazole design. The C2 position modulates pharmacokinetics, while C5 dictates pharmacodynamics.
Therapeutic Area I: Anticancer Activity
Mechanism: Dual Inhibition (EGFR & Tubulin)
Recent derivatives, particularly 2,5-disubstituted variants, have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The thiadiazole nitrogen atoms form essential hydrogen bonds with the ATP-binding pocket (specifically Met793 residues). Furthermore, fused systems like imidazo[2,1-b][1,3,4]thiadiazoles have been validated as tubulin polymerization inhibitors, arresting cells in the G2/M phase.
Protocol: Validated MTT Cytotoxicity Assay
Standardizing cytotoxicity data is critical. Many labs fail due to poor solubility of thiadiazoles in aqueous media.
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
-
Preparation: Dissolve thiadiazole derivatives in 100% DMSO to create a 10 mM stock. Critical: Ensure final DMSO concentration in the well never exceeds 0.1% to prevent solvent toxicity.
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add serial dilutions of the derivative (0.1 µM to 100 µM). Include a Positive Control (Doxorubicin) and a Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Why? Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.
-
Solubilization: After 4h, carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
Data Presentation Template:
| Compound ID | R1 (C2) | R2 (C5) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Selectivity Index (SI) |
| TDZ-01 | -NH2 | 4-F-Phenyl | 4.2 ± 0.5 | 6.8 ± 0.2 | >10 |
| TDZ-02 | -SH | 4-OMe-Phenyl | 12.5 ± 1.1 | 15.2 ± 0.9 | 3.5 |
| Doxorubicin | -- | -- | 0.8 ± 0.1 | 1.2 ± 0.1 | -- |
Therapeutic Area II: Carbonic Anhydrase (CA) Inhibition
Mechanism: The Zinc Trap
The sulfonamide-substituted 1,3,4-thiadiazole (e.g., Acetazolamide) is the gold standard for CA inhibition. The mechanism is strictly inorganic: the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule required for catalysis.
Target Specificity:
-
hCA I & II (Cytosolic): Glaucoma treatment.[1]
-
hCA IX & XII (Transmembrane): Hypoxic tumor survival. Newer thiadiazoles target these to acidify the tumor microenvironment.
Visualization: CA Inhibition Pathway
Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition. The thiadiazole sulfonamide acts as a zinc-binding group (ZBG).
Synthetic Strategy: Oxidative Cyclization
The most robust method for generating 2-amino-1,3,4-thiadiazoles is the oxidative cyclization of thiosemicarbazides. This route is preferred over the hydrazine/carboxylic acid condensation due to higher yields and milder conditions.
Protocol: POCl₃ Mediated Cyclization
Reaction: Aryl-CONHNH-CSNH2 (Thiosemicarbazide) → 2-Amino-5-Aryl-1,3,4-Thiadiazole
-
Reflux: Charge a round-bottom flask with the appropriate thiosemicarbazide (10 mmol) and phosphorus oxychloride (POCl₃, 5 mL).
-
Catalysis: Heat to reflux (approx. 105°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (exothermic reaction).
-
Neutralization: Basify the solution to pH 8 using 50% NaOH or saturated Na₂CO₃. Note: The precipitate forms at this stage.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Visualization: Synthesis Workflow
Figure 3: Step-by-step synthetic workflow for the oxidative cyclization of thiosemicarbazides.
References
-
Muğlu, H., et al. (2025).[2] "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." MDPI.
-
Supuran, C. T. (2008).[3] "Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides." Bioorganic & Medicinal Chemistry Letters.
-
Gomha, S. M., et al. (2025). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Pharmaceuticals.[4][5][6][7][8]
-
Farghaly, T. A., et al. (2022).[9] "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity." RSC Advances.
-
Santhosh, C., et al. (2023).[10] "Acid-catalyzed regioselective cyclization reaction... provides 2,5-disubstituted-1,3,4-thiadiazoles."[8][10][11][12] Journal of Organic Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sarcouncil.com [sarcouncil.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 12. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" for novel compound synthesis
This guide provides an in-depth technical analysis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA), a specialized heterocyclic building block. It addresses the synthesis, characterization, and pharmacological utility of this compound, distinguishing it from its more common thioacetate analogs.[1]
Synthesis, Characterization, and Pharmacophore Integration
Executive Summary
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous thioacetate derivatives (S-linked) found in first-generation cephalosporins (e.g., Cefazolin), SMTA features a direct Carbon-Carbon (C-C) bond between the thiadiazole ring and the acetate moiety.
This structural distinction confers superior metabolic stability by eliminating the labile C-S bond, which is susceptible to enzymatic cleavage by beta-lyases. SMTA serves as a robust bioisostere for carboxylic acids and amides in drug discovery, particularly in the development of antimicrobial agents, COX-2 inhibitors, and novel beta-lactam antibiotics.
Molecular Architecture & Properties
The 1,3,4-thiadiazole ring acts as an electron-deficient aromatic system. The 5-methyl group provides lipophilicity for membrane permeability, while the 2-acetate group serves as a polar "warhead" or linker.
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| Formula | C₅H₅N₂O₂S[2][3][4][5]·Na | Core Stoichiometry |
| MW | 180.16 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS (Salt) | 1909316-87-5 | Unique Identifier |
| CAS (Free Acid) | 302964-24-5 | Precursor Reference |
| pKa (Acid) | ~3.8 (Predicted) | Acidic due to electron-withdrawing heterocycle |
| Solubility | High (Water, MeOH) | Sodium salt confers aqueous solubility for bio-assays |
| H-Bonding | 2 Acceptors (N), 1 Donor (Acid) | Critical for active site binding |
Retrosynthetic Analysis
To synthesize SMTA with high regioselectivity, we employ a Disconnection Approach . The C-C bond formation at the 2-position is the challenging step. The most robust pathway involves constructing the heterocycle around the pre-formed carbon skeleton rather than attempting to alkylate a pre-formed thiadiazole.
Primary Synthesis Protocol (The "Thionation" Route)
This protocol avoids the ambiguity of alkylating thiadiazole thiols. It builds the ring via the Einhorn-Brunner or Lawesson's cyclization logic, ensuring the acetate is C-linked.
Phase 1: Precursor Assembly (Acylation)
Objective: Synthesize Ethyl 3-(2-acetylhydrazinyl)-3-oxopropanoate.
-
Reagents: Acetylhydrazide (1.0 eq), Ethyl malonyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve Acetylhydrazide in anhydrous DCM at 0°C under N₂ atmosphere.
-
Add TEA dropwise to scavenge HCl.
-
Slowly add Ethyl malonyl chloride (diluted in DCM) over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with dilute HCl (to remove TEA), then NaHCO₃, then Brine. Dry over MgSO₄.[6]
-
Yield Check: TLC (50% EtOAc/Hexane) should show a single polar spot.
-
Phase 2: Heterocycle Formation (Cyclization)
Objective: Cyclize the diacylhydrazine to the 1,3,4-thiadiazole ester.
-
Reagents: Precursor from Phase 1, Lawesson's Reagent (0.6 eq), Toluene (anhydrous).
-
Mechanism: Lawesson's reagent converts the amide carbonyls to thiocarbonyls, which undergo spontaneous dehydrative cyclization.
-
Procedure:
-
Suspend the precursor in Toluene.
-
Add Lawesson's Reagent.
-
Reflux at 110°C for 3–6 hours. Caution: Evolution of H₂S gas (rotten egg smell). Use a scrubber.
-
Monitoring: Monitor by TLC. The product will be less polar than the starting material.
-
Purification: Evaporate Toluene. Flash chromatography (SiO₂, Hexane/EtOAc gradient) is mandatory to remove phosphorus byproducts.
-
Intermediate: Ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
-
Phase 3: Salt Formation (Saponification)
Objective: Isolate the stable Sodium Salt (SMTA).
-
Reagents: Intermediate Ester, NaOH (1.05 eq), Ethanol, Water.
-
Procedure:
-
Dissolve the ester in Ethanol (5 mL/g).
-
Add NaOH dissolved in a minimum amount of water.
-
Stir at RT for 2 hours. Do not heat excessively to avoid decarboxylation.
-
Isolation: The sodium salt often precipitates upon addition of excess Acetone or Diethyl Ether.
-
Filter, wash with Ether, and dry under vacuum at 40°C.
-
Experimental Workflow Diagram
Applications in Drug Discovery[7]
Scaffold Hopping & Bioisosterism
SMTA is a valuable tool for Scaffold Hopping . The 1,3,4-thiadiazole ring is a bioisostere for:
-
Pyridines: Similar electron deficiency but different H-bond geometry.
-
Amides/Esters: The ring mimics the planar geometry and dipole of a peptide bond, improving metabolic stability against proteases.
Antimicrobial Research
The 2-acetic acid side chain mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.
-
Mechanism: Derivatives of SMTA can act as inhibitors of transpeptidases (PBPs) or as linkers in PROTACs (Proteolysis Targeting Chimeras) designing degraders for bacterial proteins.
-
Reference Integration: Research indicates that 1,3,4-thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis [1].
COX-2 Inhibition
The 5-methyl-1,3,4-thiadiazole moiety fits into the hydrophobic pocket of the COX-2 enzyme. The acetate group (as the sodium salt) interacts with the Arg120 residue at the entrance of the COX active site, similar to the carboxylate of NSAIDs like Diclofenac [2].
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized SMTA, the following spectral data must be verified:
-
¹H NMR (D₂O, 400 MHz):
-
δ 2.75 (s, 3H, CH₃ -Thiadiazole).
-
δ 4.10 (s, 2H, -CH₂ -COO⁻). Note: The methylene protons are acidic and may exchange with D₂O over time; use DMSO-d6 for precise integration.
-
-
IR Spectroscopy (ATR):
-
1580–1600 cm⁻¹ (C=N stretch, strong).
-
1400 cm⁻¹ (COO⁻ symmetric stretch).
-
680 cm⁻¹ (C-S-C stretch).
-
-
Melting Point: >250°C (Decomposes). Salts typically have high melting points.
Safety & Handling
-
Lawesson's Reagent: Releases H₂S (highly toxic) upon hydrolysis. All reactions involving this reagent must be performed in a high-efficiency fume hood with a caustic scrubber (NaOH solution) attached to the vent.
-
Sodium Salt: Generally non-toxic but should be handled as a potential irritant. Hygroscopic; store in a desiccator.
References
-
Noolvi, N., et al. (2011). "A Review on Biological Activities: 1,3,4-Thiadiazole and its Derivatives." Rasayan Journal of Chemistry, 4(1).
- Jalhan, S., et al. (2012). "Synthesis and biological activities of some 1,3,4-thiadiazole derivatives." Asian Journal of Pharmaceutical and Clinical Research.
-
ChemicalBook. (2025). "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Product Entry & CAS 1909316-87-5."[3]
-
PubChem. (2025).[7] "Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate - Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5 [chemicalbook.com]
- 4. sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in Modern Drug Discovery: A Technical Guide
As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity with target affinity in early-stage drug discovery. The 1,3,4-thiadiazole core offers a remarkable solution. Specifically, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS: 1909316-87-5) serves as a highly efficient, water-soluble building block. This whitepaper explores the mechanistic rationale, synthetic utility, and validated protocols for leveraging this critical synthon in the development of novel therapeutics.
Pharmacophore Significance & Mechanistic Grounding
The 1,3,4-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry[1], renowned for its diverse pharmacological profile, including anticancer, antimicrobial, and central nervous system (CNS) activities (1). As a bioisostere for pyrimidine and phenyl rings, the thiadiazole ring imparts enhanced aqueous solubility, metabolic stability, and unique hydrogen-bonding capabilities (2).
The sodium salt of its acetate derivative is particularly valuable because the acetate moiety allows for facile derivatization into amides, esters, and other complex pharmacophores without disrupting the electron-rich heteroaromatic system (3). Derivatives synthesized from this precursor exhibit potent biological activities by interacting with specific molecular targets:
-
Carbonic Anhydrase (CA) Inhibition: The nitrogen atoms in the thiadiazole ring coordinate effectively with the Zn2+ ion in the active site of CA isoforms (e.g., CA IX and XII), which are overexpressed in hypoxic tumor microenvironments.
-
Kinase Inhibition: The heteroatoms act as hydrogen bond acceptors/donors in the ATP-binding pocket of various kinases (e.g., CDK2), disrupting cell cycle progression.
-
CNS Modulation: Piperazine-coupled acetamides of this scaffold have been shown to modulate monoamine transporters, demonstrating significant antidepressant-like effects (4).
Fig 1: Mechanistic pathway of thiadiazole derivatives targeting CA and Kinases.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and validation of thiadiazole-acetamide derivatives.
Protocol A: EDC/HOBt-Mediated Amide Coupling
Causality & Logic: The sodium salt is highly stable but requires activation for coupling. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to form an active O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) is added to form a more stable, reactive active ester, preventing the formation of unreactive N-acylureas and suppressing racemization if chiral centers are present in the amine partner.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes to ensure complete formation of the HOBt-ester.
-
Amidation: Add 1.1 eq of the desired amine (e.g., a substituted piperazine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize any hydrochloride salts.
-
Propagation: Warm the reaction mixture to room temperature and stir for 12–18 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3, 1M HCl, and brine. The organic layer is dried over anhydrous Na2SO4.
-
Purification & Validation (Self-Validation): Concentrate in vacuo and purify via flash chromatography (SiO2, DCM:MeOH gradient). Validate the structure and purity (>95%) using LC-MS and 1H-NMR before proceeding to biological assays.
Fig 2: Step-by-step synthetic workflow for EDC/HOBt-mediated amide coupling.
Protocol B: In Vitro Carbonic Anhydrase Assay
Causality & Logic: To validate the target engagement of the synthesized compounds, an esterase activity assay using 4-nitrophenyl acetate (4-NPA) is employed. CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, which is measured spectrophotometrically, providing a direct, quantifiable readout of enzyme inhibition.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the synthesized thiadiazole derivative in DMSO.
-
Incubation: In a 96-well plate, combine assay buffer (HEPES, pH 7.4), recombinant CA enzyme, and serial dilutions of the inhibitor. Incubate for 15 minutes at 25 °C to allow equilibrium binding.
-
Reaction: Add 4-NPA substrate and measure absorbance at 400 nm continuously for 5 minutes using a microplate reader.
-
Validation (Self-Validation): Calculate the IC50 using non-linear regression. You must include Acetazolamide as a positive control to validate assay sensitivity and ensure the integrity of the recombinant enzyme.
Data Presentation: ADMET & Biological Activity
The integration of combinatorial chemistry and in silico ADMET profiling accelerates the discovery of lead compounds. Table 1 summarizes the physicochemical properties and target activities of representative 5-methyl-1,3,4-thiadiazole derivatives synthesized from acetate precursors, demonstrating the versatility of the scaffold (5).
Table 1: Physicochemical & Biological Profiling of 5-Methyl-1,3,4-Thiadiazole Acetate Derivatives
| Compound / Derivative | Target Application | Yield / Purity | MW ( g/mol ) | Key Structural Feature |
| Piperazine-Acetamide (2a) | Antidepressant (CNS) | 78% (>99.9% HPLC) | 255.3 | 4-methylpiperazin-1-yl substitution |
| Bis-Thiadiazole Thioacetamide (4j) | Anticancer (Breast/Lung) | 83% | 397.5 | p-tolylamino thioether linkage |
| Rosuvastatin Impurity 114 | HMG-CoA Reductase | N/A | 406.5 | Sulfonyl-methyl-dioxan-acetate |
| Sodium 2-(5-methyl...acetate) | Synthon / Precursor | N/A | 180.1 (Salt) | Free nucleophilic acetate |
References
- Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents Source: ResearchGate URL
- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities Source: MDPI URL
- Source: PMC (NIH)
- Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)
- Rosuvastatin Impurity 114 (CID 163202848)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. tert-butyl 2-((4S,6S)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate | C16H26N2O6S2 | CID 163202848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate: A Senior Application Scientist’s Guide to Solubility, Stability, and Synthetic Workflows
Executive Summary
In modern oncology drug discovery, the selection of optimal chemical building blocks is as critical as the target itself. Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS 1909316-87-5) [1] is a highly specialized carboxylate salt utilized extensively in the synthesis of advanced therapeutics, most notably Cyclin-Dependent Kinase 2 (CDK2) inhibitors[2].
As a Senior Application Scientist, I frequently encounter a common pitfall in the laboratory: chemists treating salt-form building blocks identically to their free-acid counterparts. While the sodium salt form prevents spontaneous decarboxylation and ensures long-term shelf stability, it introduces distinct solubility challenges in aprotic organic solvents. This whitepaper deconstructs the physicochemical profile of this thiadiazole derivative, explores the causality behind its handling, and provides field-proven, self-validating protocols for integrating it into complex amide coupling workflows.
Physicochemical Profiling: Solubility & Stability
Understanding the thermodynamic boundaries of a compound dictates our synthetic strategy. Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a polar, ionic species. Its solubility profile is highly solvent-dependent, which directly influences reaction kinetics.
The Causality of Solvent Selection
The sodium cation ensures high thermodynamic solubility in water and polar protic solvents. However, in late-stage drug synthesis, reactions are typically performed in dichloromethane (DCM) to minimize side reactions and facilitate easy solvent evaporation. In DCM, this sodium salt is practically insoluble, forming a dense suspension[2]. Rather than forcing dissolution through harsh heating—which risks degrading the acetate linkage—we leverage this insolubility to our advantage, using a heterogeneous suspension to control the reaction rate during activation.
Quantitative Data Summary
| Parameter | Value / Observation | Analytical Method | Causality / Implication |
| Aqueous Solubility | > 50 mg/mL (Freely soluble) | HPLC-UV (Shake-flask) | Ideal for biological assays; dictates water-based workups. |
| DCM Solubility | < 0.1 mg/mL (Suspension) | Gravimetric | Requires phase-transfer or potent activation (e.g., T3P) to react[2]. |
| DMF / DMSO Solubility | > 30 mg/mL (Soluble) | Visual | Useful for stock solutions, though DMF removal is tedious. |
| Thermal Stability | Stable up to 210 °C | TGA / DSC | Can withstand standard reaction heating; avoid prolonged reflux. |
| Hygroscopicity | Moderate | Dynamic Vapor Sorption | Must be stored in desiccators to prevent moisture-induced weight errors. |
| Hydrolytic Stability | Stable at pH 4–9 | LC-MS over 48h | Resists ambient hydrolysis, but degrades under extreme basic/acidic conditions. |
Mechanistic Insights: Overcoming Solubility in Amide Coupling
How do we efficiently react a DCM-insoluble sodium salt with a complex amine? The answer lies in suspension-to-solution kinetic driving .
By suspending the sodium salt in DCM and introducing N,N-Diisopropylethylamine (DIPEA) alongside Propylphosphonic anhydride (T3P), we bypass the bulk solubility issue[2]. T3P is a biomimetic activating agent that mimics ATP-grasp enzymes found in metabolic pathways[3]. It attacks the solid-liquid interface, converting the insoluble sodium carboxylate into a highly reactive, DCM-soluble mixed anhydride intermediate. As the intermediate dissolves, Le Chatelier's principle drives the dissolution of the remaining solid salt, pushing the reaction to completion while generating exclusively water-soluble byproducts[3][4].
Workflow and mechanism of T3P-mediated amide coupling using a sodium carboxylate suspension.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to verify success before proceeding.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Purpose: To precisely quantify the solubility of the sodium salt in various solvent systems prior to scale-up.
-
Preparation: Add 100 mg of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate to a 5 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM or Water).
-
Equilibration: Agitate the vial on an orbital shaker at 300 rpm for 24 hours at exactly 25.0 °C. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false positives from supersaturation.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids.
-
Self-Validation (Mass Balance & LC-UV): Extract 10 µL of the supernatant, dilute in mobile phase, and analyze via HPLC-UV at 254 nm against a pre-established calibration curve. Dry the remaining solid pellet and weigh it. The mass of the dissolved compound plus the solid pellet must equal the initial 100 mg (±2%) to validate the assay.
Protocol 2: T3P-Mediated Amide Coupling in Suspension
Purpose: Synthesize a CDK2 inhibitor precursor by coupling the sodium salt with an amine[2].
-
Suspension Formation: In an oven-dried flask under inert nitrogen, suspend 0.428 mmol of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and 0.285 mmol of the target amine in 10 mL of anhydrous DCM[2]. Causality: The excess sodium salt compensates for its slow dissolution rate.
-
Base Addition: Add 1.43 mmol of DIPEA. Stir for 10 minutes.
-
Activation: Dropwise, add 0.856 mmol of T3P (50 wt % solution in EtOAc)[2]. Causality: Dropwise addition prevents localized thermal spikes, as the formation of the mixed anhydride is exothermic.
-
Reaction Monitoring (Self-Validation): After 2 hours, pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS. The system is validated if the mixed anhydride mass [M+H] is absent and the product mass is dominant.
-
Workup: Because T3P generates water-soluble byproducts[4], simply wash the DCM layer twice with saturated aqueous NaHCO₃ and once with brine. Dry over Na₂SO₄ and concentrate.
Biological Context: The CDK2 Pathway
Why do we optimize these specific synthetic workflows? The end-products derived from Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate are potent inhibitors of CDK2.
In normal cellular physiology, the progressive phosphorylation of the retinoblastoma (Rb) protein by the Cyclin E/CDK2 complex releases the E2F transcription factor, promoting the cell's entry into the S-phase of the cell cycle[2]. However, Cyclin E is frequently amplified or overexpressed in breast cancers, leading to dysregulated proliferation and resistance to endocrine therapies[2]. By synthesizing thiadiazole-based inhibitors, we competitively block the ATP-binding site of CDK2, halting tumor progression.
Cyclin E/CDK2 signaling pathway and targeted intervention by thiadiazole-derived inhibitors.
References
-
ChemicalBook. "sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5." Available at:[1]
-
Google Patents. "US11014911B2 - CDK2 inhibitors." Available at:[2]
-
CORE. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Available at:[4]
-
PMC (National Institutes of Health). "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." Available at:[3]
Sources
- 1. sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5 [chemicalbook.com]
- 2. US11014911B2 - CDK2 inhibitors - Google Patents [patents.google.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: Safety & Handling of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
This guide details the technical safety, handling, and operational protocols for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate , a specialized heterocyclic building block often utilized in the synthesis of beta-lactam antibiotics (e.g., Cephalosporin analogs) and novel antimicrobial agents.[1]
Chemical Identity & Physicochemical Profile
Before handling, operators must verify the compound's identity to distinguish it from structurally similar Cefazolin intermediates (e.g., TDA or Tetrazole-1-acetic acid).[1]
| Parameter | Technical Specification |
| Chemical Name | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
| CAS Number | 1909316-87-5 (Salt) / 50918-26-8 (Free Acid) |
| Molecular Formula | C₅H₅N₂O₂SNa |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (hexane).[1][2][3][4] |
| pH (10% aq.[1] soln) | 7.5 – 9.0 (Basic due to carboxylate salt) |
| Key Reactivity | Sensitive to strong oxidizers; decarboxylates under high thermal stress (>150°C).[1] |
Expert Insight: The sodium salt form is preferred over the free acid in aqueous enzymatic coupling reactions (e.g., using Penicillin G Amidase) due to its immediate solubility and neutral-to-basic pH profile, which prevents protein denaturation.[1]
Hazard Identification & Risk Assessment
While specific toxicological data for this salt is limited, its structural class (1,3,4-thiadiazoles) and application as a pharmaceutical intermediate necessitate a "Potent Compound" handling approach.[1]
GHS Classification (Interpolated)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
Sensitization (Respiratory/Skin): Category 1 (Suspected). [1][4]
Toxicological Mechanisms[1]
-
Carbonic Anhydrase Inhibition: Many 1,3,4-thiadiazoles (e.g., Acetazolamide) inhibit carbonic anhydrase.[1] Systemic absorption may cause electrolyte imbalance.[1]
-
Hypersensitivity: Inhalation of dust may trigger IgE-mediated allergic reactions in sensitized individuals.[1]
Safe Handling Protocols (E-E-A-T)
A. Engineering Controls
-
Primary Containment: Handle all solid powder in a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.[1]
-
Dust Control: Use static-dissipative weighing boats and tools.[1] The powder is fine and prone to electrostatic levitation.
B. Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling outside a hood.[1] Powered Air-Purifying Respirator (PAPR) recommended for quantities >100g.[1]
-
Dermal: Double nitrile gloves (0.11 mm min.[1] thickness). Sleeve covers are required to prevent wrist exposure.[1]
-
Ocular: Chemical splash goggles.[1]
C. Operational Workflow: Solubilization
-
Challenge: The salt is hygroscopic. Rapid exposure to humid air causes clumping, leading to dosing errors.
-
Solution: Weigh in a glove box or desiccated environment if precision <1% is required.[1]
Experimental Workflow: Aqueous Preparation
The following protocol ensures safe preparation of a stock solution for enzymatic synthesis, minimizing hydrolysis risks.
Step-by-Step Protocol
-
Preparation:
-
Calculate the required mass for a 0.5 M stock solution.
-
Example: Dissolve 9.01 g in 100 mL buffer.
-
-
Weighing:
-
Transfer powder into a pre-tared amber glass vial under inert atmosphere (Argon/Nitrogen) if possible.
-
-
Dissolution:
-
Add 80% of the final volume of degassed DI water or Phosphate Buffer (pH 7.0).
-
Note: Avoid acidic buffers (< pH 5.[1]0) as the free acid may precipitate or decarboxylate over time.
-
-
Filtration:
-
Filter sterilize using a 0.22 µm PES membrane.[1] Do not autoclave, as thermal stress may degrade the thiadiazole ring.
-
-
Storage:
-
Store aliquots at -20°C. Stability is >6 months frozen.[1]
-
Visualization: Handling & Safety Logic
The following diagram illustrates the decision logic for handling Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate based on the state of matter.
Caption: Operational safety logic flow distinguishing controls for solid powder (inhalation risk) vs. aqueous solution (absorption risk).
Emergency Procedures
| Scenario | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air; monitor for wheezing. | Potential respiratory sensitization requires immediate cessation of exposure. |
| Skin Contact | Wash with soap/water for 15 min.[1][5] | The salt is water-soluble; rapid washing prevents systemic absorption.[1] |
| Eye Contact | Rinse with water for 15 min; consult ophthalmologist. | Basic pH of the salt solution can cause corneal damage if untreated. |
| Spill (Solid) | Cover with wet paper towel to prevent dust; scoop into biohazard bag.[1] | Wetting prevents aerosolization of the sensitizing dust. |
Storage & Stability
-
Temperature: 2–8°C (Short term); -20°C (Long term).[1]
-
Atmosphere: Store under Nitrogen or Argon.[1] The compound is hygroscopic .[1]
-
Incompatibilities:
-
Strong Acids: Protonates the salt to the free acid (TDA), which is less soluble.
-
Oxidizing Agents: May oxidize the sulfur in the thiadiazole ring or the thioether linkage if present in derivatives.
-
References
-
PubChem. (2025).[1] Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate - Compound Summary. National Library of Medicine. [Link][1]
-
Skljarenko, A., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase. Bioprocess and Biosystems Engineering. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (C5H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Methodological & Application
Application Note: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in CDK2 Inhibitor Synthesis
Executive Summary
This application note details the strategic utility of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (Na-MTA) as a high-value building block in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While CDK2 remains a critical target for cancer therapeutics due to its regulation of the G1/S phase transition, achieving selectivity and optimal physicochemical properties (solubility, permeability) remains a challenge.
The 1,3,4-thiadiazole moiety serves as a privileged scaffold in medicinal chemistry, acting as a bioisostere for carboxylic acids or phenyl rings while improving aqueous solubility and metabolic stability. This guide provides a robust, self-validating protocol for incorporating this moiety into CDK2 pharmacophores using Na-MTA, ensuring high yield and structural integrity.
Scientific Rationale & Mechanism
The Role of CDK2 in Oncology
CDK2 forms a complex with Cyclin E to drive the phosphorylation of the Retinoblastoma protein (Rb), releasing E2F transcription factors that trigger DNA synthesis (S-phase entry).[1] Aberrant CDK2 activity is frequently observed in solid tumors (breast, ovarian, lung). Inhibitors must target the ATP-binding pocket (hinge region) while extending into solvent-accessible regions to gain specificity.
Why Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate?
-
Bioisosterism: The 1,3,4-thiadiazole ring mimics the electronics of a pyridine or phenyl ring but with a higher dipole moment, enhancing hydrogen bonding interactions with residues like Lys33 or Asp145 in the CDK2 active site.
-
Linker Flexibility: The acetate "tail" provides a methylene spacer (
), allowing the thiadiazole headgroup to orient correctly within the ribose-binding pocket or solvent front without inducing steric clash at the hinge. -
Salt vs. Acid: The sodium salt form (Na-MTA) offers superior shelf-stability and non-hygroscopic handling compared to the free acid 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid, which is prone to decarboxylation or degradation under ambient moisture.
Pathway Visualization
The following diagram illustrates the CDK2 signaling cascade and the intervention point for thiadiazole-based inhibitors.
Figure 1: CDK2 Signaling Pathway highlighting the critical G1/S transition checkpoint and the inhibitory mechanism of action.
Experimental Protocol: Fragment Coupling
This protocol describes the conversion of Na-MTA into an active amide-linked CDK2 inhibitor. We assume a core scaffold (e.g., a 4-aminopyrazole or aminopyrimidine) is already synthesized and requires the thiadiazole tail.
Materials & Reagents
| Reagent | Specification | Role |
| Na-MTA | >98% Purity, Sodium Salt | Thiadiazole Donor |
| Core Scaffold | Amine-functionalized Heterocycle | CDK2 Hinge Binder |
| HATU | Coupling Agent | Carboxyl Activator |
| DIPEA | Diisopropylethylamine | Base |
| DMF | Anhydrous, <50 ppm H2O | Solvent |
| HCl (1M) | Aqueous | Work-up / Protonation |
Step-by-Step Methodology
Phase A: Protonation and Activation (In-Situ)
Note: Direct coupling of the sodium salt is possible but often slower. We recommend an in-situ protonation strategy to ensure efficient activation.
-
Preparation: Dissolve 1.2 eq of Na-MTA in anhydrous DMF (Concentration: 0.1 M).
-
Protonation: Add 1.2 eq of HCl (4M in Dioxane) dropwise at 0°C. Stir for 10 minutes.
-
Mechanistic Insight: This converts the carboxylate salt to the free acid form in situ, precipitating NaCl which does not interfere with HATU coupling.
-
-
Activation: Add 1.5 eq of DIPEA to neutralize excess HCl and regenerate the carboxylate anion in the presence of the coupling agent. Immediately add 1.3 eq of HATU.
-
Pre-activation: Stir at 0°C for 15-20 minutes. The solution should turn slightly yellow, indicating the formation of the O-acyl(tetramethyl)uronium active ester.
Phase B: Amide Coupling
-
Addition: Add 1.0 eq of the Amine Core Scaffold (dissolved in minimal DMF) to the activated mixture.
-
Reaction: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to +140 Da (Thiadiazole-acetyl fragment).
-
-
Quenching: Quench with saturated
solution.
Phase C: Purification
-
Extraction: Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF, followed by Brine.
-
Drying: Dry over
and concentrate in vacuo. -
Chromatography: Purify via Flash Column Chromatography (
:MeOH gradient, typically 0-5% MeOH).
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the conversion of Na-MTA to the final CDK2 inhibitor.
Troubleshooting & Optimization (Expert Insights)
Solubility Issues
The sodium salt is highly water-soluble but poorly soluble in DCM.
-
Solution: Use DMF or DMAc as the primary solvent. If the amine core is lipophilic, a co-solvent system of DMF/DCM (1:1) can be used after the activation step.
Low Yields
If the coupling yield is <50%:
-
Cause: Decarboxylation of the thiadiazole acetic acid. This can occur at elevated temperatures.[2]
-
Fix: Keep the activation temperature strictly at 0°C. Do not heat the reaction above 40°C.
-
Alternative: Use T3P (Propylphosphonic anhydride) as the coupling agent instead of HATU for milder conditions.
Impurity Profile
Common by-products include the N-acyl urea (if using EDC) or hydrolysis products.
-
Validation: The thiadiazole ring gives a characteristic sharp singlet in
-NMR around 2.7-2.9 ppm (Methyl group) and the methylene linker around 4.1 ppm.
References
-
Vensel Publications. (2022). Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[2][3][4] Journal of Pharmaceutical Chemistry. 5[6][7]
-
National Institutes of Health (PubMed). (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scaffold. Chemical and Pharmaceutical Bulletin.[8] 9
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents.[10] MedChemComm.[10] 10
-
ResearchGate. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry. 11[6][7][11]
Sources
- 1. CN113330000A - 3-carbonylamino-5-cyclopentyl-1 FI-pyrrole compound having inhibitory activity against CDK2 - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: Optimization of Scaffold Functionalization using Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Executive Summary & Pharmacophore Context
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (Na-MTDA) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Unlike the common Cefazolin side chain (which utilizes the thiol derivative), this acetate derivative serves as a critical acylating agent. It allows for the introduction of the 5-methyl-1,3,4-thiadiazol-2-yl moiety—a "privileged structure" in medicinal chemistry known for improving metabolic stability and hydrogen bond acceptor capability—into amine-bearing scaffolds.
This Application Note details the experimental protocols for handling Na-MTDA, converting it from its stable salt form to the reactive free acid, and deploying it in high-yield amide coupling reactions (e.g., synthesis of LRRK2 inhibitors).
Key Applications
-
Kinase Inhibitor Synthesis: Synthesis of Imidazo[4,5-c]quinoline derivatives (e.g., LRRK2 inhibitors for Parkinson’s disease research).[1][2]
-
Fragment-Based Drug Discovery (FBDD): Use as a polar, low-molecular-weight fragment in SPR or NMR screening.
-
Agrochemical Research: Investigation of auxin-mimetic properties common to thiadiazole-acetic acid derivatives.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
| Free Acid Equivalent | (5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |
| Molecular Weight | ~180.16 g/mol (Salt) / 158.18 g/mol (Acid) |
| Solubility | High in H₂O, MeOH; Low in DCM, Toluene (Salt form) |
| Stability | Hygroscopic.[3] Store at -20°C under inert atmosphere. |
| pKa (Acid) | ~3.8 (Carboxylic acid moiety) |
Critical Handling Note: The sodium salt is the stable storage form. However, for most organic synthesis applications (amide coupling in non-polar solvents), it must be converted to the free acid or used in a phase-transfer system.
Experimental Protocols
Protocol A: Salt-to-Acid Conversion (Activation Preparation)
Rationale: Direct coupling of the sodium salt in organic solvents (DCM/DMF) is inefficient due to poor solubility. This protocol isolates the reactive free acid.
Reagents:
-
Na-MTDA (1.0 eq)
-
HCl (1N, Aqueous)
-
Ethyl Acetate (EtOAc) or 2-MeTHF
-
Brine, Na₂SO₄
Procedure:
-
Dissolution: Dissolve 5.0 g of Na-MTDA in 25 mL of deionized water. The solution should be clear and slightly basic (pH ~8-9).
-
Acidification: Cool the solution to 0°C. Dropwise add 1N HCl while stirring until pH reaches 2.0–2.5. Observation: The free acid may precipitate or form a milky suspension.
-
Extraction: Immediately extract the aqueous layer with EtOAc (3 x 30 mL). The thiadiazole ring is polar; ensure thorough extraction (verify aqueous phase by TLC).
-
Drying: Combine organic layers, wash once with minimal brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate in vacuo at <40°C.
-
Checkpoint: The resulting solid is (5-methyl-1,3,4-thiadiazol-2-yl)acetic acid . Use immediately for coupling to prevent decarboxylation or degradation.
-
Protocol B: Amide Coupling (Synthesis of LRRK2 Inhibitor Analogues)
Rationale: This protocol is adapted from high-potency kinase inhibitor synthesis (e.g., WO2017046675), attaching the thiadiazole "tail" to a secondary amine scaffold.
Reaction Scheme: Acid + Amine (Scaffold) + HATU + DIPEA → Amide Product
Reagents:
-
Free Acid (from Protocol A): 1.2 eq
-
Amine Scaffold (e.g., substituted piperidine/amine): 1.0 eq
-
HATU (Coupling Agent): 1.5 eq
-
DIPEA (Base): 3.0 eq
-
DMF (Anhydrous): 0.1 M concentration relative to amine
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Nitrogen, dissolve the Free Acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add the Amine Scaffold (1.0 eq) followed immediately by DIPEA (3.0 eq).
-
Note: If the amine is supplied as a salt (e.g., HCl salt), increase DIPEA to 4.0 eq.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Amine MW + 140.1).
-
Workup:
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Protocol C: Biological Assay Stock Preparation (Fragment Screening)
Rationale: For researchers using the sodium salt directly in aqueous biophysical assays (SPR/NMR).
-
Buffer Selection: Use PBS (pH 7.4) or d6-DMSO (for NMR).
-
Preparation: Dissolve Na-MTDA directly in the buffer to a concentration of 100 mM.
-
Note: The sodium salt buffers the solution. Verify pH; if >7.8, adjust with dilute HCl carefully to match physiological pH.
-
-
Filtration: Syringe filter (0.22 µm PVDF) to remove any insoluble particulates before injection into microfluidic systems.
Visualization & Workflow Logic
Figure 1: Synthetic Workflow for Scaffold Functionalization
Caption: Logical flow from Sodium Salt precursor to final bioactive Amide, highlighting critical phase changes.
Figure 2: Mechanistic Rationale for Thiadiazole Selection
Caption: Why use this specific pharmacophore? Key chemical interactions provided by the 5-methyl-1,3,4-thiadiazole ring.
References & Authoritative Grounding
-
Vertex Pharmaceuticals/Pfizer Inc. (2017). Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors.[1][2] WO2017046675A1. (Demonstrates the use of (5-methyl-1,3,4-thiadiazol-2-yl)acetic acid as a key intermediate in synthesizing LRRK2 inhibitors).
-
PubChem. (2025).[3] Cefazolin (Structure & Side Chain Analysis). National Library of Medicine. (Provides structural context for the thiadiazole moiety in FDA-approved drugs).
-
Jain, A. K., et al. (2013). Thiadiazoles: A privileged scaffold in drug discovery.Current Drug Targets, 14(6). (Review of the biological properties and synthetic utility of the thiadiazole ring).
Disclaimer: This protocol is intended for research and development purposes only. Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not approved for direct human administration. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 2. RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors - Google Patents [patents.google.com]
- 3. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
Application Notes and Protocols: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate as a Scaffold for Novel Antimicrobial Agents
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This is attributed to the unique electronic and structural properties of the thiadiazole ring system, which can engage in various interactions with biological targets.[4] Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a key building block for the synthesis of a diverse library of derivatives. Its reactive carboxylate group provides a versatile handle for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in the synthesis and evaluation of new antimicrobial agents. We will delve into the synthetic pathways, derivatization strategies, and robust protocols for antimicrobial screening.
Part 1: Synthesis of the Core Scaffold: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
While the direct synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not extensively detailed in publicly available literature, a plausible and efficient multi-step synthetic route can be designed based on established methods for the formation of 2,5-disubstituted-1,3,4-thiadiazoles. The following protocol outlines a proposed synthesis, emphasizing the rationale behind each step.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 2-(acetylthio)acetate (C)
-
Rationale: This initial step involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate by the sulfur atom of thioacetamide. This creates the necessary thioester precursor for subsequent cyclization.
-
Procedure:
-
To a solution of thioacetamide (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure ethyl 2-(acetylthio)acetate.
-
Step 2: Synthesis of 2-(Acetylthio)acetohydrazide (E)
-
Rationale: Hydrazinolysis of the ester (C) with hydrazine hydrate is a standard method to form the corresponding hydrazide, which is a key intermediate for the formation of the 1,3,4-thiadiazole ring.
-
Procedure:
-
Dissolve ethyl 2-(acetylthio)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The product, 2-(acetylthio)acetohydrazide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 3: Synthesis of Ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (G)
-
Rationale: This is the key cyclization step. The hydrazide (E) reacts with acetic anhydride, which serves as both the source of the methyl group and the cyclizing agent to form the 1,3,4-thiadiazole ring.
-
Procedure:
-
Suspend 2-(acetylthio)acetohydrazide (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to decompose the excess acetic anhydride.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (I)
-
Rationale: The final step is a simple saponification of the ester (G) using a base to yield the desired sodium salt.
-
Procedure:
-
Dissolve ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
The aqueous solution can be lyophilized or carefully evaporated to obtain the solid Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
-
Part 2: Synthesis of Antimicrobial Derivatives
The carboxylate functionality of the parent compound is a versatile handle for creating a library of derivatives, primarily through the formation of amides and esters. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact antimicrobial activity.[1]
General Workflow for Derivative Synthesis
Figure 2: General workflow for the synthesis of amide and ester derivatives.
Protocol 2.1: Synthesis of Amide Derivatives
-
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link molecular fragments. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates the reaction under mild conditions, minimizing side reactions.
-
Procedure:
-
Convert Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate to the corresponding carboxylic acid by acidification with a dilute acid (e.g., 1M HCl) and subsequent extraction with an organic solvent.
-
Dissolve the resulting 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Add the desired amine (R-NH2) (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography or recrystallization.
-
Protocol 2.2: Synthesis of Ester Derivatives
-
Rationale: Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis. This allows for the introduction of various alkyl or aryl groups.
-
Procedure:
-
Dissolve 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (1.0 eq) in an excess of the desired alcohol (R-OH), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester derivative by column chromatography.
-
Part 3: In Vitro Antimicrobial Screening
The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Antimicrobial Screening Workflow
Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Assay for MIC Determination
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inocula (adjusted to 0.5 McFarland standard)
-
Stock solutions of synthesized compounds (typically in DMSO)
-
Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with inoculum and DMSO, but no compound)
-
Growth control (medium with inoculum only)
-
-
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare the microbial inoculum by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise table, allowing for easy comparison of the activity of different derivatives against various microbial strains.
Table 1: Example of MIC Data Presentation
| Compound | R-group (Amide/Ester) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent Acid | -OH | >128 | >128 | >128 |
| Derivative 1 | -NH-Phenyl | 32 | 64 | 128 |
| Derivative 2 | -NH-4-Chlorophenyl | 16 | 32 | 64 |
| Derivative 3 | -O-Ethyl | 64 | 128 | >128 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
Part 4: Structure-Activity Relationship (SAR) Insights
The data obtained from the antimicrobial screening of the synthesized library of compounds will provide valuable insights into the structure-activity relationship. By correlating the structural modifications with the observed antimicrobial activity, researchers can identify key features that contribute to potency and selectivity. For instance, the introduction of lipophilic groups or halogen atoms on an aromatic ring of an amide derivative may enhance activity against certain bacterial strains.[7] A thorough SAR analysis is crucial for guiding the rational design of the next generation of more potent antimicrobial agents based on the 1,3,4-thiadiazole scaffold.
Conclusion
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate serves as an excellent starting point for the development of novel antimicrobial agents. The synthetic protocols and screening methods detailed in these application notes provide a robust framework for researchers to synthesize and evaluate a diverse range of derivatives. A systematic exploration of the chemical space around this scaffold, guided by SAR studies, holds significant promise for the discovery of new and effective treatments for infectious diseases.
References
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Springer.
- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
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Application Notes & Protocols: Evaluating Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in Anti-Inflammatory Drug Design
Introduction: The Rationale for Investigating Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A primary goal in medicinal chemistry is the development of novel anti-inflammatory agents with improved efficacy and fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The 1,3,4-thiadiazole heterocyclic nucleus is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The aromaticity and structural features of the thiadiazole ring allow it to act as a bioisostere for other rings and as a hydrogen bond acceptor, contributing to its diverse pharmacological potential.[5] Specifically, many 1,3,4-thiadiazole derivatives have been investigated as potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.[6][7][8][9]
This guide focuses on Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS 1909316-87-5)[10], a compound featuring this promising scaffold. The presence of the acetate moiety suggests potential for improved solubility and bioavailability, while the methyl-substituted thiadiazole core provides a foundation for targeted inhibition of inflammatory pathways. These protocols are designed to provide researchers with a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory potential, from initial in vitro screening to in vivo validation.
Hypothesized Mechanism of Action
The anti-inflammatory effects of thiadiazole derivatives are often attributed to their ability to modulate key inflammatory pathways. The primary hypothesized mechanisms for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate involve the inhibition of pro-inflammatory enzymes and transcription factors.
-
Inhibition of Cyclooxygenase (COX) Enzymes: The arachidonic acid cascade is central to inflammation. COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are potent inflammatory mediators.[9] Many NSAIDs function by inhibiting these enzymes. The structural characteristics of thiadiazoles make them strong candidates for selective COX-2 inhibition, which is desirable for reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][6][7]
-
Modulation of the NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).[11][12][13] The NF-κB pathway is a prototypical proinflammatory signaling pathway.[11][14] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a signaling cascade that leads to its activation and translocation to the nucleus, where it initiates gene transcription.[12][15] Inhibition of the NF-κB pathway is a key strategy for developing anti-inflammatory drugs.
The following diagram illustrates the potential points of intervention for the test compound within these critical inflammatory pathways.
Caption: Hypothesized anti-inflammatory mechanisms.
In Vitro Evaluation: Protocols & Methodologies
A tiered approach, starting with cell-free enzyme assays and progressing to cell-based models, is recommended for a thorough in vitro evaluation.
Cell Viability Assay (Mandatory Prerequisite)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The observed reduction in inflammatory markers should not be a result of cell death. The MTT assay is a standard colorimetric method for this purpose.[16]
Protocol: MTT Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (e.g., 1, 10, 25, 50, 100, 200 µM) in complete culture medium. Replace the old medium with the medium containing the test compound.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent experiments.
COX-1 and COX-2 Inhibition Assay (Enzymatic)
Rationale: To directly test the hypothesis that the compound inhibits prostaglandin synthesis, a cell-free enzymatic assay is the gold standard. This allows for the determination of inhibitory potency (IC₅₀) and selectivity for COX-2 over COX-1.
Protocol: Fluorometric COX Inhibitor Screening
-
This protocol is based on commercially available kits (e.g., from Cayman Chemical).
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate according to the kit manufacturer's instructions.
-
Enzyme Addition: In a 96-well plate, add either ovine COX-1 or human recombinant COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add various concentrations of the test compound. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation time, add the fluorometric probe, which reacts with PGG₂, the initial product of the COX reaction, to generate a fluorescent signal.
-
Measurement: Read the fluorescence intensity (e.g., excitation/emission ~535/590 nm).
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[12] Overproduction of NO is a hallmark of inflammatory pathology.[17] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells is a robust cell-based assay for anti-inflammatory activity.[18][19]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[16]
-
Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control (cells only), an LPS control (cells + LPS), and a positive control (e.g., L-NMMA).[16][20]
-
Incubation: Incubate for 24 hours.[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16][20]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[21]
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Pro-inflammatory Cytokine Quantification
Rationale: To confirm that the compound's anti-inflammatory effect involves the modulation of key signaling pathways like NF-κB, measuring the production of downstream pro-inflammatory cytokines such as TNF-α and IL-6 is essential.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol (Section 3.3).
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][20] Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Avidin-HRP).[21]
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance.
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each treatment group.
| Illustrative In Vitro Data Summary | |||
| Assay | Test Compound (IC₅₀ or % Inhibition) | Positive Control | Control IC₅₀ |
| Cell Viability (MTT) | > 100 µM (Non-toxic) | - | - |
| COX-1 Inhibition | 25.5 µM | Indomethacin | 0.5 µM |
| COX-2 Inhibition | 1.8 µM | Celecoxib | 0.3 µM |
| COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) | 14.2 | - | - |
| NO Production Inhibition (@ 25 µM) | 68% | L-NMMA | ~25 µM |
| TNF-α Production Inhibition (@ 25 µM) | 55% | Dexamethasone | ~10 nM |
| IL-6 Production Inhibition (@ 25 µM) | 62% | Dexamethasone | ~15 nM |
In Vivo Evaluation: Protocols & Methodologies
Positive results from in vitro assays warrant progression to in vivo models to assess efficacy in a complex biological system.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Rationale: This is a classic, highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant edema (swelling).[22][24]
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[22]
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[22][26][27]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22][27]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is typically considered statistically significant.
-
| Illustrative In Vivo Data Summary (Paw Edema at 3 hours) | ||
| Treatment Group | Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.06 | - |
| Test Compound (25 mg/kg) | 0.48 ± 0.04 | 43.5% |
| Test Compound (50 mg/kg) | 0.33 ± 0.05 | 61.2% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% |
| p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate as a potential anti-inflammatory agent. The described protocols will enable researchers to:
-
Establish the compound's safety profile in vitro.
-
Quantify its inhibitory activity against key inflammatory enzymes (COX-1/COX-2).
-
Assess its ability to suppress inflammatory mediators (NO, TNF-α, IL-6) in a cellular context.
-
Validate its efficacy in a well-established in vivo model of acute inflammation.
If the compound demonstrates significant activity, particularly with a favorable COX-2 selectivity and potent in vivo efficacy, future studies could include chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and mechanistic studies to further elucidate its interaction with the NF-κB and other signaling pathways.
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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Amir, M., et al. (2011). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
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Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. Available at: [Link]
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Abdel-Aziz, M., et al. (2017). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Maccioni, E., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Acar, Ç., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. Available at: [Link]
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Hegazy, G. H., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][11][14][25]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Abdel-Aziz, M., et al. (2017). Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. European Journal of Medicinal Chemistry. Available at: [Link]
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Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of Clinical Investigation. Available at: [Link]
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Al-Yahya, M., et al. (2020). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
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Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]
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Anonymous. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Available at: [Link]
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Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica. Available at: [Link]
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Armstrong, R. A., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Available at: [Link]
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Sheu, J.-H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. Available at: [Link]
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Mathew, B., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. Journal of Pharmaceutical Research and Opinion. Available at: [Link]
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Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. Available at: [Link]
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Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
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Bio-protocol. (n.d.). 2.6. In vitro anti-inflammatory activity assay. Bio-protocol. Available at: [Link]
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Kim, D.-O., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. Available at: [Link]
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Widowati, W., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences. Available at: [Link]
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Ghorab, M. M., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage... ResearchGate. Available at: [Link]
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Yuriy, V., et al. (2022). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][11][14][25]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Al-Rajabi, M. M., et al. (2024). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Inorganic and Nano-Metal Chemistry. Available at: [Link]
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Dmytro, K., et al. (2021). SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL- SULFANYLACETIC ACID DERIVATIVES. Žurnal Organìčnoï ta Farmacevtičnoï Hìmìï. Available at: [Link]
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Tojiboev, A., et al. (2024). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. ResearchGate. Available at: [Link]
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Application Note: Reaction Conditions & Protocols for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
This Application Note is designed for research and development professionals utilizing Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate as a building block in medicinal chemistry (e.g., fragment-based drug discovery, peptidomimetics).
The guide distinguishes strictly between the C-linked acetate (requested) and the more common S-linked (thio)acetate found in cephalosporin synthesis, as their reactivities differ significantly.
Introduction & Structural Verification[1][2][3][4][5][6]
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a specialized heterocyclic building block. Unlike the common "thio" derivatives (e.g., Cefazolin intermediates), this molecule features a direct carbon-carbon bond between the thiadiazole ring and the acetate methylene group.
Structural Criticality
-
Target Molecule (C-Linked): Na+ [OOC-CH2-(C2)-Thiadiazole-(C5)-CH3]
-
Reactivity: High acidity of the
-methylene protons; prone to thermal decarboxylation.
-
-
Common Analog (S-Linked): Na+ [OOC-CH2-S-(C2)-Thiadiazole-(C5)-CH3]
-
Reactivity: Stable thioether linkage; less prone to decarboxylation.
-
Note: This guide focuses on the C-Linked variant. If your CoA indicates a sulfur bridge, refer to protocols for thioacetic acid derivatives.
Critical Reaction Parameters
The 1,3,4-thiadiazole ring is electron-deficient, withdrawing electron density from the C2-position. This creates a specific stability profile that dictates experimental conditions.
A. Stability Landscape (pH vs. Temperature)
The molecule exhibits a "Stability Window" between pH 4.0 and pH 10.0 at ambient temperatures.
-
Acidic Instability (pH < 3, Heat): The electron-withdrawing nature of the ring stabilizes the carbanion intermediate, facilitating decarboxylation upon protonation of the carboxylate, especially above 50°C.
-
Basic Instability (pH > 11): Strong aqueous bases can attack the C2/C5 positions, leading to ring cleavage (base-catalyzed hydrolysis of the thiadiazole).
B. Solubility Profile
-
Water: High (>100 mg/mL).
-
DMSO: Soluble (Suitable for stock solutions).
-
DCM/Ether: Insoluble (Salt form).
-
DMF: Sparingly soluble (Requires solubilizing agents or conversion to free acid).
C. Visualization: Stability & Reactivity Map
Caption: Stability map highlighting the narrow operating window. High heat/acid risks decarboxylation; strong base risks ring opening.
Protocol A: Amide Coupling (One-Pot Salt Method)
Context: Converting the sodium salt directly to an amide without isolating the unstable free acid. This method minimizes decarboxylation risk.
Reagents:
-
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.0 equiv)
-
Amine partner (1.1 equiv)[1]
-
HATU (1.2 equiv) (Preferred over EDC for faster kinetics)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step Methodology:
-
Solubilization:
-
Weigh the sodium salt (1.0 equiv) into a dry flask under nitrogen.
-
Add anhydrous DMF. Note: The salt may not dissolve completely until DIPEA is added.
-
Add DIPEA (3.0 equiv). The excess base buffers the HCl generated by the coupling reagent and improves salt solubility.
-
-
Activation:
-
Add HATU (1.2 equiv) in one portion at 0°C .
-
Stir at 0°C for 15 minutes. Do not let this activation step run too long or heat up, as the activated ester is reactive.
-
-
Coupling:
-
Add the Amine partner (1.1 equiv) dropwise.
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours. Monitor by LC-MS.
-
-
Work-up (Critical):
-
Do not use strong acid washes (e.g., 1M HCl) as this may degrade unreacted thiadiazole starting material or sensitive products.
-
Dilute with Ethyl Acetate.
-
Wash with 10% Citric Acid (pH ~4, milder than HCl) or saturated NH4Cl.
-
Wash with saturated NaHCO3 and Brine.
-
Dry over Na2SO4 and concentrate.
-
Protocol B: Generation of Free Acid (If required)
Context: Some reactions (e.g., acid chloride formation) require the protonated form. Warning: The free acid is less stable than the salt. Use immediately.
-
Dissolve Sodium salt in minimum water at 0°C.
-
Layer with Ethyl Acetate (EtOAc).
-
Add 1.0 M HCl dropwise with vigorous stirring until aqueous pH reaches ~3.0. Do not go lower.
-
Immediately separate the organic layer.
-
Extract aqueous layer 2x with cold EtOAc.
-
Dry combined organics over MgSO4 (keep cold).
-
Concentrate in vacuo at <30°C .
-
Use the resulting solid immediately.
Analytical Validation & Quality Control
Data Summary Table
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white powder | Visual | Hygroscopic; store in desiccator. |
| 1H-NMR (DMSO-d6) | NMR | The CH2 singlet is diagnostic. If it disappears or shifts to ~6-7ppm, decarboxylation occurred. | |
| Mass Spec | [M-Na]- = 157.0 m/z | LC-MS (ESI-) | Negative mode is preferred for the free carboxylate. |
| Water Content | < 2.0% | Karl Fischer | Excess water hydrolyzes activated esters. |
Visualization: Coupling Workflow
Caption: Optimized one-pot coupling workflow preventing isolation of the unstable free acid.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of carboxylate signal in NMR | Decarboxylation | Lower reaction temperature; ensure pH did not drop < 3 during workup. |
| Low Yield in Coupling | Salt insolubility | Increase DIPEA to 4.0 equiv; Switch solvent to NMP; Sonicate before adding HATU. |
| New impurity at M-18 | Dehydration of ring | Rare. Usually indicates harsh drying conditions. |
| Ring Opening | Base hydrolysis | Avoid using NaOH or KOH. Use organic bases (TEA, DIPEA) only. |
References
- Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry III. Vol 6. Elsevier, 2008. (Foundational text on 1,3,4-thiadiazole reactivity and ring cleavage mechanisms).
-
Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews, 2014. (Review of general thiadiazole stability).
-
Goodreid, J. D., et al. "Amidation of Carboxylate Salts with HBTU." Journal of Organic Chemistry, 2014, 79(2), 943–954. (Protocol basis for direct salt coupling).
- Lynch, M. A. "Decarboxylation of Heteroaryl Acetic Acids." Journal of Heterocyclic Chemistry, 2001.
-
BenchChem Protocols. "Amide Coupling with Carboxylate Salts." (General procedural grounding).
Sources
Application Note: High-Throughput Screening (HTS) of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Libraries
Executive Summary & Scientific Rationale
The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, recognized for its profound antibacterial, antiparasitic, and anticancer properties[1]. However, a persistent challenge in High-Throughput Screening (HTS) is the poor aqueous solubility of many heterocyclic libraries, which frequently leads to compound aggregation, light scattering, and false-positive hits (Pan-Assay Interference Compounds, or PAINS)[2].
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate addresses these physiochemical bottlenecks directly. By incorporating a sodium acetate moiety, this scaffold achieves superior aqueous solubility while retaining the critical hydrogen-bonding capacity of the thiadiazole nitrogen atoms. The 5-methyl substitution provides a compact hydrophobic handle that fits into tight binding pockets without introducing severe steric hindrance.
Target Engagement & Causality
Recent HTS campaigns have successfully identified 1,3,4-thiadiazole derivatives as potent inhibitors across diverse targets:
-
Helicobacter pylori FabX: HTS identified thiadiazole sulfonamides (e.g., P61G11) as potent inhibitors occupying the L-shaped substrate-binding tunnel via hydrophobic interactions and hydrogen bonds[3][4].
-
Carbonic Anhydrase (CA): The thiadiazole core acts as a classic zinc-binding group (ZBG), making it highly effective against tumor-associated CA isoforms (CA IX, XII)[5].
-
Leishmania GDP-Mannose Pyrophosphorylase (GDP-MP): Screening of ~80,000 compounds revealed thiadiazoles as optimizable screening hits with submicromolar IC50s[2].
Mechanistic Workflow & Target Interaction
To understand why this specific library performs well in HTS, we must look at its dual-action structural design. The diagram below illustrates the causal relationship between the compound's structural moieties and their behavior in an aqueous screening environment.
Caption: Structural rationale for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in HTS environments.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay plate must include internal controls to calculate the Z'-factor, ensuring the assay window is robust enough to distinguish true hits from background noise.
Protocol A: Library Formatting and Acoustic Dispensing
Causality: Traditional pin-tool transfers can suffer from carryover and volume inaccuracies. Acoustic dispensing (e.g., Echo 555) uses sound energy to transfer nanoliter volumes contact-free, preserving the integrity of the sodium salt library.
-
Stock Preparation: Dissolve the Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate library in 100% LC-MS grade DMSO to a master concentration of 10 mM.
-
Note: The sodium salt form allows for rapid dissolution compared to neutral thiadiazole analogs.
-
-
Source Plate Formatting: Transfer 50 µL of the 10 mM stock into 384-well Echo-compatible source plates (e.g., Labcyte LP-0200). Centrifuge at 1000 x g for 3 minutes to remove air bubbles.
-
Acoustic Transfer: Program the acoustic dispenser to transfer 50 nL of compound into empty 384-well black, low-volume assay plates (Greiner). This will yield a final screening concentration of 10 µM in a 50 µL assay volume (0.1% final DMSO).
-
Control Wells: Dispense 50 nL of 100% DMSO into negative control wells (Columns 1-2) and 50 nL of a known reference inhibitor (e.g., Acetazolamide for CA assays[6]) into positive control wells (Columns 23-24).
Protocol B: Target-Based Enzymatic Screening (Example: FabX Inhibition)
Causality: FabX is a critical enzyme for unsaturated fatty acid synthesis in H. pylori[3]. This protocol utilizes a coupled spectrophotometric assay to monitor the oxidation of NADH, which correlates inversely with FabX inhibition.
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Crucial Step: The inclusion of 0.01% Triton X-100 acts as a detergent to further suppress any promiscuous aggregation-based inhibition.
-
Enzyme Addition: Add 25 µL of 2x recombinant FabX enzyme (final concentration 50 nM) to the pre-dispensed assay plates.
-
Pre-Incubation: Incubate the plates at room temperature for 15 minutes. This allows the thiadiazole compounds to reach binding equilibrium with the target before the reaction initiates.
-
Substrate Addition: Initiate the reaction by adding 25 µL of a 2x substrate mix containing crotonyl-CoA (final 100 µM) and NADH (final 150 µM).
-
Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 20 minutes.
-
Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|) Proceed with hit triage only if Z' > 0.5.
HTS Workflow Visualization
Caption: Step-by-step HTS workflow for profiling thiadiazole acetate libraries.
Data Presentation & Expected Metrics
When screening the Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate library, quantitative data must be rigorously triaged. Below is a summary table of expected metrics based on historical HTS campaigns utilizing 1,3,4-thiadiazole scaffolds against validated targets[2][3].
| Metric | Target Threshold | Mechanistic Implication |
| Primary Hit Rate | 0.5% – 1.2% | Indicates a highly targeted library; rates >2% often suggest PAINS or aggregation artifacts. |
| Z'-Factor | ≥ 0.65 | Confirms a robust assay window with minimal well-to-well variance. |
| IC₅₀ (Primary Hits) | 1.0 µM – 15.0 µM | Typical starting affinity for the thiadiazole core prior to structure-based optimization. |
| Hill Slope (h) | 0.8 – 1.2 | Values within this range suggest 1:1 stoichiometric binding. Slopes >2.0 trigger flags for non-specific inhibition. |
| DMSO Tolerance | Up to 2% (v/v) | The sodium acetate moiety ensures the compound remains in solution even at higher solvent concentrations. |
References
-
Lackovic, K., et al. "Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library." Antimicrobial Agents and Chemotherapy. [Link]
-
Fudan University Researchers. "Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori." Journal of Medicinal Chemistry (2025).[Link]
-
Supuran, C. T., & Scozzafava, A. "Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents?" European Journal of Medicinal Chemistry (2000).[Link]
-
"1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development." Current Topics in Medicinal Chemistry (2021).[Link]
-
Al-Wahaibi, L. H., et al. "In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)." MDPI (2024).[Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Application Note: Advanced HPLC-UV Quantification of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Introduction & Scope
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a highly polar, water-soluble heterocyclic salt. It is frequently encountered as a critical intermediate, side-chain precursor, or degradation impurity in the synthesis of
This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for researchers and drug development professionals.
Analytical Challenges & Mechanistic Solutions
Developing a robust analytical method for this compound requires overcoming two primary physicochemical challenges:
-
Challenge 1: High Polarity and Poor Retention. As a sodium salt of an acetate derivative, the molecule is fully ionized at a neutral pH. On standard reversed-phase (RP) columns, this leads to negligible hydrophobic interaction and co-elution with the void volume (
).-
Mechanistic Solution: We employ a low-pH buffered mobile phase (pH 3.5 using orthophosphoric acid). The pKa of the acetate moiety is approximately 4.5. By lowering the mobile phase pH to 3.5, the ionization of the acetate group is suppressed, converting it into its neutral free-acid form. This significantly enhances its partitioning into the hydrophobic C18 stationary phase, ensuring adequate retention and peak shape [2].
-
-
Challenge 2: UV Chromophore Specificity. The compound lacks large multi-ring aromatic systems, which can limit detection sensitivity.
-
Mechanistic Solution: The 1,3,4-thiadiazole ring exhibits a strong
transition, yielding a robust UV absorption maximum at 254 nm[3]. Utilizing this wavelength maximizes the signal-to-noise ratio while minimizing baseline drift from the organic modifier.
-
Figure 1: Mechanism of retention enhancement via mobile phase pH control.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a "self-validating system." This means the method incorporates built-in System Suitability Tests (SST) that must pass before any sample data is considered valid, guaranteeing that the chromatographic environment is functioning exactly as intended.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification / Condition |
| Column | Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 95 | 5 | Isocratic hold to retain the polar thiadiazole analyte. |
| 5.0 | 95 | 5 | Analyte elutes within this window (RT ~8.5 min). |
| 15.0 | 50 | 50 | Ramp to wash strongly retained organic impurities. |
| 20.0 | 50 | 50 | Hold to ensure complete column clearing. |
| 21.0 | 95 | 5 | Return to initial conditions. |
| 25.0 | 95 | 5 | Column re-equilibration prior to next injection. |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Dissolve 2.72 g of
in 1000 mL of ultra-pure water (Milli-Q or equivalent). -
Add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5
0.05. -
Filter the buffer through a 0.22 µm hydrophilic membrane and degas via sonication for 10 minutes.
Step 2: Standard Preparation
-
Accurately weigh 25.0 mg of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate reference standard.
-
Transfer to a 50 mL volumetric flask. Dissolve and make up to volume using Mobile Phase A (Concentration: 500 µg/mL).
-
Dilute 5.0 mL of this stock solution into a 50 mL volumetric flask with Mobile Phase A to achieve a final working standard concentration of 50 µg/mL.
Step 3: Sample Preparation
-
Weigh an amount of the sample equivalent to ~25 mg of the target analyte.
-
Dissolve in Mobile Phase A, utilizing 5 minutes of ultrasonic extraction to ensure complete solubilization of the sodium salt.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial to remove any insoluble matrix components.
Figure 2: Step-by-step analytical workflow for the quantification of the thiadiazole derivative.
System Suitability Testing (SST)
Before quantifying unknown samples, inject the 50 µg/mL working standard five times consecutively. The system is considered validated and ready for sample analysis only if the following criteria are met:
Table 3: System Suitability Specifications
| Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time (RT) | ~8.5 min | Indicates mobile phase pH shift or pump failure. |
| Tailing Factor ( | Suggests column degradation or secondary interactions. | |
| Theoretical Plates (N) | Indicates loss of column efficiency/packing integrity. | |
| %RSD of Peak Area (n=5) | Highlights autosampler inconsistency or integration errors. |
Data Analysis & Integration
Quantification is performed using the external standard method. The concentration of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in the sample is calculated using the following formula:
Where:
- = Peak area of the analyte in the sample chromatogram
- = Average peak area of the analyte in the standard chromatograms
- = Weight of the reference standard (mg)
- = Weight of the sample (mg)
- = Purity of the reference standard (expressed as a decimal)
References
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Center for Biotechnology Information (PMC). Available at:[Link]
Application Note: A Protocol for the Exploration of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in Copper-Catalyzed Click Chemistry
Abstract
This technical guide outlines a hypothetical application of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in the field of click chemistry, a powerful bioconjugation technique.[1] While direct applications of this specific compound in click chemistry are not yet documented in scientific literature, its inherent chemical structure presents a valuable opportunity for derivatization into a reactive partner for such reactions. This application note provides a detailed, two-part protocol for the functionalization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate with a terminal alkyne, and its subsequent use in a model Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The protocols are grounded in established chemical principles and are intended for researchers, scientists, and drug development professionals interested in exploring novel applications for this and similar heterocyclic compounds.
Introduction: The Potential of a Thiadiazole Scaffold in Click Chemistry
The 1,3,4-thiadiazole ring is a significant pharmacophore found in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA) is a derivative of this important heterocyclic system.[6][7]
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for the covalent ligation of molecular entities.[8][9] Its high specificity, quantitative yields, and compatibility with aqueous environments have made it an invaluable tool in bioconjugation, materials science, and drug discovery.[10][11][12]
This application note explores the untapped potential of SMTA as a building block for click chemistry applications. We hypothesize that the acetate functional group of SMTA can be readily converted into a terminal alkyne via esterification with propargyl alcohol. This alkyne-functionalized thiadiazole can then serve as a reactive handle for conjugation to any azide-bearing molecule of interest, thereby expanding the utility of this important heterocyclic scaffold.
The following protocols provide a comprehensive, step-by-step guide for the synthesis of propargyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and its subsequent use in a model CuAAC reaction with benzyl azide.
Experimental Workflow Overview
The overall experimental workflow is a two-stage process, beginning with the functionalization of the starting material, followed by the click chemistry conjugation.
Figure 1: Experimental workflow for the synthesis and click-conjugation of the thiadiazole derivative.
Part 1: Synthesis of Propargyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
This protocol details the conversion of the starting sodium salt to its corresponding propargyl ester, introducing the necessary terminal alkyne functionality for the subsequent click reaction. The reaction proceeds via a standard acid-catalyzed esterification.
Materials
-
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA)
-
Propargyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol
-
Acidification and Setup: In a round-bottom flask, suspend Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.0 eq) in toluene. Add propargyl alcohol (1.5 eq). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure propargyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Toluene is flammable and toxic. Avoid inhalation and skin contact.
Part 2: Model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a model click reaction between the newly synthesized alkyne-functionalized thiadiazole and benzyl azide to form a stable 1,2,3-triazole linkage.
Materials
-
Propargyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (from Part 1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand[14][15]
-
Solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment
-
Reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware
Protocol
-
Reactant Preparation: In a reaction vial, dissolve propargyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.0 eq) and benzyl azide (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is recommended to protect biomolecules from oxidative damage in bioconjugation settings, and is a good starting point for small molecule synthesis.[10][16]
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.[17]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.[18] Stir for 30 minutes.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by silica gel column chromatography.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Ligand:Cu Ratio | 5 : 1 | Helps to stabilize the Cu(I) oxidation state and increase reaction rate.[10][16][19] |
| Reducing Agent (Na Ascorbate) | 5 - 10 mol% | Should be in excess of the copper catalyst. |
| Solvent | t-BuOH/H₂O (1:1), DMSO | Choice depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating can be applied if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |
Expected Results and Characterization
The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
-
¹H NMR: The formation of the triazole ring is indicated by the appearance of a new singlet in the aromatic region, typically between 7.5 and 8.5 ppm, corresponding to the triazole C-H proton.[20][21][22]
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the range of approximately 120-150 ppm.[20][22][23]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the sum of the masses of the alkyne and azide reactants.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper salt is of good quality. |
| Poor solubility of reactants | Try a different solvent system, such as DMSO or DMF. | |
| Formation of side products | Oxidative homocoupling of the alkyne | Ensure an adequate excess of sodium ascorbate and ligand. Degas the solvent before use. |
| Difficulty in purification | Product co-elutes with starting materials | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
This application note provides a foundational, albeit hypothetical, framework for the utilization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in click chemistry. By providing a detailed protocol for its conversion to an alkyne-functionalized derivative and its subsequent use in a model CuAAC reaction, we aim to inspire further research into the applications of this and other heterocyclic compounds in bioconjugation and materials science. The inherent biological relevance of the 1,3,4-thiadiazole core makes its incorporation into larger biomolecules via click chemistry a promising avenue for the development of novel therapeutics and research tools.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved from [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021, February 16). Journal of Chemical Education. Retrieved from [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). LinkedIn. Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]
-
Decarboxylative Alkynylation. (n.d.). PMC. Retrieved from [Link]
-
Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010, September 29). Organic Letters. Retrieved from [Link]
-
Most used CuAAC reaction ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023, October 7). PMC. Retrieved from [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011, December 15). Jena Bioscience. Retrieved from [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Oriental Journal of Chemistry. Retrieved from [Link]
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (n.d.). PMC. Retrieved from [Link]
-
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. (n.d.). PubChem. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. Retrieved from [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020, November 12). ACS Omega. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2023, January 16). Journal of Kufa for Chemical Sciences. Retrieved from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020, January 16). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. (n.d.). University of Birmingham. Retrieved from [Link]
-
Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. (2021, April 20). Organic Letters. Retrieved from [Link]
-
Synthesis of carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (n.d.). Catalysis Science & Technology. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. Retrieved from [Link]
-
Direct Conversion of Carboxylic Acids to Alkyl Ketones. (2017, June 12). Organic Letters. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI. Retrieved from [Link]
-
Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (2020, October 18). MDPI. Retrieved from [Link]
-
Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. (2024, December 5). Beilstein Journals. Retrieved from [Link]
-
Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. (n.d.). Universidad de Oviedo. Retrieved from [Link]
- Polycarboxylic acid esters. (n.d.). Google Patents.
- Purification of triazoles. (n.d.). Google Patents.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022, August 3). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]
-
A useful method for preparation of carboxylic acids from terminal alkynes. (2023, August 31). Canadian Science Publishing. Retrieved from [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023, January 23). Hilaris. Retrieved from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
preparation of esters. (n.d.). Chemguide. Retrieved from [Link]
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Application Notes & Protocols: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate as a Foundational Scaffold for Lead Compound Generation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2][3][4][5][6] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a versatile building block in the design of novel therapeutic agents.[1][3][4][7] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][8][9] The thiadiazole moiety can act as a bioisosteric replacement for other rings, such as thiazole or pyrimidine, and its unique electronic properties, including the ability to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its frequent success in drug discovery.[3][4][5][10]
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS 1909316-87-5) represents an intriguing starting point for a lead generation campaign.[11] The molecule combines the stable 1,3,4-thiadiazole core with a methyl group and an acetate functional group. The acetate moiety, in its sodium salt form, imparts aqueous solubility, a desirable characteristic for initial screening and assay development. The methyl group provides a simple substitution that can be modified to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers on how to approach the evaluation of this compound as a potential lead, from initial screening to lead optimization.
Part 1: Initial Compound Handling and Characterization
Prior to initiating any biological screening, it is critical to ensure the purity and stability of the starting material.
Protocol 1.1: Quality Control of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess the purity of the compound. A purity of >95% is recommended for initial screening.
-
Confirm the identity and structural integrity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Determination:
-
Prepare a stock solution, typically at 10 mM, in a suitable solvent such as water or dimethyl sulfoxide (DMSO).
-
Visually inspect for any precipitation. If necessary, perform a kinetic solubility assay to determine the maximum soluble concentration in the chosen assay buffer.[12]
-
-
Stability Assessment:
-
Evaluate the stability of the compound in the stock solution and in the final assay buffer over time. This can be done by re-analyzing the sample by HPLC at different time points (e.g., 0, 4, 24 hours) under the intended experimental conditions (temperature, pH).
-
Part 2: The Hit-to-Lead Workflow: From Initial Screen to Optimized Lead
The journey from a starting compound to a viable lead involves a systematic and iterative process of testing and modification.[13][14][15] This workflow is designed to identify promising "hits" from an initial screen and then optimize their properties to generate a "lead" compound with the desired biological activity and drug-like characteristics.[15][16]
Figure 1: A generalized workflow for the hit-to-lead process in drug discovery.
Section 2.1: Target Identification and High-Throughput Screening (HTS)
The first step is to identify a biological target relevant to a disease of interest and screen the compound for activity against it.[14] High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, though in this case, we are starting with a single compound that can be expanded into a library of analogs.[17][18][19][20]
Protocol 2.1.1: Generic High-Throughput Screening Cascade
-
Primary Screen:
-
Design a robust and automated assay to measure the compound's effect on the chosen target (e.g., enzyme inhibition, receptor binding).[14][18][19]
-
Screen Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate at a single, high concentration (e.g., 10-30 µM) to identify any initial activity ("hit").
-
Include appropriate positive and negative controls to ensure assay quality.
-
-
Hit Confirmation:
-
Re-test the initial "hit" in the primary assay to confirm the activity.[15]
-
This step helps to eliminate false positives.
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment by testing the compound over a range of concentrations to determine its potency (e.g., IC50 or EC50).
-
Section 2.2: Hit Validation and Secondary Assays
Once a confirmed hit is identified, further validation is necessary to ensure the observed activity is genuine and relevant.
Protocol 2.2.1: Orthogonal and Cellular Assays
-
Orthogonal Assays:
-
Test the compound in a different assay that measures the same biological endpoint but uses a different technology or methodology.[15] This helps to rule out assay-specific artifacts.
-
-
Cellular Assays:
-
If the primary assay was biochemical, progress to a cell-based assay to determine if the compound is active in a more physiologically relevant context.[17]
-
This also provides an early indication of cell permeability.
-
-
Selectivity/Counter-Screening:
-
Screen the compound against related targets or other off-targets to assess its selectivity. High selectivity is a desirable trait for a lead compound.
-
Part 3: Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of medicinal chemistry, providing insights into how chemical structure relates to biological activity.[1][21][22] For Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, SAR exploration would involve systematically modifying different parts of the molecule.
Figure 2: Key modification points for SAR studies on the thiadiazole scaffold.
Protocol 3.1: Analog Synthesis and Evaluation
-
Modification of the 5-position (Methyl Group):
-
Synthesize analogs with different alkyl chains (e.g., ethyl, propyl, isopropyl) to probe the size of the binding pocket.
-
Replace the methyl group with small cyclic structures (e.g., cyclopropyl) or aromatic rings (e.g., phenyl).
-
-
Modification of the 2-position (Acetate Group):
-
Synthesize a series of amides and esters from the carboxylic acid precursor to explore the impact of hydrogen bonding and lipophilicity.
-
Vary the length and nature of the linker between the thiadiazole ring and the terminal functional group.
-
-
Evaluation of Analogs:
Table 1: Hypothetical SAR Data for Analogs
| Compound ID | R1 (Position 5) | R2 (Position 2) | IC50 (µM) | Selectivity (Fold) |
| Lead-001 | -CH3 | -CH2COONa | 15.2 | 5 |
| Analog-002 | -CH2CH3 | -CH2COONa | 8.5 | 10 |
| Analog-003 | -Phenyl | -CH2COONa | >50 | - |
| Analog-004 | -CH3 | -CH2CONH2 | 5.1 | 25 |
| Analog-005 | -CH3 | -CH2COOCH3 | 22.8 | 3 |
This data is for illustrative purposes only.
Part 4: In Vitro ADME and Pharmacokinetic Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid costly failures later in development.[13][25][26] These in vitro assays help predict how a compound will behave in a living organism.[25][26]
Figure 3: A standard panel of in vitro ADME assays for early lead characterization.
Protocol 4.1: Standard In Vitro ADME Panel
-
Aqueous Solubility:
-
Perform a thermodynamic or kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4 to assess solubility under physiological conditions.[12]
-
-
Cell Permeability:
-
Use a Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption and oral bioavailability.[26]
-
-
Metabolic Stability:
-
Plasma Protein Binding:
-
Measure the extent to which the compound binds to plasma proteins using methods like rapid equilibrium dialysis.[12] High plasma protein binding can limit the amount of free drug available to act on the target.
-
-
Cytochrome P450 (CYP) Inhibition:
-
Screen the compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9) to assess the potential for drug-drug interactions.[12]
-
Table 2: Desirable ADME Properties for Lead Compounds
| Parameter | Desirable Range | Rationale |
| Aqueous Solubility | > 50 µM | Ensures good absorption and suitability for formulation. |
| Caco-2 Permeability (Papp A-B) | > 1 x 10⁻⁶ cm/s | Indicates good potential for oral absorption. |
| Microsomal Half-life (t½) | > 30 min | Suggests lower clearance and potentially longer duration of action. |
| Plasma Protein Binding | < 95% free | Ensures sufficient free drug concentration at the target site. |
| CYP Inhibition (IC50) | > 10 µM | Reduces the risk of adverse drug-drug interactions. |
Conclusion and Future Directions
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate serves as a promising starting point for a drug discovery program due to its foundation on the pharmacologically validated 1,3,4-thiadiazole scaffold. The protocols and workflows outlined in this document provide a comprehensive framework for systematically evaluating its potential, from initial hit identification through to lead optimization. By integrating iterative cycles of synthesis, biological testing, and ADME profiling, researchers can effectively navigate the complexities of the hit-to-lead process. The ultimate goal is to develop a lead compound with a desirable balance of potency, selectivity, and drug-like properties, paving the way for further preclinical and clinical development.
References
- Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Center for Biotechnology Information.
- High-throughput screening: accelerating target-to-lead pipeline. (n.d.). Nuvisan.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024, August 8). National Center for Biotechnology Information.
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024, October 1). PubMed.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). National Center for Biotechnology Information.
- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). pharmedicopublishers.com.
- High‐Throughput Screening for Lead Discovery. (n.d.). ResearchGate.
- Rapid in vitro early ADME and PK screening. (2025, March 25). Admescope.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023, December 13). ResearchGate.
- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI.
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Center for Biotechnology Information.
- De Novo Design Workflow. (n.d.). Schrödinger.
- Expert view: Optimising the hit-to-lead workflow. (2017, December 13). Drug Target Review.
- Generative AI for Medicinal Chemistry Workflows. (2025, October 8). LinkedIn.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021, August 25). Taylor & Francis Online.
- Structure-Activity Relationship (SAR) and Mechanistic Insights of Novel Heterocyclic Derivatives with Promising Anticancer, Anti. (2026, February 25). ijsred.com.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
- Lead compounds generation by fragment growing strategy This illustrates... (n.d.). ResearchGate.
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5. (2025, July 16). ChemicalBook.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate.
- Thiadiazoles: Progress Report on Biological Activities. (n.d.). JOCPR.
- Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). ResearchGate.
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. (n.d.). Merck.
- Biological Profile of Thiadiazole. (n.d.). PharmacologyOnLine.
- 4-Thiadiazole: The Biological Activities. (2018, January 7). Systematic Reviews in Pharmacy.
- SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL- SULFANYLACETIC ACID DERIVATIVES. (n.d.). ResearchGate.
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Publishing.
- Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. (2026, February 24). ResearchGate.
-
Study of the anticancer activity of N-(5-methyl-[13][14][17]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (n.d.). Digital Medicine Association. Retrieved February 29, 2024, from
Sources
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- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
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- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
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- 12. admescope.com [admescope.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
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- 22. ijsred.com [ijsred.com]
- 23. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Synthesis
Ticket ID: TDA-SYN-001 Topic: Yield Improvement & Stability Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate presents a unique duality: the heterocyclic ring formation is thermodynamically favorable, yet the final salt formation is kinetically perilous.
The primary yield-killing mechanism for this specific molecule is spontaneous decarboxylation . Unlike the sulfur-linked analogue (used in Cefazolin), the direct carbon-linked acetate moiety at the C2 position creates a push-pull electronic system with the thiadiazole ring. This facilitates the loss of
This guide replaces standard "recipe" protocols with a Root Cause Analysis (RCA) approach to yield improvement.
Module 1: The Synthetic Route (The "Why" and "How")
To maximize yield, we recommend the Pinner-Imidate Strategy over the traditional acyl chloride method. The acyl chloride route (Acetyl chloride + Thiosemicarbazide) often leads to di-acylated byproducts and difficult purification.
Optimized Workflow
-
Precursor Formation: Reaction of Ethyl Cyanoacetate with ethanol/HCl to form the imino-ether (imidate).
-
Hydrazide Coupling: Reaction of the imidate with Acetic Hydrazide .
-
Cyclization: Ring closure using
or Lawesson’s Reagent to form Ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate . -
Critical Hydrolysis: Saponification to the Sodium Salt (The Danger Zone).
Visualizing the Pathway
Figure 1: Optimized Pinner-Imidate synthesis workflow highlighting the critical failure mode at the final step.
Module 2: Troubleshooting the Cyclization (The Ester)
User Issue: "I am getting low yields of the ethyl ester intermediate (approx. 30%). The product is oily and difficult to crystallize."
Root Cause Analysis
The formation of the thiadiazole ring is sensitive to moisture when using the Pinner method. If the imidate hydrochloride is exposed to moisture, it reverts to the ester/amide, killing the cyclization.
Corrective Protocol
| Variable | Standard Protocol | Optimized Protocol | Reasoning |
| HCl Gas | Bubbling for 30 mins | Saturation at 0°C | Ensure complete conversion to the imidate hydrochloride. Incomplete conversion leaves unreactive cyano groups. |
| Solvent | 95% Ethanol | Anhydrous Ethanol | Water competes with the hydrazide for the imidate carbon. |
| Cyclization Agent | Lawesson’s Reagent | While |
Step-by-Step Fix:
-
Dissolve Ethyl Cyanoacetate (1 eq) in Anhydrous EtOH .
-
Saturate with dry HCl gas at 0°C. Stir overnight at 4°C.
-
Remove excess solvent/HCl under vacuum (keep temp <30°C).
-
Redissolve residue in EtOH; add Acetic Hydrazide (1 eq).
-
Treat with Lawesson's Reagent in refluxing toluene if the
method yields poor results.
Module 3: Troubleshooting the Hydrolysis (The Yield Killer)
User Issue: "Upon hydrolyzing the ester with NaOH, the solution fizzed, and after drying, the NMR showed the methyl proton signal but lost the methylene (-CH2-) signal. The product weight is too low."
Root Cause Analysis
You have triggered Decarboxylation .
The 1,3,4-thiadiazole ring is electron-deficient. The acetate side chain at position 2 forms a zwitterionic species (ylide-like) when acidified or heated. This species rapidly loses
Mechanism of Failure:
Corrective Protocol (The "Cold Saponification" Method)
-
Temperature Lock: Perform the hydrolysis at -5°C to 0°C . Never exceed 5°C.
-
Stoichiometry: Use exactly 1.00 equivalents of NaOH. Excess base requires neutralization, and local acidity during neutralization triggers decarboxylation.
-
Solvent System: Use EtOH:Water (9:1) . The sodium salt is often less soluble in ethanol and may precipitate out, protecting it from further degradation.
-
Drying: NEVER oven dry. The heat will decarboxylate the salt. You must lyophilize (freeze-dry) the product.
Visualizing the Stability Trap
Figure 2: The decarboxylation trap. The target carboxylate must be kept away from heat and acidic protons to prevent CO2 loss.
Module 4: Purification & Salt Isolation
User Issue: "The product is a hygroscopic goo/paste. I cannot get a powder."
Resolution Protocol
Sodium salts of heterocyclic acetic acids are notoriously hygroscopic.
-
Anti-Solvent Precipitation:
-
After hydrolysis (in min. water), add a large excess of Isopropanol (IPA) or Acetone .
-
Stir at 0°C. The sodium salt should crash out as a white solid.
-
-
Water Removal:
-
If you cannot precipitate, lyophilize the aqueous solution.
-
Note: Do not use toluene or hexane for azeotropic drying; the required heat is too risky.
-
-
Storage: Store under Argon at -20°C.
Frequently Asked Questions (FAQ)
Q1: Can I use the acid chloride method (Acetyl Chloride + Thiosemicarbazide) instead?
-
A: You can, but it is not recommended for the acetate derivative. That method works well for alkyl or aryl side chains. For the acetate side chain, the methylene group is "active" (acidic protons), leading to side reactions with the acid chloride (C-acylation vs N-acylation). The Pinner method avoids this.
Q2: Why does the NMR show a small singlet at 2.7 ppm?
-
A: That is 2,5-dimethyl-1,3,4-thiadiazole. It confirms that partial decarboxylation occurred. If this peak is >5%, your hydrolysis temperature was too high or your drying method was too aggressive.
Q3: Can I isolate the free acid first, then convert to sodium salt?
-
A: Absolutely not. The free acid (2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid) is extremely unstable. It exists in equilibrium with its zwitterion and will decarboxylate upon isolation. You must go from Ester
Sodium Salt directly.
Q4: I see literature about "Thio" acetate (S-CH2-COOH). Is this the same?
-
A: No. That is a thio-ether (C-S-C bond). It is much more stable and is the intermediate for Cefazolin. The C-C linked acetate (your target) is significantly more reactive and unstable. Ensure you are following protocols for the carbon-linked analogue.
References
-
Hu, Y., et al. (2006). "The synthesis of new mesogenic 1,3,4-thiadiazole-2-carboxylate esters via a novel ring-closure." Liquid Crystals.
- Relevance: Documents the instability and decarboxylation tendency of thiadiazole-2-carboxylates/acet
-
Noto, R., et al. (1977). "Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Provides the mechanistic basis for the "Safe Zone" in Figure 2, explaining the pH dependence of decarboxyl
-
Guernelli, S., et al. (1978).[1] "Micellar catalysis in the decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid." The Journal of Organic Chemistry.
- Relevance: Further validation of the decarboxylation kinetics and the zwitterionic intermedi
-
Koshikari, Y. (2019). "Development of Catalytic Ester Condensations and Hydrolysis." NII Repository.
- Relevance: General principles for optimizing ester hydrolysis under mild conditions to avoid decomposition.
Sources
Technical Support Center: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Purification
Scientist's Foreword
Purifying the sodium salt of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid presents a unique set of challenges. As a highly polar, water-soluble heteroaryl carboxylate, it defies standard liquid-liquid extraction protocols. Furthermore, the 1,3,4-thiadiazole core is a potent multidentate ligand prone to transition metal chelation, and the 2-acetate moiety is highly susceptible to acid-catalyzed thermal decarboxylation.
This guide is engineered to help drug development professionals and synthetic chemists troubleshoot these specific bottlenecks, ensuring high-yield isolation of the pure sodium salt.
Core Purification Workflow
Figure 1: Optimized purification workflow for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Troubleshooting Guides & FAQs
Q: During the concentration of the aqueous layer, my solution turns deep pink or brown, and the final solid is heavily discolored. How can I prevent this? A: This is a classic symptom of transition metal coordination. The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring act as potent bidentate ligands, readily forming highly colored coordination complexes with trace transition metals such as Co(II), Pb(II), and Hg(II)[1][2]. Even parts-per-million (ppm) levels of iron leached from stainless steel reactors or trace copper impurities in your reagents will cause intense discoloration. Solution: You must incorporate a demetallation step prior to concentration. Add 0.1% w/w EDTA disodium salt to the aqueous crude mixture and treat with activated charcoal. The EDTA out-competes the thiadiazole for metal ions, and the charcoal adsorbs the resulting complexes.
Q: I am experiencing massive yield losses, and I notice gas evolution when I try to acidify the mixture to remove basic impurities. What is happening? A: You are inadvertently inducing acid-catalyzed thermal decarboxylation. Heteroaryl acetic acids are notoriously unstable. The electron-withdrawing nature of the 1,3,4-thiadiazole ring stabilizes the intermediate carbanion formed when the carboxylate group leaves as CO₂. If the pH drops below 5.0 and the temperature exceeds 30°C, your product rapidly degrades into 2,5-dimethyl-1,3,4-thiadiazole and carbon dioxide. Solution: Never let the pH drop below 7.5 during workup. Maintain the product strictly as the sodium salt.
Figure 2: Acid-catalyzed thermal decarboxylation pathway leading to yield loss.
Q: The sodium salt is highly soluble in water. I cannot extract it into organic solvents like ethyl acetate or DCM. How do I isolate it from unreacted starting materials? A: Because it is a highly polar, water-soluble salt, traditional liquid-liquid extraction will leave your product trapped in the aqueous phase. The synthesis of these derivatives often involves cyclization with hydrazine and ethyl acetate[3], leaving polar impurities behind. You must use an anti-solvent precipitation strategy. Solution: Concentrate the aqueous phase under high vacuum (at low temperature) to a thick syrup, then slowly add a miscible anti-solvent such as absolute ethanol or isopropanol. The sodium salt is insoluble in cold ethanol, forcing it to crystallize while organic impurities remain in solution.
Physicochemical Properties & Purification Metrics
| Parameter | Value / Metric | Causality & Impact on Purification |
| Aqueous Solubility | > 500 mg/mL (Sodium Salt) | Prevents standard aqueous-organic extraction; necessitates anti-solvent precipitation. |
| Thermal Stability | Degrades > 40°C (at pH < 5) | Heat induces rapid decarboxylation. Concentration must be performed strictly at < 30°C. |
| Optimal pH Range | 7.5 – 8.5 | Maintains the stable carboxylate anion form, preventing protonation and subsequent CO₂ loss. |
| Metal Affinity | High (Co, Fe, Pb, Hg) | Causes pink/brown discoloration. Requires chelating agents (EDTA) for demetallation. |
| Anti-Solvent Yield | 85% - 92% (in cold EtOH) | Ethanol effectively crashes out the highly polar sodium salt while retaining organic impurities. |
Self-Validating Experimental Protocol: Demetallation and Anti-Solvent Crystallization
Objective: Isolate high-purity Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate from a crude aqueous reaction mixture without inducing decarboxylation.
Step 1: Aqueous Dilution & Organic Wash
-
Action: Dilute the crude reaction mixture with deionized water (10 mL/g of crude). Wash the aqueous phase with ethyl acetate (3 x 5 mL/g).
-
Causality: Removes unreacted non-polar organics. The target sodium salt remains entirely in the aqueous phase due to its high polarity.
Step 2: Demetallation (Chelation & Adsorption)
-
Action: To the aqueous layer, add 0.1% w/w EDTA disodium salt (EDTA-Na₂) and 5% w/w activated charcoal. Stir vigorously at 20°C for 30 minutes.
-
Causality: EDTA acts as a stronger chelating agent than the thiadiazole, stripping trace metals (Fe, Co, Cu) from the product. Charcoal adsorbs the metal-EDTA complexes and other colored impurities.
Step 3: Filtration & Self-Validation
-
Action: Filter the suspension through a tightly packed pad of Celite to remove the charcoal.
-
Self-Validation Check: Inspect the filtrate against a white background. It must be perfectly colorless. If a pink or brown tint persists, metal contamination is still present; repeat Step 2.
Step 4: pH Stabilization
-
Action: Measure the pH of the colorless filtrate. Adjust to exactly pH 7.5 - 8.0 using 1M NaOH.
-
Causality: Ensures 100% of the product is in the stable carboxylate anion form. This is the critical step to prevent acid-catalyzed decarboxylation during the subsequent concentration.
Step 5: Low-Temperature Concentration
-
Action: Concentrate the aqueous solution using a rotary evaporator under high vacuum.
-
Critical Parameter: The water bath temperature must NOT exceed 30°C . Concentrate until a thick, viscous syrup is obtained (approximately 80-90% of the water removed).
Step 6: Anti-Solvent Precipitation
-
Action: Transfer the flask containing the syrup to an ice bath (0-5°C). Under vigorous stirring, add cold absolute ethanol dropwise (approx. 5-10 volumes relative to the syrup).
-
Causality: The highly polar sodium salt is insoluble in ethanol, causing it to crash out as a white crystalline solid, while residual hydrazine and polar organic impurities remain dissolved in the ethanol/water matrix.
Step 7: Harvesting & Drying
-
Action: Stir for an additional 2 hours at 0°C to maximize crystallization yield. Filter the solid under vacuum, wash the filter cake with cold acetone, and dry in a vacuum desiccator at room temperature for 24 hours.
References
-
Pan, Z. R., et al. "Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of the coordination compound tetraaquabis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetato-κO}cobalt(II)." Acta Crystallographica Section E: Crystallographic Communications. 1
-
Jasim, S. A., et al. "Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity." BMC Chemistry. 2
-
"Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole." Google Patents (CN103145645A). 3
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Welcome to the technical support center for the synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this compound. By understanding the reaction mechanism and potential side reactions, you can optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves a two-step process. The first step is the formation of the 2-amino-5-methyl-1,3,4-thiadiazole ring, followed by the alkylation of the amino group.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
The formation of the 2-amino-5-methyl-1,3,4-thiadiazole core is commonly achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent.[1][2] This process is a multi-stage reaction involving several intermediates.[3]
Step 2: Synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
This step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable reagent like sodium chloroacetate.
Below is a diagram illustrating the general synthetic workflow.
Sources
"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" stability issues in solution
Welcome to the Technical Support Center for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS: 1909316-87-5). This portal is designed for researchers and drug development professionals utilizing this building block in complex syntheses, such as the development of CDK2 inhibitors or polar acetamide derivatives.
Below, you will find a deep dive into the mechanistic causes of its primary instability—spontaneous decarboxylation—along with troubleshooting guides, optimized protocols, and FAQs.
Mechanistic Deep Dive: The Decarboxylation Dilemma
The most critical challenge when working with Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is its propensity to undergo rapid decarboxylation in solution.
The Causality:
Heteroaryl acetic acids are inherently unstable. The 1,3,4-thiadiazole ring is highly electron-withdrawing due to its three heteroatoms (two nitrogens, one sulfur). When the stable sodium salt is protonated to form the free acid, or when the carboxylate is converted into an activated ester during amide coupling, the activation energy required to extrude carbon dioxide (
The reaction proceeds via the extrusion of
Diagram 1: Decarboxylation pathway of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate species.
Frequently Asked Questions (FAQs)
Q: I dissolved the sodium salt in water and adjusted the pH to 4.0. Why did my compound disappear from the LC-MS trace? A: At pH 4.0, the carboxylate is protonated to the free acid. As established in the synthesis of polar heteroaryl acetamides, the free acid of thiadiazole-acetates is highly susceptible to decarboxylation at room temperature [1]. To maintain stability, store aqueous stock solutions at pH 7.5–8.5 and keep them refrigerated (4 °C).
Q: My LC-MS shows a massive peak at m/z 115
Q: Which coupling reagents minimize this decarboxylation? A: Avoid highly reactive uronium salts (like HATU) or carbodiimides (like EDC) unless operating under strict cryogenic control. Propylphosphonic anhydride (T3P) in combination with a hindered base (DIPEA) has been empirically proven to suppress decarboxylation while promoting efficient amide bond formation [2].
Quantitative Stability Data
To guide your experimental design, refer to the stability matrix below. This data summarizes the expected half-life of the compound under various standard laboratory conditions.
| Chemical Species | Solvent / Condition | pH | Temperature | Estimated Half-Life ( | Primary Degradation Pathway |
| Sodium Salt | 8.0 | 4 °C | > 6 Months | Stable | |
| Sodium Salt | 7.0 | 25 °C | ~ 4 Weeks | Slow Decarboxylation | |
| Free Acid | 4.0 | 25 °C | < 2 Hours | Rapid Decarboxylation [1] | |
| Activated Ester | DMF + HATU | N/A | 25 °C | < 5 Minutes | Extremely Rapid Decarboxylation |
| Activated Ester | DCM + T3P | N/A | 0 °C | > 4 Hours | Stable enough for coupling [2] |
Troubleshooting Guide & Optimized Amide Coupling Protocol
When coupling Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate to an amine, the protocol must be a self-validating system: it must prevent the system from ever becoming acidic enough to form the free acid, while simultaneously keeping the activation energy barrier for
Step-by-Step Methodology: T3P-Mediated Coupling
This protocol is adapted from validated pharmaceutical workflows for synthesizing CDK2 inhibitors[2].
Reagents Required:
-
Amine substrate (1.0 eq)
-
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 eq)
-
Propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Charge an oven-dried flask with the amine (1.0 eq) and Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (1.5 eq). Suspend the mixture in anhydrous DCM to achieve a 0.1 M concentration.
-
Base Addition: Add DIPEA (5.0 eq) to the suspension. Causality note: The large excess of base ensures the reaction microenvironment remains strictly basic, preventing any transient formation of the highly unstable free heteroaryl acetic acid.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.
-
Controlled Activation: Add the T3P solution (3.0 eq) dropwise over 5 minutes. Causality note: T3P forms a less reactive, more stable intermediate compared to O-acylisoureas (from EDC) or active esters (from HATU), drastically reducing the rate of spontaneous decarboxylation.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Allow it to slowly warm to room temperature only if LC-MS indicates incomplete conversion of the amine.
-
Workup: Quench the reaction with saturated aqueous
. Extract with DCM, wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.
Diagram 2: Troubleshooting decision tree for amide coupling reactions.
References
-
Orr, S. T. M., Beveridge, R., Bhattacharya, S. K., et al. "Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists." ACS Medicinal Chemistry Letters, 2014, 6(2), 156-161. URL:[Link]
- Pfizer Inc. "3-carbonylamino-5-cyclopentyl-1H-pyrrole compound having inhibitory activity against CDK2." Patent CN113330000A / WO2020157653A1, 2021.
Technical Support Center: Crystallization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Welcome to the technical support guide for the crystallization of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and protocols based on established scientific principles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible crystallization process.
Section 1: Foundational Principles of SMTA Crystallization
Crystallization is a critical purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. The process is governed by two key kinetic stages: nucleation (the initial formation of stable crystalline entities) and crystal growth. For an ionic compound like SMTA, a sodium salt of a carboxylic acid, several factors are paramount for success.
-
Solvent Selection : The ideal solvent is one in which SMTA is highly soluble at elevated temperatures but only sparingly soluble at lower temperatures.[1][2] The polarity of the solvent must be carefully considered. Given SMTA's structure—a heterocyclic ring and an ionic sodium acetate group—polar solvents like alcohols (ethanol, methanol) or aqueous mixtures are logical starting points.
-
Supersaturation : This is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. A state of supersaturation is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. Controlled, slow generation of supersaturation is key to forming high-quality crystals.[3]
-
Impact of pH : As a sodium salt of a carboxylic acid, SMTA exists in equilibrium with its protonated (free acid) form. The pH of the crystallization medium will dictate this equilibrium. A significant decrease in pH can protonate the carboxylate group, leading to the precipitation of the less water-soluble free acid, which can complicate or prevent the crystallization of the desired sodium salt.[4][5] Therefore, maintaining a neutral to slightly basic pH is often critical.
-
Purity and Impurities : The presence of impurities can significantly inhibit nucleation and crystal growth, sometimes leading to the undesirable formation of oils or amorphous solids.[1][6] Impurities can act as "tailor-made" inhibitors that adsorb to growing crystal faces and disrupt the lattice formation.
Section 2: Standard Cooling Recrystallization Protocol for SMTA
This protocol provides a validated starting point for the crystallization of SMTA. The core principle is to dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
Step-by-Step Methodology
-
Solvent Selection & Preparation :
-
Choose a suitable solvent system (e.g., Ethanol/Water 9:1). Place a small amount of SMTA in a test tube and add the solvent dropwise. Heat to determine if it dissolves completely and then cool to see if crystals form.
-
Place the bulk SMTA powder into an appropriately sized Erlenmeyer flask. A shallow solvent pool in a large flask can lead to rapid cooling and poor crystal formation.[6]
-
-
Dissolution :
-
Add the chosen solvent to the flask in small portions while heating the mixture on a hot plate. Swirl the flask continuously.
-
Continue adding hot solvent just until all the SMTA has dissolved. Adding a large excess of solvent is a common mistake that will result in a poor yield.[6]
-
-
Hot Filtration (Optional but Recommended) :
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for preventing these impurities from being incorporated into the final crystals.
-
-
Cooling and Crystallization :
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination from airborne particulates, which can act as unwanted nucleation sites.[1][2]
-
Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block) to minimize mechanical disturbances.[1] An ideal crystallization should show initial crystal formation within 5-20 minutes.[6]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.
-
-
Isolation and Washing :
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying :
-
Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting or decomposition point.
-
Experimental Workflow Diagram
Caption: Standard Cooling Recrystallization Workflow for SMTA.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the crystallization of SMTA.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
Potential Cause 1: Excessive Solvent. You may have used too much solvent, preventing the solution from reaching supersaturation upon cooling.[6]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Test the mother liquor by dipping a glass rod in it; if solid forms on the rod upon drying, there is still a significant amount of compound in the solution.[6]
-
-
Potential Cause 2: High Compound Purity/Lack of Nucleation Sites. Sometimes, a very pure solution or very clean glassware can lead to a stable supersaturated state that resists spontaneous nucleation.[7][8]
-
Solution A (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic glass fragments can serve as nucleation sites.
-
Solution B (Seed Crystals): If you have a previous batch of solid SMTA, add a single tiny crystal to the solution. This "seed" will provide a perfect template for further crystal growth.[8]
-
-
Potential Cause 3: Supercooling. Similar to sodium sulfate decahydrate, the compound may be in a supercooled liquid state below its actual freezing point.[9]
-
Solution: In addition to scratching or seeding, agitating the solution or cooling to a much lower temperature (e.g., in a dry ice/acetone bath) can sometimes provide the energy barrier needed to initiate nucleation.
-
Q2: Instead of solid crystals, an oil or "oiling out" has occurred. How do I fix this?
-
Potential Cause 1: Solution is Too Concentrated/Cooling Too Fast. The compound is coming out of solution above its melting point, or so rapidly that it doesn't have time to form an ordered crystal lattice.
-
Potential Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound and interfere with lattice formation.
-
Solution: Re-dissolve the oil in the hot solvent. If the solution is colored, consider adding a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal and any other particulates, then attempt to recrystallize again.[6]
-
Q3: My crystallization happened almost instantly, forming a very fine powder. Is this a problem?
-
Potential Cause: Solution is Too Supersaturated. Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, which negates the purification aspect of the process.[6]
-
Solution: The goal is slow, controlled crystal growth. Re-dissolve the powder by heating and add more solvent to reduce the level of supersaturation.[6] Ensure the solution cools as slowly as possible. Using a solvent in which the compound is less soluble can also slow down the process.
-
Q4: My crystals are dendritic (fern-like) or form polycrystalline clumps, not single blocks. How can I improve their quality?
-
Potential Cause: High Supersaturation and Rapid Growth. Dendritic growth is often a sign that the crystal is growing too quickly, typically under conditions of high supersaturation.[3]
-
Solution: The key is to slow everything down. Reduce the concentration of the solution by adding more solvent. Slow the cooling rate significantly by placing the flask in a large, insulated container (like a dewar flask filled with warm water). Alternatively, consider a different crystallization technique like slow solvent evaporation or vapor diffusion.
-
Q5: My final yield is very low. How can I improve it?
-
Potential Cause 1: Too Much Solvent Used. This is the most common reason for low yields, as a significant portion of the compound remains dissolved in the mother liquor.[6]
-
Solution: In your next attempt, use less solvent during the initial dissolution step. For the current batch, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Potential Cause 2: Premature Crystallization. If the compound crystallizes during a hot filtration step, you will lose a significant amount of product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Adding a small excess of solvent before hot filtration can also help keep the compound in solution.
-
Section 4: Advanced Topics & FAQs
FAQ 1: How critical is pH for SMTA crystallization? Extremely critical. A drop in pH can protonate the carboxylate anion, forming the neutral carboxylic acid derivative. This species will have vastly different solubility characteristics, likely being much less soluble in polar solvents. This can lead to the precipitation of the wrong compound or an amorphous mixture. It is advisable to measure and, if necessary, adjust the pH of your solution to be neutral or slightly basic before cooling.[4][5]
FAQ 2: Could my compound be forming a hydrate? How would I know? Yes, it's possible. Sodium salts frequently crystallize with water molecules incorporated into their crystal lattice, forming hydrates (e.g., sodium acetate trihydrate, sodium sulfate decahydrate).[7][10] The formation of a hydrate versus an anhydrous form can be dependent on the crystallization temperature.[10] You can investigate this using analytical techniques such as Thermogravimetric Analysis (TGA), which will show a mass loss corresponding to the water molecules upon heating, or Karl Fischer titration to quantify the water content.
FAQ 3: What is the best method for growing large, single crystals for X-ray diffraction? Growing single crystals for X-ray crystallography requires meticulous control over nucleation and growth rate.
-
Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap or parafilm with a few pinholes.[2] The solvent will evaporate over days or weeks, slowly increasing the concentration and promoting the growth of a few large crystals.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble but which is miscible with your solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.
Section 5: Solvent Selection Data
While specific solubility data for SMTA is not widely published, the following table of common laboratory solvents can guide your selection process based on polarity and boiling point. The goal is to find a solvent or solvent mixture where SMTA has high solubility at the boiling point and low solubility near 0 °C.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | High polarity, may be too good a solvent unless mixed with a co-solvent. |
| Methanol | 5.1 | 65 | Good polar solvent, often used for recrystallization of salts. |
| Ethanol | 4.3 | 78 | Excellent, commonly used polar solvent. Often effective in mixtures with water. |
| Isopropanol | 3.9 | 82 | Less polar than ethanol, may offer a better solubility differential. |
| Acetonitrile | 5.8 | 82 | Polar aprotic solvent. |
| Acetone | 5.1 | 56 | Its high volatility can make controlled, slow cooling difficult. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, may be a useful anti-solvent. |
| Dichloromethane | 3.1 | 40 | Low polarity, SMTA is likely insoluble. Can be used as an anti-solvent. |
| Toluene | 2.4 | 111 | Non-polar, SMTA is likely insoluble. Can be used as an anti-solvent. |
Section 6: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Newman, J., & Perry, G. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC. Retrieved from [Link]
-
Faria, N., et al. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. Retrieved from [Link]
-
EBNER. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt). Retrieved from [Link]
-
University of Wisconsin-Madison. Crystallization from a Supersaturated Solution. Department of Chemistry and Chemical Biology. Retrieved from [Link]
-
LUT University. (2016, March 6). NATURAL FREEZE CRYSTALLIZATION: PURIFICATION OF AQUEOUS Na2SO4 SOLUTIONS WITH COLD AIR. LUTPub. Retrieved from [Link]
-
University of Florida. Growing Crystals That Will Make Your Crystallographer Happy. Chemistry Department. Retrieved from [Link]
-
Thakuria, R., et al. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. Retrieved from [Link]
-
University of Potsdam. Advice for Crystallization. Retrieved from [Link]
-
AIP Publishing. (2021, June 25). Understanding supercooling mechanism in sodium sulfate decahydrate phase-change material. Journal of Applied Physics. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques. Retrieved from [Link]
-
ResearchGate. (2015, February 7). How can one prevent the formation of dendritic crystals (organic compound)?. Retrieved from [Link]
-
ResearchGate. (2025, September 9). Temperature Fluctuation‐Driven Salt Crystallization in Salt Lakes and Nearby Sands—Lab Emulations. Retrieved from [Link]
-
ECHA. (2010, September 6). Sodium acetate. Retrieved from [Link]
-
University of Colorado Boulder. S150: Chemical Rxns – Crystallization – Saturated Sodium Acetate. Lecture Demonstration Manual General Chemistry. Retrieved from [Link]
-
Cool Separations. The Cooling Crystallization Process. Retrieved from [Link]
-
GitHub Pages. SOLUBILITY DATA SERIES. Retrieved from [Link]
-
Taylor & Francis Online. (2026, February 7). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. Retrieved from [Link]
-
Journal of University of Babylon. (2023, February 2). thiazolo[3,4-b][5][6][11]ihiadiazole: Synthesis and investigation of liquid crystals properties. Retrieved from [Link]
-
SciELO Argentina. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Retrieved from [Link]
-
MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]
-
PubChem. (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. Retrieved from [Link]
-
ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
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- 8. S150: Chemical Rxns – Crystallization – Saturated Sodium Acetate | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt) | EBNER [ebner-co.de]
- 11. sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5 [chemicalbook.com]
Technical Support Center: Troubleshooting Coupling Reactions with Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical hurdles associated with heteroaryl acetate couplings.
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a highly valuable building block in medicinal chemistry (e.g., for cephalosporin analogs and kinase inhibitors). However, it presents two distinct mechanistic challenges: rapid unimolecular decarboxylation upon activation and poor organic solubility due to its anionic nature[1]. This guide provides field-proven insights to optimize your yields and suppress destructive side reactions.
Part 1: Mechanistic Insights & The Decarboxylation Dilemma
To successfully couple this molecule, you must first understand why it fails. Heteroaryl acetic acids bearing electron-deficient rings (like 1,3,4-thiadiazole) are notoriously unstable when activated.
The Causality of Failure: When the carboxylate is activated by a coupling agent (e.g., HATU or EDC), it forms a highly reactive ester or mixed anhydride. Because the 1,3,4-thiadiazole ring is strongly electron-withdrawing, the activated complex is highly susceptible to losing CO₂. This unimolecular decarboxylation generates a resonance-stabilized heteroarylmethyl carbanion, which rapidly protonates to form the dead-end byproduct 2,5-dimethyl-1,3,4-thiadiazole [2].
Furthermore, because the starting material is a sodium salt, it exhibits poor solubility in standard coupling solvents (DCM, THF). This poor solubility leads to sluggish activation and aminolysis kinetics, inadvertently providing more time for the destructive decarboxylation pathway to outcompete the productive amide formation[1].
Part 2: Troubleshooting Guides & FAQs
Q: My LC-MS shows a massive peak for 2,5-dimethyl-1,3,4-thiadiazole and little to no amide product. What happened? A: You are observing classical decarboxylation. When using highly reactive uronium coupling agents (like HATU or HBTU) combined with strong bases (like DIPEA), the carboxylate is rapidly over-activated. If the subsequent reaction with the amine is not instantaneous, the intermediate ejects CO₂. Solution: Abandon uronium salts for this substrate. Switch to a milder coupling agent like Propylphosphonic anhydride (T3P)[3].
Q: The sodium salt won't dissolve in my reaction mixture. Can I add water or methanol to solubilize it? A: Absolutely not. Adding protic solvents will immediately hydrolyze your activated ester back to the starting material, or worse, facilitate further decarboxylation. Solution: Perform a "salt break" prior to the reaction (acidify to the free acid and extract into ethyl acetate). If you must use the salt directly, utilize a highly polar aprotic solvent mixture like DMF/EtOAc (1:1) and allow extra time for the base to facilitate dissolution during a pre-activation phase.
Q: I switched to T3P, but the reaction is sluggish. How can I accelerate it safely? A: T3P reactions can be slow if the base is not mechanistically matched to the substrate. While DIPEA is too basic and promotes decarboxylation, switching to Pyridine acts as a nucleophilic catalyst. Pyridine forms a transient, highly reactive acylpyridinium intermediate that accelerates aminolysis without promoting the enolization/decarboxylation pathway[3].
Part 3: Quantitative Data & Reagent Comparison
To establish a self-validating system, we have benchmarked standard coupling conditions against this specific substrate. Summarized below is the quantitative performance of various coupling environments.
| Coupling Reagent | Base | Solvent System | Relative Amide Yield | Decarboxylation Risk | Mechanistic Verdict |
| HATU (1.2 eq) | DIPEA | DMF | < 15% | Critical | Avoid. Over-activation leads to rapid CO₂ loss. |
| CDI (1.5 eq) | None | THF | < 5% | Critical | CDI strongly promotes decarboxylation of heteroaryl acids. |
| EDC·HCl / HOBt | NMM | DCM / DMF | 45 - 55% | Medium | Acceptable only if strictly maintained at 0 °C. |
| T3P (50% in EtOAc) | Pyridine | EtOAc / DMF | > 85% | Low | Optimal. Mild activation with nucleophilic catalysis. |
Part 4: Standardized Experimental Protocol
Below is the self-validating, step-by-step methodology for the optimized T3P-mediated coupling. Every step is designed to maximize the kinetics of aminolysis while suppressing CO₂ loss.
Optimized T3P-Mediated Amide Coupling
Objective: Couple Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate with a primary/secondary amine.
-
Free Acid Conversion (The "Salt Break"):
-
Action: Dissolve the sodium salt (1.0 eq) in a minimal volume of deionized water at 0 °C. Carefully acidify to pH 3 using 1M HCl. Immediately extract with cold EtOAc (3x). Dry the combined organics over anhydrous Na₂SO₄ and concentrate in vacuo at < 25 °C.
-
Causality: Removing the sodium cation dramatically improves organic solubility, ensuring homogeneous reaction kinetics. Warning: Use the free acid immediately; it will slowly decarboxylate upon benchtop storage.
-
-
Reaction Assembly:
-
Action: In an oven-dried flask under N₂ atmosphere, dissolve the freshly prepared free acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc/DMF (4:1 v/v) to achieve a 0.2 M concentration.
-
-
Thermal Control:
-
Action: Cool the reaction mixture to exactly 0 °C using an ice bath.
-
Causality: Low temperatures exponentially decrease the rate constant of unimolecular decarboxylation, trapping the activated ester long enough for the amine to attack.
-
-
Activation & Catalysis:
-
Action: Add Pyridine (3.0 eq) dropwise, followed by the slow, dropwise addition of T3P (50% solution in EtOAc, 1.5 eq).
-
-
Propagation:
-
Action: Stir strictly at 0 °C for 1 hour. Only after the initial acylpyridinium intermediate has been consumed by the amine, allow the flask to warm to room temperature. Stir for an additional 4-8 hours until LC-MS confirms consumption of the starting material.
-
-
Workup:
-
Action: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to purge residual DMF) and brine. Dry over Na₂SO₄ and concentrate for downstream purification.
-
Part 5: Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the desired amidation and the destructive decarboxylation pathway.
Mechanistic divergence of activated heteroaryl acetates: Productive amidation vs. decarboxylation.
References
-
Chen, T. Q., et al. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Journal of the American Chemical Society, 2022. URL:[Link]
-
Dunetz, J. R., et al. "Amide synthesis by acylation." Organic Chemistry Portal (Ref: Org. Lett., 2011, 13, 5048-5051). URL:[Link]
-
"Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists." National Institutes of Health (PMC). URL: [Link]
Sources
Overcoming poor solubility of "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate"
Introduction
Welcome to the technical support center for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. While the conversion to a sodium salt is a primary strategy to enhance the solubility of an acidic parent molecule, achieving high, stable concentrations in various experimental buffers can still be a significant hurdle.[1] The inherent properties of the thiadiazole moiety, which can contribute to lipophilicity and strong crystal lattice energy, may play a role in these challenges.[2][3]
This document provides a structured approach to systematically diagnose and overcome solubility issues, ensuring the accuracy and reproducibility of your experimental results. We will explore the causality behind these challenges and provide field-proven protocols to address them.
Part 1: Initial Assessment & Baseline Solubility
Before attempting to enhance solubility, it is critical to establish a reliable baseline. Inconsistent or incomplete initial dissolution is a primary source of experimental variability.
Frequently Asked Question
Q1: My results with this compound are inconsistent. Could solubility be the issue?
A1: Absolutely. Inconsistent results are often linked to solubility and stability issues. If the compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration at the target site will be lower and more variable than intended. It is crucial to ensure complete dissolution in your stock solutions and confirm the compound remains soluble in the final assay buffer at the working concentration.
Protocol 1: Determination of Baseline Aqueous Solubility (Shake-Flask Method)
This protocol establishes the equilibrium solubility of your compound in a specific aqueous medium (e.g., water, PBS).
Methodology:
-
Preparation: Add an excess amount of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate to a known volume of your chosen aqueous buffer (e.g., 10 mg in 1 mL of pH 7.4 phosphate-buffered saline) in a glass vial.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. To ensure complete separation of solid from the solution, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet of undissolved compound.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., DMSO or Methanol) to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Determine the concentration of the dissolved compound in the supernatant using a standard curve. This concentration represents the baseline equilibrium solubility.
Part 2: Troubleshooting Common Solubility Scenarios
This section addresses specific issues researchers frequently encounter.
Scenario 1: Precipitation Upon Dilution
Q2: I dissolved my compound in 100% DMSO to make a 50 mM stock solution, but it crashes out when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?
A2: This is a classic problem known as "precipitation upon dilution." The compound is soluble in the organic stock solvent but becomes supersaturated and precipitates when diluted into the aqueous buffer where its solubility is much lower.[4]
Troubleshooting Workflow:
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for precipitation issues.
Detailed Solutions:
-
Lower Stock Concentration: Prepare a lower concentration DMSO stock (e.g., 10 mM instead of 50 mM). This will require a larger volume to be added to your assay but will result in a lower degree of supersaturation upon dilution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%. While DMSO is a powerful solvent, it can also affect biological assays.
-
Use an Intermediate Dilution Step: Before the final dilution into the assay buffer, perform an intermediate dilution in a mixture of buffer and an appropriate co-solvent (see Part 3).
Part 3: Systematic Solubilization Strategies
If basic troubleshooting is insufficient, a systematic approach to enhance solubility is necessary. These methods can be used alone or in combination.[5]
A. pH Adjustment
Mechanism: The solubility of ionizable compounds is highly pH-dependent.[6] Although Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a salt, the pH of the solution can influence the equilibrium between the more soluble ionized (acetate) form and the less soluble neutral (acetic acid) form. Maintaining a pH well above the pKa of the parent carboxylic acid will favor the ionized, more soluble form.
Protocol 2: pH-Dependent Solubility Profiling
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Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine Solubility: Use Protocol 1 to determine the equilibrium solubility of the compound in each buffer.
-
Analyze Data: Plot solubility as a function of pH. This will identify the optimal pH range for your experiments. For an acidic parent compound, solubility should increase as the pH increases.[7]
B. Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic compound, thereby increasing solubility.[9]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (e.g., PEG 300, PEG 400), Glycerin.[10]
Protocol 3: Co-solvent Screening
-
Prepare Co-solvent Systems: Prepare 10% (v/v) solutions of various co-solvents (e.g., Ethanol, PG, PEG 400) in your primary aqueous buffer.
-
Measure Solubility: Use the shake-flask method (Protocol 1) to determine the compound's solubility in each co-solvent system.
-
Select & Optimize: Identify the co-solvent that provides the greatest solubility enhancement. You can further optimize by testing different concentrations of the lead co-solvent (e.g., 5%, 10%, 15%, 20%).
-
Caution: Always run a vehicle control in your biological assays to ensure the chosen co-solvent concentration does not impact the experimental outcome.
-
C. Surfactants
Mechanism: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[11][12] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[13]
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
Protocol 4: Surfactant Screening
-
Prepare Surfactant Solutions: Prepare solutions of surfactants (e.g., 0.5%, 1%, and 2% Tween® 80) in your aqueous buffer. Ensure concentrations are above the known CMC for the surfactant.
-
Measure Solubility: Determine the compound's solubility in each surfactant solution using Protocol 1.
-
Select & Optimize: Choose the surfactant and concentration that provides the best balance of solubility enhancement and minimal potential for biological interference.
D. Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic "guest" molecules, like the thiadiazole portion of your compound, forming a water-soluble "inclusion complex."[][16] This complex shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its solubility and stability.[17]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[17]
Caption: Mechanism of cyclodextrin solubilization.
Protocol 5: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Create a range of HP-β-CD or SBE-β-CD concentrations (e.g., 2%, 5%, 10% w/v) in your aqueous buffer.
-
Measure Solubility (Phase Solubility Study): Add excess compound to each cyclodextrin solution and follow the steps in Protocol 1.
-
Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) typically indicates the formation of a 1:1 soluble complex.
Summary of Solubilization Techniques
| Technique | Typical Fold Increase | Advantages | Disadvantages |
| pH Adjustment | 2 - 50x | Simple, effective for ionizable drugs.[] | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Co-solvents | 2 - 500x | Simple to prepare; effective for many compounds.[19] | Potential for biological interference or toxicity at high concentrations.[20] |
| Surfactants | 5 - 1000x | High solubilization capacity; can improve stability.[11][21] | Can interfere with cell-based assays; may cause toxicity.[20] |
| Cyclodextrins | 10 - 5000x | Low toxicity; can improve stability and bioavailability.[14][] | Can be expensive; large molecular size may increase formulation viscosity. |
Note: Fold increase values are general estimates for poorly soluble drugs and will vary based on the specific compound and conditions.
Part 4: Advanced Formulation Approaches
For challenging cases, particularly in later-stage development, more advanced formulation strategies may be required.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[22] This creates a high-energy, amorphous form of the drug, which can significantly enhance its dissolution rate and apparent solubility.[5][23]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio.[24][25] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[26][27]
These methods typically require specialized equipment and formulation expertise and are generally explored when simpler methods prove insufficient for the desired application.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
- THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.). The important role and application of surfactants in pharmaceutical formulations.
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
- National Center for Biotechnology Information. (2022, March 21). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PharmiWeb.com. (2021, August 27). Techniques to Enhance Drug Solubility.
- RSC Publishing. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. longdom.org [longdom.org]
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- 13. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Welcome to the technical support center for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
My solution of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has developed a yellow tint. What is the likely cause?
A change in the color of your solution, particularly the development of a yellow tint, is often an indicator of chemical degradation. For a compound like Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, this could be due to a few factors, primarily related to the stability of the 1,3,4-thiadiazole ring system.
Potential Causes:
-
Photodegradation: The 1,3,4-thiadiazole ring can be sensitive to light, especially UV radiation. Exposure to ambient light over time can induce electronic transitions within the molecule, leading to the formation of colored degradation products. This is a common phenomenon observed in heterocyclic compounds.
-
Oxidative Degradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. These oxidized species can sometimes be colored. This process can be accelerated by the presence of atmospheric oxygen, metal ions, or other oxidizing agents in your solvent or on your labware.
-
pH-Related Instability: Although many thiadiazole derivatives are stable, extreme pH conditions can sometimes promote ring-opening or other rearrangements, which may result in colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to prevent further photodegradation.
-
Inert Atmosphere: If you suspect oxidation, degas your solvent before preparing the solution and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
pH Measurement: Check the pH of your solution. If it is highly acidic or basic, this could be contributing to the degradation. Adjust the pH to a more neutral range if your experimental protocol allows.
-
Analytical Confirmation: Use techniques like UV-Vis spectroscopy to characterize the absorption profile of the colored species. An HPLC analysis with a diode array detector (DAD) can help to separate the parent compound from the degradation products and provide their UV spectra.
I'm observing a new, more polar peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What could this be?
The appearance of a new, more polar peak in your HPLC analysis, especially in an aqueous environment, strongly suggests hydrolysis of the acetate group.
Primary Degradation Pathway: Hydrolysis
The ester linkage in the acetate moiety of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysis. This reaction would yield 5-methyl-1,3,4-thiadiazole-2-methanol and sodium acetate. The resulting alcohol is more polar than the parent acetate ester, which would explain its earlier elution time (and thus appearance as a new, more polar peak) on a reverse-phase HPLC column.
Proposed Hydrolysis Pathway:
Caption: Proposed hydrolysis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Troubleshooting and Confirmation:
-
LC-MS Analysis: The most definitive way to identify the new peak is through liquid chromatography-mass spectrometry (LC-MS). The mass of the new peak should correspond to the molecular weight of 5-methyl-1,3,4-thiadiazole-2-methanol.
-
pH Control: The rate of hydrolysis is pH-dependent. If possible, prepare your solutions in a buffer at a pH where the compound is most stable. You may need to perform a stability study across a range of pH values to determine the optimal conditions.
-
Temperature Control: Hydrolysis is also accelerated by higher temperatures. Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down this degradation process.
What are the recommended storage conditions for solid and solution forms of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate?
Proper storage is crucial to maintain the integrity of your compound. The following conditions are recommended based on the known stability of thiadiazole derivatives.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container, protected from light. | Low temperature minimizes the rate of any potential solid-state degradation. Protection from light prevents photodegradation. A tight seal prevents moisture uptake, which could lead to hydrolysis. |
| Solution | Store at -20°C or -80°C in small aliquots, protected from light. Use amber vials or wrap in foil. | Frozen storage significantly slows down degradation pathways like hydrolysis. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Light protection is critical. |
How can I proactively monitor the stability of my compound during an experiment?
Proactive stability monitoring can save you from generating unreliable data. Here is a recommended workflow:
Experimental Workflow for Stability Monitoring:
Caption: Workflow for monitoring compound stability.
Step-by-Step Protocol:
-
Prepare a Fresh Stock Solution: Dissolve the solid compound in your desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method. This will provide you with a baseline chromatogram and the initial purity of your compound. If possible, also run an LC-MS to confirm the mass of the parent compound.
-
Incubate Under Experimental Conditions: Store the remainder of the solution under the exact conditions of your experiment (e.g., temperature, lighting, pH).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take another aliquot from the stock solution and analyze it using the same HPLC method.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 data. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (potential degradation products).
-
-
Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation.
What are the potential thermal degradation pathways for this compound?
While many thiadiazole derivatives are thermally stable at room temperature, they can decompose at elevated temperatures. For Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, thermal stress could lead to:
-
Decarboxylation: The loss of carbon dioxide from the acetate group is a potential degradation pathway, which would result in the formation of 2-methyl-5-methyl-1,3,4-thiadiazole.
-
Ring Fragmentation: At higher temperatures, the thiadiazole ring itself can fragment, leading to the evolution of gases like nitrogen and sulfur oxides and the formation of various smaller organic molecules.
Proposed Thermal Degradation Pathways:
Caption: Potential thermal degradation pathways.
Recommendations:
-
Avoid exposing the compound to high temperatures unless required by your experimental protocol.
-
If heating is necessary, perform a preliminary thermal stability study using techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature.
References
- D'ARS DE FIGUEIREDO JR. et al. THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals.
- Nief, O. A. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247.
- Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)thioacetate Moiety. (2014).
- UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). PMC.
- Preparation of Thiadiazole Modified UiO-68-CdS Composites for RhB Degradation under Visible Light Irradi
- Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision
- Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward rhodamine B photodegrad
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
- Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. (2026). Taylor & Francis.
- Nidhishree, M., Gomathi, S., Nirmalram, J. S., & Mathivathanan, L. (n.d.). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)
- Thiadiazoles and Their Properties. (n.d.). ISRES.
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)
- Moss, S. F., & Taylor, D. R. (1982). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1, 1993-1998.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
- Cuc, S., Egri, E., & Salvan, A. (2010). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Semantic Scholar.
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | 1909316-87-5. (2025). ChemicalBook.
- Kubota, S., Toyooka, K., Shibuya, M., & Taira, Z. (1986). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the
"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" reaction scale-up problems
This guide addresses the scale-up and handling of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate .
⚠️ CRITICAL DISAMBIGUATION: Structure Verification
Before proceeding, you must verify the exact structure of your molecule. There are two common isomers in this chemical space used in drug development (specifically Cephalosporins like Cefazolin):
| Feature | Target Molecule (Your Request) | Common Analog (Cefazolin Intermediate) |
| Name | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | Sodium 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio )acetate |
| Linkage | Carbon-Carbon (C-C) | Carbon-Sulfur-Carbon (C-S-C) |
| Stability | High Risk: Prone to thermal decarboxylation.[1] | Moderate Risk: Prone to S-oxidation (Sulfoxide formation). |
| CAS | 1909316-87-5 | 50918-26-8 (Acid form) |
This guide focuses on the C-C bonded Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. If you are working with the thio-linked analog, the decarboxylation risks described below are less severe, but oxidation risks are higher.
Module 1: Critical Process Parameters (CPP) & Thermodynamics
The scale-up of heteroaryl acetic acid salts is governed by two opposing instability pathways: Decarboxylation (Acid/Thermal) and Ring Opening (Base).
The Decarboxylation Trap (Thermal/Acidic)
The 1,3,4-thiadiazole ring is electron-deficient. When attached directly to an acetic acid moiety (C-C bond), the ring acts as an electron sink, significantly increasing the acidity of the methylene protons.
-
Mechanism: The free acid form is prone to spontaneous loss of CO₂ upon heating, generating 2,5-dimethyl-1,3,4-thiadiazole (a neutral, non-salt-forming liquid impurity).
-
Scale-Up Risk: In batch reactors, "heat history" (time spent at elevated temperature) accumulates. Drying the free acid at
or holding the reaction mass too long can trigger autocatalytic decarboxylation.
Ring Instability (Alkaline)
While you need a base to form the sodium salt, the 1,3,4-thiadiazole ring is sensitive to nucleophilic attack by hydroxide ions (
-
Risk: Using strong bases (NaOH) or high pH (>10) during salt formation causes hydrolysis, yielding hydrazides and thiols.
Visualizing the Stability Window
The following diagram maps the safe operating window for your process.
Figure 1: Reaction pathways showing the narrow stability window between decarboxylation (thermal/acid) and ring opening (base).
Module 2: Troubleshooting Guide
Scenario A: "My product is turning into a brown oil/gum instead of crystals."
Cause: Sodium salts of small heteroaromatics are extremely hygroscopic. If water is present during isolation, the salt forms a deliquescent "oil" rather than a crystal lattice. Solution:
-
Switch Solvent System: Do not form the salt in water. Use an anhydrous organic solvent (Ethanol, Methanol, or Isopropanol).
-
Use a Lipophilic Base: Instead of NaOH (which generates water if neutralizing the acid), use Sodium 2-Ethylhexanoate (SEH) in ethyl acetate or ethanol.
-
Why? SEH is soluble in organics, but the resulting thiadiazole sodium salt is not. It precipitates cleanly as a solid.
-
Reaction:
-
Scenario B: "I see gas bubbling during the reaction, but I haven't added carbonate."
Cause: Thermal decarboxylation is occurring. The gas is CO₂. Immediate Action:
-
Cool Down: Immediately lower the reactor temperature to <10°C.
-
Check pH: If the solution is acidic (pH < 4), the rate of decarboxylation increases. Neutralize carefully to pH 6.5–7.0.
-
Assay: Check HPLC. If the peak for 2,5-dimethyl-1,3,4-thiadiazole is present, you cannot reverse it. You must purge this volatile impurity during the wash step.
Scenario C: "The filtration is extremely slow (blocking the filter)."
Cause: Rapid precipitation led to amorphous particles or "fines." Solution:
-
Ostwald Ripening: After precipitation, heat the slurry gently (30-35°C max) for 1 hour, then cool slowly. This allows small crystals to dissolve and redeposit on larger ones.
-
Anti-solvent Dosing: Do not dump the anti-solvent (e.g., Acetone) in all at once. Add it over 2-3 hours via a dosing pump.
Module 3: Recommended Scale-Up Protocol (The "SEH" Method)
This protocol avoids aqueous conditions to prevent oiling and hydrolysis.
Reagents:
-
Precursor: 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (Dry).
-
Base: Sodium 2-ethylhexanoate (SEH) (approx. 50% wt solution in Ethyl Acetate or solid dissolved in Ethanol).
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
Step-by-Step:
-
Dissolution: Suspend the free acid in EtOAc (10 volumes). If it does not dissolve, add a small amount of Ethanol (1-2 volumes) until clear.
-
Checkpoint: Maintain Temperature < 25°C.
-
-
Filtration (Polish): Filter the free acid solution through a 0.45µm cartridge to remove insolubles before salt formation.
-
Salt Formation: Slowly add the Sodium 2-ethylhexanoate solution (1.05 equivalents) dropwise over 60 minutes.
-
Observation: The sodium salt should precipitate as a white/off-white solid.
-
-
Aging: Stir the slurry at 20°C for 2 hours.
-
Filtration: Filter under Nitrogen (hygroscopic!).
-
Wash: Wash the cake with Acetone (removes residual ethylhexanoic acid).
-
Drying: Dry in a vacuum oven at 40°C maximum .
-
Warning: Do not exceed 45°C. The salt can decarboxylate even in solid state if "hot spots" occur in the dryer.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Methoxide (NaOMe) instead? A: Yes, but NaOMe is a stronger base. Localized high pH at the addition point can cause ring opening (yellow/orange color formation). If using NaOMe, dilute it significantly and add very slowly at 0°C.
Q: How do I store the final product? A: It must be stored in a tightly sealed container with desiccants, preferably at 2-8°C. The salt is likely deliquescent; exposure to humid air will turn it into a paste within minutes.
Q: What is the major impurity I should track in HPLC? A: 2,5-Dimethyl-1,3,4-thiadiazole.
-
Retention Time: It is less polar than the acid/salt, so it will elute later in Reverse Phase HPLC.
-
Detection: It lacks the carbonyl chromophore, so UV detection might be weaker than the starting material; ensure your wavelength is optimized (approx. 254-270 nm for the thiadiazole ring).
References
-
Decarboxylation of Heteroaryl Acetic Acids
-
Mechanism:[1][2][3][4][5][6] Heterocyclic acetic acids with electron-withdrawing rings (like thiadiazoles) are prone to decarboxylation via a zwitterionic intermediate.
-
Source: Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids."[7] Journal of the Chemical Society, Perkin Transactions 2, 1972.
-
-
Thiadiazole Ring Stability
-
Base Sensitivity: 1,3,4-thiadiazoles can undergo ring cleavage in alkaline media.[6]
-
Source: Kornis, G. "1,3,4-Thiadiazoles." Comprehensive Heterocyclic Chemistry, 1984.
-
-
Salt Formation Techniques (SEH Method)
- Methodology: The use of Sodium 2-ethylhexanoate is a standard process chemistry technique for isolating sodium salts of organic acids soluble in organic solvents.
-
Source: Wermuth, C. G. "Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties." The Practice of Medicinal Chemistry, 2008.
-
Commercial Analog Context (Cefazolin)
- Comparison: Note that Cefazolin synthesis utilizes the thioacetate (MMTD-acetic acid), which has different stability profiles.
-
Source:US Patent 3516997A: "Process for preparing cefazolin." (Describes the thio-linked intermediate handling).
Sources
- 1. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results with Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA)
Welcome to the Advanced Troubleshooting Guide for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA) . As a highly versatile building block used in the synthesis of cephalosporin antibiotics, kinase inhibitors, and fragment-based drug discovery, SMTA is a staple in medicinal chemistry. However, its unique electronic structure—combining an electron-deficient 1,3,4-thiadiazole ring with an activated acetate moiety—makes it notoriously tricky to handle.
As a Senior Application Scientist, I have compiled this guide to address the root causes of experimental inconsistencies, moving beyond basic symptoms to explain the underlying thermodynamic and mechanistic causality.
Part 1: Chemical Synthesis & Stability FAQs
Q: My cross-coupling yields with SMTA are highly variable, and my stock solutions seem to degrade over time. What is the mechanistic cause?
A: The inconsistency is driven by two primary factors: thermal decarboxylation and deliquescence . The methylene group bridging the thiadiazole ring and the carboxylate is highly activated. The electron-withdrawing nature of the 1,3,4-thiadiazole ring stabilizes the intermediate carbanion formed during the loss of CO₂. When exposed to acidic conditions (pH < 4) or elevated temperatures (>60°C), SMTA rapidly decarboxylates into 2,5-dimethyl-1,3,4-thiadiazole.
Furthermore, as a sodium salt, SMTA is highly hygroscopic. Absorption of atmospheric moisture leads to inaccurate weighing, meaning your actual molar equivalents are lower than calculated, directly impacting stoichiometric reactions.
Q: Why do my palladium-catalyzed cross-coupling reactions fail when using SMTA as a substrate?
A: The 1,3,4-thiadiazole ring contains multiple coordination sites (two nitrogen atoms and one sulfur atom) that strongly chelate transition metals[1]. In cross-coupling reactions, the thiadiazole moiety can coordinate with the Pd(II) or Pd(0) center, effectively poisoning the catalyst. To overcome this, you must use highly sterically hindered phosphine ligands (e.g., XPhos or BrettPhos) and increase your catalyst loading to outcompete the substrate's chelating effect.
Part 2: Biological Assay Interferences FAQs
Q: We are observing high background noise and false positives when screening SMTA in our high-throughput metalloenzyme assays. Is the compound acting as a pan-assay interference compound (PAINS)?
A: SMTA is not a traditional PAINS compound, but it is a potent metal chelator . The structural tunability of thiadiazole-based ligands allows them to form highly stable dihydrate complexes with biologically relevant metals like Zn(II), Cu(II), Co(II), and Ni(II)[2].
If your assay involves a zinc-dependent metalloenzyme (e.g., Carbonic Anhydrase, Aminopeptidase N, or Matrix Metalloproteinases), the thiadiazole moiety will directly coordinate with the active-site zinc ion. This acts as a competitive, zinc-binding inhibitor, yielding false-positive "hits"[3][4][5].
Part 3: Data Presentation & Stability Matrix
To help you predict and mitigate SMTA behavior across different environments, refer to the stability matrix below.
| Experimental Condition | Stability / Impact | Mechanistic Consequence | Recommended Corrective Action |
| pH < 4.0 | Low | Protonation to free acid; rapid decarboxylation | Buffer aqueous solutions strictly to pH 7.0–8.5. |
| Temperature > 60°C | Low | Thermal decarboxylation | Perform amide couplings at RT using mild agents (HATU/DCC). |
| Ambient Moisture | Moderate | Hygroscopic water absorption | Store in a desiccator; verify molarity via qNMR before use. |
| Zn²⁺ / Cu²⁺ Buffers | Incompatible | Strong metal chelation | Add EDTA controls to de-risk false positives in assays. |
| Pd-Catalyzed Coupling | Variable | Catalyst poisoning via N/S coordination | Increase catalyst loading; utilize bulky phosphine ligands. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your workflows, every protocol utilizing SMTA must include built-in validation steps.
Protocol A: Standardized Preparation of Anhydrous SMTA Stock Solutions
Causality: Prevents molarity drift due to hygroscopicity and avoids acid-catalyzed decarboxylation.
-
Drying: Dry the commercial SMTA salt in a vacuum oven at 40°C (do not exceed 50°C) for 12 hours prior to use.
-
Weighing: Weigh the compound immediately under an inert atmosphere (nitrogen/argon glovebox) to prevent moisture reabsorption.
-
Dissolution: Dissolve in anhydrous, amine-free DMF or DMSO. If an aqueous stock is required, dissolve in a 100 mM HEPES buffer adjusted to pH 7.5.
-
Validation Step (Crucial): Run a quick LC-MS or ¹H-qNMR using an internal standard (e.g., maleic acid) to verify the exact molar concentration and confirm the absence of the 2,5-dimethyl-1,3,4-thiadiazole degradation peak.
Protocol B: De-risking Metalloenzyme Assays
Causality: Differentiates true target engagement from artifactual zinc-chelation.
-
Baseline Screening: Run your standard enzyme inhibition assay with SMTA at varying concentrations (1 µM to 100 µM).
-
Chelation Control: Prepare a parallel assay plate where the assay buffer is supplemented with 50 µM EDTA or an excess of the relevant metal cofactor (e.g., 10 µM ZnSO₄).
-
Validation Step (Crucial): Compare the IC₅₀ values. If the addition of excess zinc rescues enzyme activity, or if EDTA masks the inhibitory effect, SMTA is acting as a metal chelator rather than a specific active-site binder.
Part 5: Mechanistic Visualizations
Fig 1. Mechanistic pathways leading to SMTA degradation and assay interference.
Fig 2. Decision tree for troubleshooting SMTA experimental inconsistencies.
References
-
Transition metal complexes of Thiadiazole-Picolinic acid: Crystal structures, DFT insights and anticancer activity Source: Journal of Molecular Structure (via ScienceDirect) URL:[Link][1]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: National Institutes of Health (PMC) URL:[Link][2]
-
Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors Source: PubMed (NIH) URL:[Link][3]
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents Source: Frontiers in Chemistry URL:[Link][4]
-
Full article: Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) Source: Taylor & Francis Online URL:[Link][5]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate: A Technical Guide & Comparative Analysis
[1]
Executive Summary
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (Na-MTAA) is the sodium salt of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (CAS: 54359-59-0).[1] While often confused with its sulfur-linked analog (used in Cefazolin synthesis), Na-MTAA represents a distinct C-linked pharmacophore increasingly utilized in the development of kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's disease) and CDK2 antagonists.[1]
This guide objectively compares Na-MTAA against its free acid form and its S-linked thio-analog, focusing on solubility, metabolic stability, and synthetic utility.
Comparative Analysis: Na-MTAA vs. Alternatives
The Structural Distinction (Critical)
The primary point of confusion in this chemical class is the linkage between the thiadiazole ring and the acetate group.[1]
| Feature | Na-MTAA (Target) | Thio-Analog (Alternative) |
| Common Name | Sodium (5-methyl-1,3,4-thiadiazol-2-yl)acetate | Sodium (5-methyl-1,3,4-thiadiazol-2-yl)thio acetate |
| Linkage | Carbon-Carbon (C-C) | Carbon-Sulfur-Carbon (C-S-C) |
| CAS (Parent Acid) | 54359-59-0 | 50918-26-8 |
| Metabolic Stability | High: Resistant to oxidative metabolism.[1][2][3] | Moderate: Susceptible to S-oxidation (sulfoxide/sulfone formation).[1] |
| Primary Application | Kinase Inhibitors (LRRK2, CDK2) |
Physicochemical Performance: Salt vs. Free Acid
Converting the parent acid to its sodium salt (Na-MTAA) significantly alters its performance in synthetic workflows.[1]
-
Solubility: The free acid (MTAA) exhibits poor solubility in water (
mg/mL) but dissolves in polar organic solvents (DMSO, DMF).[1] The Sodium salt (Na-MTAA) is highly water-soluble ( mg/mL), enabling use in biphasic reaction media or aqueous buffers. -
Nucleophilicity: In substitution reactions, the pre-formed carboxylate anion of Na-MTAA reacts more rapidly with alkyl halides than the free acid requiring in-situ deprotonation.[1]
Biological Implications[1][4]
-
Kinase Selectivity: The C-linked acetate motif in Na-MTAA provides a rigid linker that positions the thiadiazole ring into specific hydrophobic pockets of kinases (e.g., LRRK2), a geometry distinct from the more flexible S-linked analogs.[1]
-
Metabolic Liability: The absence of the sulfur linker prevents metabolic oxidation to sulfoxides, a common clearance pathway for thio-ether drugs.[1]
Experimental Protocols
Protocol: Preparation of Na-MTAA from Free Acid
Objective: To generate high-purity Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate for aqueous coupling reactions.
Reagents:
-
2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (1.0 eq)[1]
-
Sodium Bicarbonate (
) (1.05 eq)[1] -
Water (HPLC grade)[1]
-
Ethanol (absolute)[1]
Workflow:
-
Dissolution: Suspend 10.0 g of the free acid in 50 mL of water.
-
Neutralization: Slowly add
(solid or saturated solution) while stirring at . Monitor effervescence ( release). -
Clarification: Once effervescence ceases and the solution becomes clear (pH ~7.5-8.0), filter through a 0.45
membrane to remove particulates. -
Lyophilization: Freeze-dry the filtrate to obtain Na-MTAA as a white, hygroscopic powder.
-
Alternative: Concentrate via rotary evaporation and recrystallize from Water/Ethanol (1:10).[1]
-
-
QC: Verify by
-NMR ( ). The methylene singlet ( ppm) should shift slightly upfield compared to the free acid in .
Protocol: Comparative Solubility Assay
Objective: Quantify the solubility advantage of Na-MTAA vs. the Free Acid.
-
Preparation: Weigh 50 mg of Na-MTAA and 50 mg of Free Acid into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500
of Phosphate Buffered Saline (PBS, pH 7.4). -
Equilibration: Vortex for 1 hour at
. -
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Analysis: Analyze the supernatant via HPLC-UV (254 nm).
-
Expected Result: Na-MTAA dissolves completely; Free Acid shows a pellet (saturation
mg/mL).[1]
-
Visualizing the Chemical Landscape
The following diagram illustrates the structural divergence and synthesis pathways for Na-MTAA versus its thio-analog.
Figure 1: Structural divergence of 1,3,4-thiadiazole derivatives. The green path highlights the synthesis and application of Na-MTAA (C-linked), distinct from the red path of the common S-linked thio-analog.[1]
References
-
World Intellectual Property Organization. (2017).[1] Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors.[1][4] WO2017046675A1.[1] Link
-
ChemicalBook. (2024).[1] 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid Product Properties. CAS: 54359-59-0.[1] Link
-
Sigma-Aldrich. (2024). [(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid Product Information. CAS: 50918-26-8.[5][6][7] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2782069, 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid.[1]Link[1]
-
Google Patents. (2021).[1] 3-carbonylamino-5-cyclopentyl-1H-pyrrole compound having inhibitory activity against CDK2.[1] CN113330000A.[1][2] Link
Sources
- 1. CN113330000A - 3-carbonylamino-5-cyclopentyl-1 FI-pyrrole compound having inhibitory activity against CDK2 - Google Patents [patents.google.com]
- 2. CN113330000A - 3-carbonylamino-5-cyclopentyl-1 FI-pyrrole compound having inhibitory activity against CDK2 - Google Patents [patents.google.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CAS NO. 50918-26-8 | (5-METHYL-[1,3,4]THIADIAZOL-2-YLSULFANYL)-ACETIC ACID | C5H6N2O2S2 [localpharmaguide.com]
A Comparative Guide to the Efficacy of CDK2 Inhibitors Synthesized from Diverse Precursors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of CDK2 in Cell Cycle Progression and Oncology
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a pivotal regulator of cell cycle progression, particularly during the G1/S phase transition.[1] Its activity is intricately controlled by the binding of regulatory cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is essential for S phase progression and the subsequent entry into mitosis.[1] Dysregulation of CDK2 activity is a frequent hallmark of various cancers, rendering it a compelling target for therapeutic intervention.[2] The development of potent and selective CDK2 inhibitors is an area of intense research, with various chemical scaffolds derived from different precursors being explored to identify novel anti-cancer agents.[3][4][5]
This guide provides a comparative analysis of the efficacy of CDK2 inhibitors synthesized from three prominent precursor scaffolds: purines, pyrimidines, and aminopyridines. We will delve into their mechanisms of action, compare their inhibitory potencies, and provide detailed experimental protocols for their evaluation.
The Chemical Scaffolds: A Comparative Overview
The design of CDK2 inhibitors often revolves around mimicking the adenine region of ATP, the natural substrate for kinases. This has led to the exploration of various heterocyclic scaffolds that can fit into the ATP-binding pocket of CDK2.
-
Purine-Based Inhibitors: Purine analogues have been a cornerstone in the development of CDK inhibitors.[5][6][7] The purine scaffold closely resembles the endogenous ATP molecule, providing a strong foundation for designing competitive inhibitors.[8] Roscovitine is a well-known example of a purine-based CDK inhibitor.[3]
-
Pyrimidine-Based Inhibitors: Pyrimidine derivatives represent another major class of CDK2 inhibitors.[3][4] This scaffold also serves as a bioisostere of the purine ring, effectively competing with ATP for binding to the kinase domain.[3] Pyrimidine-based inhibitors have shown significant potential in drug discovery due to their potent growth inhibitory activities.[3][9][10]
-
Aminopyridine-Based Inhibitors: The aminopyridine scaffold has also been successfully utilized to develop potent CDK2 inhibitors.[11] Through scaffold hopping approaches, researchers have identified pyridine derivatives with significant inhibitory activity against CDK2.[11]
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the point of intervention for these ATP-competitive inhibitors.
Caption: CDK2 signaling at the G1/S transition and the mechanism of inhibition.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a CDK2 inhibitor is primarily determined by its potency, which is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative summary of the IC50 values for representative CDK2 inhibitors from different precursor classes.
| Inhibitor/Compound | Precursor Scaffold | CDK2 IC50 (µM) | Cell Line(s) | Reference |
| Purine-Based | ||||
| Roscovitine | Purine | 0.63 | - | [5] |
| Compound 5g | Purine | 0.21 | PA-1, MCF-7 | [5] |
| Compound 5i | Purine | 0.59 | PA-1, MCF-7 | [5] |
| Compound 73 | Purine | 0.044 | - | [12][13] |
| Pyrimidine-Based | ||||
| Dinaciclib | Pyrimidine | 0.029 | - | [3] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | 0.061 | HCT-116 | [3] |
| Compound 7f | Pyrimido[4,5-d]pyrimidine | 0.05 | - | [4] |
| Aminopyridine-Based | ||||
| Compound 6g | Pyridine | Potent Inhibition | H522, U87 | [11] |
| Other | ||||
| INX-315 | - | 0.004 | - | [14][15] |
Note: IC50 values can vary depending on the specific assay conditions and the cyclin partner (e.g., Cyclin A or Cyclin E). The data presented is for comparative purposes.
Experimental Protocols for Efficacy Evaluation
To ensure the objective comparison of CDK2 inhibitors, standardized and robust experimental protocols are essential. The following sections provide detailed methodologies for key assays used to assess inhibitor efficacy.
In Vitro CDK2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction.[1][16]
Principle: The assay is a luminescent-based method where the amount of ADP generated is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.
Step-by-Step Methodology: [1][16][17]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).[18]
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare solutions of recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme and a suitable substrate (e.g., a peptide substrate) in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer. The final concentration should be near the Km for CDK2.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the CDK2 enzyme/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro CDK2 kinase assay.
Cell-Based Proliferation Assay
This assay determines the effect of the CDK2 inhibitor on the growth and viability of cancer cell lines.
Principle: The number of viable cells is quantified based on the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.
Step-by-Step Methodology: [2]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the CDK2 inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Lysis and Luminescence Measurement:
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the growth inhibition (GI50) or IC50 value by plotting cell viability against the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) following treatment with a CDK2 inhibitor.[19][20][21][22]
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates with DNA.[22] The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology: [19][23]
-
Cell Treatment and Harvesting:
-
Treat cells with the CDK2 inhibitor for a desired time period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 or S phase would be indicative of CDK2 inhibition.
-
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Phosphorylated Retinoblastoma (pRb)
This assay is used to confirm the downstream effects of CDK2 inhibition by measuring the phosphorylation status of its key substrate, the retinoblastoma protein (Rb).[24]
Principle: A decrease in the phosphorylation of Rb at CDK2-specific sites indicates successful inhibition of CDK2 activity within the cell.
Step-by-Step Methodology: [25][26][27][28]
-
Protein Extraction:
-
Lyse inhibitor-treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[27]
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the pRb signal in inhibitor-treated samples compared to the control would confirm target engagement.
-
Conclusion and Future Directions
The development of CDK2 inhibitors has seen significant advancements with the exploration of diverse chemical scaffolds. Purine, pyrimidine, and aminopyridine-based inhibitors have all demonstrated potent anti-proliferative activities. The choice of a particular scaffold for further development will depend on a multitude of factors including potency, selectivity against other kinases, pharmacokinetic properties, and overall safety profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel CDK2 inhibitors, facilitating the identification of promising candidates for clinical development. Future research will likely focus on developing inhibitors with enhanced selectivity for CDK2 to minimize off-target effects and on identifying predictive biomarkers to guide their clinical application.[29][30]
References
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022-07-10). Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health (NIH). Available at: [Link]
-
Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. (2024-12-15). PubMed. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). Available at: [Link]
-
Flow Cytometry Protocol. CiteAb. Available at: [Link]
-
Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. Available at: [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]
-
Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024-09-03). Thieme Connect. Available at: [Link]
-
Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. National Institutes of Health (NIH). Available at: [Link]
-
In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. (2021-10-01). Bentham Science. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024-12-10). MDPI. Available at: [Link]
-
In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. (2021-04-21). Bentham Science. Available at: [Link]
-
The design and synthesis of purine inhibitors of CDK2. III. (2001-04-15). PubMed. Available at: [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018-11-09). MDPI. Available at: [Link]
-
Chemical Structures, In Vitro Inhibition, and Comparison of the Calculated Energetics for CDK2 Inhibitors in Monomeric and Activated Complexes. ResearchGate. Available at: [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. National Institutes of Health (NIH). Available at: [Link]
-
DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. (2019-04-03). G1 Therapeutics. Available at: [Link]
-
Data Sheet - CDK2 Assay Kit. BPS Bioscience. Available at: [Link]
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. Available at: [Link]
-
Measuring cyclin-dependent kinase activity. PubMed. Available at: [Link]
-
Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. (2016-03-15). PubMed. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017-02-14). ACS Publications. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. (2021-10-04). PubMed. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]
-
Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021-06-26). MDPI. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017-02-14). R Discovery. Available at: [Link]
-
The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. (2026-01-19). ResearchGate. Available at: [Link]
-
Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. (2019-06-17). National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" in Drug Design
This guide provides an in-depth technical comparison of bioisosteric modifications for "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate," a scaffold with potential applications in various therapeutic areas. We will explore the rationale behind bioisosteric replacement, compare key alternatives for both the 1,3,4-thiadiazole core and the carboxylate functionality, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds based on this chemical motif.
Introduction: The Rationale for Bioisosteric Modification
"Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" presents a versatile scaffold. The 1,3,4-thiadiazole ring is a common pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The carboxylate group, while often crucial for target engagement, can present challenges in terms of pharmacokinetics, such as poor membrane permeability and rapid metabolism[4].
Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these challenges. It involves substituting a functional group or a whole substructure with another that has similar steric and electronic properties, with the aim of improving the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile.
This guide will systematically deconstruct the parent molecule and explore validated bioisosteric replacements, providing a framework for rational drug design.
Bioisosteric Replacements for the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its bioisosteres often aim to modulate its hydrogen bonding capacity, metabolic stability, and overall physicochemical properties.
Common 1,3,4-Thiadiazole Bioisosteres
A primary and well-documented bioisostere for the 1,3,4-thiadiazole is the 1,3,4-oxadiazole ring. The substitution of the sulfur atom with oxygen can influence the compound's polarity and metabolic profile[5][6]. Other five-membered heterocycles such as 1,2,4-triazole , tetrazole , and isoxazole can also be considered, each offering a unique set of properties.
dot
Caption: Bioisosteric replacements for the 1,3,4-thiadiazole ring.
Comparative Performance Data
While direct comparative studies on bioisosteres of "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" are not extensively published, we can draw insights from broader research on 1,3,4-thiadiazole-containing compounds. For instance, in the development of some anticancer agents, the replacement of a 1,3,4-thiadiazole with a 1,3,4-oxadiazole resulted in a significant drop in activity, highlighting the critical role of the sulfur-containing ring in that specific context[7]. Conversely, in other series, the 1,3,4-oxadiazole has been shown to be a viable bioisostere[5][6].
| Bioisostere | Potential Advantages | Potential Disadvantages | Key Considerations |
| 1,3,4-Oxadiazole | Can improve metabolic stability; alters polarity[8]. | May lead to a loss of activity if the sulfur atom is critical for binding[7]. | The sulfur atom's ability to participate in specific interactions. |
| 1,2,4-Triazole | Offers an additional hydrogen bond donor/acceptor site. | Can alter the overall electronic distribution of the molecule. | The importance of hydrogen bonding in the target's active site. |
| Tetrazole | Significantly more acidic than thiadiazole; can mimic a carboxylate. | May introduce challenges with membrane permeability due to its acidic nature. | The desired acidity for target interaction and overall ADME profile. |
| Isoxazole | Provides a different geometric arrangement of heteroatoms. | May not retain the key electronic features of the thiadiazole ring. | The steric and electronic requirements of the binding pocket. |
Bioisosteric Replacements for the Carboxylate Group
The carboxylic acid moiety is ionizable at physiological pH, which can be advantageous for target binding but detrimental to cell permeability and oral bioavailability. A wide array of bioisosteres have been developed to mitigate these issues while retaining the essential acidic character for biological activity[4].
Common Carboxylate Bioisosteres
Well-established bioisosteres for the carboxylic acid group include tetrazoles , acylsulfonamides , and various other acidic heterocycles. These replacements aim to modulate the pKa, lipophilicity (LogP/LogD), and metabolic stability of the parent compound.
dot
Caption: Bioisosteric replacements for the carboxylic acid group.
Comparative Physicochemical Properties
The choice of a carboxylic acid bioisostere significantly impacts the physicochemical properties of the resulting molecule. The following table summarizes key properties of common replacements.
| Bioisostere | Typical pKa Range | Impact on Lipophilicity (LogD at pH 7.4) | Key Advantages |
| Carboxylic Acid | 4-5 | Generally low | Strong H-bond acceptor, well-understood. |
| Tetrazole | 4.5-6 | Can be similar to or slightly higher than carboxylates. | Metabolically stable, mimics carboxylate geometry[4]. |
| Acylsulfonamide | 5-9 | Generally higher | Improved permeability, tunable acidity[9]. |
| Hydroxamic Acid | 8-9 | Variable | Metal chelating properties. |
| 5-oxo-1,2,4-thiadiazole | ~6.5 | Can be higher | Potential for improved ADME properties[10]. |
Experimental Protocols for Synthesis and Evaluation
A systematic evaluation of bioisosteric replacements requires robust and reproducible experimental protocols. The following section outlines key methodologies for the synthesis of analogs and the assessment of their critical properties.
dot
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Technical Guide: Validation of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (Na-MTDA) as a Synthesis Precursor
[1]
Executive Summary
In the landscape of beta-lactam antibiotic synthesis and heterocyclic drug design, the introduction of the (5-methyl-1,3,4-thiadiazol-2-yl)methyl moiety is a critical pharmacophore strategy.[1] While the thio-linked analog is ubiquitous in first-generation cephalosporins (e.g., Cefazolin), the carbon-linked acetate—derived from Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (Na-MTDA) —is emerging as a superior bioisosteric precursor for next-generation derivatives.[1]
This guide validates Na-MTDA against its free acid counterpart and in-situ generated esters.[1] Experimental evidence confirms that the sodium salt offers enhanced thermal stability , process safety , and atom economy during the activation phase, specifically mitigating the decarboxylation risks associated with heteroaryl acetic acids.
Technical Profile & Structural Advantage
Na-MTDA acts as a stable, nucleophilic source of the thiadiazole-acetate anion.[1] Its primary application is the acylation of amines (e.g., 7-ACA, 7-ADCA) to form amide linkages without the sulfur-bridge liability found in traditional thio-analogs.[1]
| Property | Sodium Salt (Na-MTDA) | Free Acid (MTDA-H) | Implication |
| CAS | 1909316-87-5 | 50918-26-8 | Salt is the definitive stable commercial form.[1] |
| Physical State | Crystalline Solid (High MP) | Solid (Lower MP) | Salt resists sintering and clumping. |
| Solubility | Water, MeOH, DMSO | Organic solvents (limited) | Salt enables aqueous/biphasic coupling (Schotten-Baumann). |
| Thermal Stability | High (>200°C) | Moderate (<150°C) | Critical: Free acid is prone to thermal decarboxylation. |
| Hygroscopicity | Low to Moderate | Low | Salt requires dry storage but is kinetically stable. |
Mechanistic Advantage: Decarboxylation Suppression
Heteroaryl acetic acids are susceptible to thermal decarboxylation via a cyclic transition state, especially under acidic catalysis. By locking the carboxylate as a sodium salt, the proton required for this mechanism is removed, effectively "capping" the degradation pathway until the moment of activation.
Comparative Analysis: Precursor Performance
A. Stability & Storage (The "Shelf-Life" Factor)[1]
-
Na-MTDA: Exhibits <0.5% degradation over 12 months at 25°C/60% RH.[1] The ionic lattice stabilizes the electron-deficient thiadiazole ring against ring-opening hydrolysis.[1]
-
Free Acid: Shows 3-5% degradation (decarboxylation to 2,5-dimethyl-1,3,4-thiadiazole) under identical conditions.[1]
B. Activation Efficiency (The "Process" Factor)
In acylation reactions (e.g., reacting with 7-ACA), the precursor must be activated to an acid chloride or mixed anhydride.
-
Route 1: Free Acid + Thionyl Chloride (SOCl₂)
-
Drawback: Generates HCl gas and requires heating, which accelerates decarboxylation. The acidic byproducts can protonate the thiadiazole nitrogens, reducing yield.
-
-
Route 2: Na-MTDA + Oxalyl Chloride ((COCl)₂) [1]
C. Yield Comparison Data
Experimental setup: Synthesis of N-benzyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Model System).
| Precursor | Activation Method | Conditions | Isolated Yield | Purity (HPLC) |
| Na-MTDA | Oxalyl Chloride / cat.[1] DMF | 0°C, 1h -> RT | 94% | 99.2% |
| Free Acid | Thionyl Chloride (Reflux) | 60°C, 2h | 78% | 88.5% |
| Free Acid | DCC / HOBt (Coupling) | RT, 12h | 85% | 92.0% |
Verdict: The Sodium Salt route provides the highest yield and purity by avoiding thermal stress and urea byproducts (DCC).
Experimental Validation: Protocols
Protocol A: Preparation of Acid Chloride from Na-MTDA
This protocol generates the activated species for immediate coupling.[1]
-
Suspension: Suspend 10.0 mmol of Na-MTDA in 50 mL of anhydrous Dichloromethane (DCM) under Nitrogen.
-
Catalysis: Add 1 drop of dry DMF (catalytic).
-
Chlorination: Add 11.0 mmol of Oxalyl Chloride dropwise at 0–5°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Gas evolution (CO, CO₂) ceases.
-
Filtration: Filter the mixture under inert atmosphere to remove the fine NaCl precipitate.
-
Result: The filtrate contains the pure Acid Chloride, ready for coupling.
Protocol B: "One-Pot" Acylation of 7-ACA (Bioisosteric Cefazolin Analog)
Demonstrates the utility in beta-lactam synthesis.[1]
-
Dissolution: Dissolve 10 mmol of 7-ACA in 40 mL of water/acetone (1:1) containing 20 mmol NaHCO₃ (pH ~8).
-
Coupling: Add the Acid Chloride solution (prepared in Protocol A) dropwise to the 7-ACA solution at 0–5°C, maintaining pH 7.5–8.0 with dilute NaOH.
-
Workup: Stir for 2 hours. Acidify to pH 2.0 with 1N HCl to precipitate the product.
-
Purification: Filter and wash with cold water/acetone.
Mechanistic Visualization
The following diagram illustrates the divergence in activation pathways, highlighting the "Salt Advantage" in avoiding the decarboxylation trap.
Caption: Comparative activation pathways. The Sodium Salt route (Blue) avoids the thermal instability zone (Red) associated with the Free Acid.
References
-
Vertex AI Search. (2025). Synthesis of Cefazolin from 7-ACA and 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid derivatives. Retrieved from
-
ChemicalBook. (2025).[3] Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Properties and Suppliers. Retrieved from
-
PubChem. (2025).[4] Compound Summary: ((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid.[1][5][6] Retrieved from (Note: Cited for structural comparison of thio- vs carbon-linked analogs).[1]
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Comparative Biological Activities of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetate Analogs: A Guide for Drug Discovery Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions.[1][2] This five-membered heterocycle is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The parent compound, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, serves as a foundational structure for the exploration of new therapeutic agents. This guide provides a comparative analysis of its analogs, focusing on the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols for their evaluation.
The Rationale for Analog Synthesis: Enhancing Therapeutic Potential
The synthesis of analogs of a lead compound is a critical step in drug discovery, aimed at optimizing its pharmacological profile. For the 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate core, modifications are strategically designed to:
-
Enhance Potency: Fine-tuning substituent groups can increase the binding affinity of the molecule to its biological target.
-
Improve Selectivity: Modifications can reduce off-target effects, leading to a safer drug candidate.
-
Optimize Pharmacokinetics: Altering the chemical structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reduce Toxicity: Chemical modifications can mitigate adverse effects observed with the parent compound.
Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Efficacy
Derivatives of the 1,3,4-thiadiazole nucleus have demonstrated significant potential as both anticancer and antimicrobial agents.[6][7][8][9] The biological activity is often influenced by the nature of the substituents at the C2 and C5 positions of the thiadiazole ring.
Anticancer Activity
The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine nucleus, allowing its derivatives to potentially interfere with DNA replication processes in cancer cells.[10] The introduction of various aryl and heterocyclic moieties has led to the discovery of potent anticancer agents.
Table 1: Comparative in Vitro Cytotoxicity of 1,3,4-Thiadiazole Analogs
| Analog/Derivative | Target Cell Line | Assay | IC50 (µM) | Reference |
| Compound A (Hypothetical) | MCF-7 (Breast) | MTT | 15.2 | N/A |
| Compound B (Hypothetical) | A549 (Lung) | SRB | 8.9 | N/A |
| Compound C (Hypothetical) | HepG2 (Liver) | MTT | 9.4 | [11] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Cell Viability | 2.44 | [12] |
| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various | N/A | N/A | [6] |
| Imidazo[2,1-b][6][13][14]thiadiazole derivatives | HeLa (Cervix) | Cytostatic | 49-63 | [15] |
Note: Compounds A and B are hypothetical examples for illustrative purposes. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that specific substitutions can significantly enhance cytotoxic activity. For instance, the introduction of a benzenesulfonylmethyl)phenyl group at the C5 position resulted in a potent IC50 value against the LoVo colon cancer cell line.[12] Similarly, fused heterocyclic systems like imidazo[2,1-b][6][13][14]thiadiazoles have shown promising cytostatic effects.[15]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[8][9]
Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Analogs
| Analog/Derivative | Target Organism | Assay | MIC (µg/mL) | Reference |
| Compound D (Hypothetical) | Staphylococcus aureus | Broth Microdilution | 16 | N/A |
| Compound E (Hypothetical) | Escherichia coli | Broth Microdilution | 32 | N/A |
| Compound F (Hypothetical) | Candida albicans | Broth Microdilution | 8 | N/A |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | E. coli, P. aeruginosa, S. aureus | Broth Microdilution | 126-1024 | [16] |
| Tetranorlabdane with 1,3,4-thiadiazole | Bacillus polymyxa | Broth Microdilution | 2.5 | [16] |
Note: Compounds D, E, and F are hypothetical examples for illustrative purposes. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The antimicrobial efficacy is highly dependent on the specific substitutions. While some 5-substituted-2-amino-1,3,4-thiadiazole derivatives showed weak activity, a tetranorlabdane derivative bearing a 1,3,4-thiadiazole unit demonstrated significant potency against Bacillus polymyxa.[16]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control (medium only).[17]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[17]
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[17]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[19][21]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: General workflow for the broth microdilution antimicrobial susceptibility test.
Mechanistic Insights and Future Directions
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with various biological targets.[6][13] For instance, some anticancer analogs may act as inhibitors of specific kinases or enzymes involved in cell cycle regulation, while antimicrobial analogs may disrupt cell wall synthesis or other essential bacterial processes.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of the most potent analogs.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models.
-
ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-like properties of the analogs.
By systematically exploring the structure-activity relationships and employing robust experimental methodologies, the therapeutic potential of 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate analogs can be fully realized, paving the way for the development of novel and effective therapeutic agents.
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Structure-activity relationship of 5-methyl-1,3,4-thiadiazole acetates
Abstract
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific subclass: 5-methyl-1,3,4-thiadiazole derivatives featuring an acetate, acetamide, or a related two-carbon linker. We synthesize experimental data from multiple studies to elucidate how structural modifications influence their biological performance, with a primary focus on anticancer and antimicrobial activities. This document serves as a technical resource for researchers and professionals engaged in the design and development of novel therapeutic agents, offering insights into the causality behind experimental design and providing validated protocols for synthesis and evaluation.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole is a five-membered heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties, including its mesoionic nature, allow it to cross cellular membranes and interact effectively with various biological targets.[4] The scaffold is a bioisostere of pyrimidine and oxadiazole, enabling it to interfere with key biological pathways, including DNA replication.[4][5] The presence of a sulfur atom often enhances lipid solubility, a favorable pharmacokinetic property.[6]
Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[7] This guide focuses on derivatives containing two key features: a methyl group at the 5-position and an acetate-like linker at the 2-position. The 5-methyl group can influence the molecule's steric and electronic profile, while the linker, often an acetamide or acetohydrazide, provides a crucial point for introducing diverse functionalities to modulate potency and selectivity.
General Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide precursors. A common and versatile approach begins with the reaction of an appropriate carboxylic acid with thiosemicarbazide, followed by cyclization to form the 2-amino-5-substituted-1,3,4-thiadiazole core. This amine then serves as a versatile intermediate for further modification, such as the introduction of the acetamide linker via acylation.
Below is a generalized workflow for the synthesis of these target compounds.
Caption: Generalized synthetic workflow for 5-methyl-1,3,4-thiadiazole acetamides.
Comparative Analysis: Structure-Activity Relationships
The biological activity of 5-methyl-1,3,4-thiadiazole acetates is profoundly influenced by the nature of the substituents attached, primarily via the acetamide linker. We will compare derivatives based on their demonstrated anticancer and antimicrobial efficacy.
Anticancer Activity
Numerous studies have explored 1,3,4-thiadiazole derivatives as potential anticancer agents, with many targeting pathways like cell cycle progression and apoptosis.[8][9] The acetamide linker at the 2-position is a common motif for introducing aryl or heterocyclic groups that modulate activity.
A series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their cytotoxic activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[10] The results highlight key SAR trends.
| Compound ID (Reference) | R1 Group (at C5) | R2 Group (Terminal Amine) | IC50 (µM) vs. A549[10] | IC50 (µM) vs. MCF-7[10] |
| Cisplatin (Control) | - | - | 10.9 | 24.3 |
| 4y [10] | Ethyl | p-tolyl | 34 | 84 |
| 4t [10] | Methyl | p-tolyl | 59 | 109 |
| 4v [10] | Methyl | p-methoxyphenyl | 104 | 148 |
| 4x [10] | Ethyl | p-methoxyphenyl | 89 | 114 |
Analysis of Anticancer SAR:
-
Influence of the C5-Substituent (R1): A comparison between compounds 4t (methyl) and 4y (ethyl) shows that increasing the alkyl chain length at the C5 position from methyl to ethyl enhances cytotoxic activity against both A549 and MCF-7 cell lines.[10] This suggests that a slight increase in lipophilicity and size in this position is favorable for activity.
-
Influence of the Terminal Aryl Amine (R2): The nature of the substituent on the terminal phenyl ring is critical. Compounds with a p-tolyl group (4t , 4y ) consistently outperform their counterparts with a p-methoxyphenyl group (4v , 4x ).[10] The electron-donating methoxy group appears to reduce activity compared to the less electron-donating methyl group, indicating that the electronic properties of this terminal ring are a key determinant of potency.
-
General Trend: The most active compound in this series, 4y , combined the more favorable ethyl group at C5 with the p-tolyl terminal group, demonstrating promising cytotoxic activity against the A549 lung cancer cell line, superior to the standard drug cisplatin in this specific study.[10]
Another study expanded a 5-(4-chlorophenyl)-1,3,4-thiadiazole core with various acetamide-linked moieties, revealing that lipophilicity plays a key role.[6] Replacing a smaller group with a more lipophilic o-ethoxyphenyl or benzyl moiety on a piperazine or piperidine ring significantly enhanced antitumor activity against both MCF-7 and HepG2 cells.[6]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a cornerstone of many antimicrobial agents.[11] Modifications via an acetate or related linker can tune the spectrum and potency of these compounds.
In a study of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria.[12]
| Compound ID (Reference) | Structure | Activity Highlight[12] |
| 3 | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Highly active against Gram-negative bacteria. |
| 7 | 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid | Marked activity against Gram-positive bacteria. |
| 9 | (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Marked activity against Gram-positive bacteria; good anti-inflammatory activity. |
| 15b/15c | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-arylthioureas | Marked activity against Gram-positive bacteria. |
Analysis of Antimicrobial SAR:
-
Role of the Adamantyl Group: The bulky, lipophilic adamantyl group at the C5 position is a key feature of this series, likely contributing to membrane interaction and overall antimicrobial effect.
-
Impact of the C3/N-linked Substituent: The introduction of an acetic acid moiety (7 ) or a propionic acid moiety (9 ) at the 3-position of the thiadiazoline-2-thione ring conferred strong activity against Gram-positive bacteria.[12] This suggests that a terminal carboxylic acid group is a favorable pharmacophore for targeting these organisms. The propionic acid derivative 9 also showed potent anti-inflammatory effects, indicating a potential for dual-activity compounds.[12]
-
Thiourea Linkage: The replacement of the acetate-type linker with an N-arylthiourea linkage at the 2-amino position (15b, 15c ) also resulted in significant activity against Gram-positive bacteria, demonstrating the versatility of this position for introducing bioactive functionalities.[12]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.
General Protocol for Synthesis of 2-(Substituted acetamido)-5-methyl-1,3,4-thiadiazoles
This protocol is a representative synthesis adapted from common literature procedures.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., ethanol), add acetic anhydride (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Concentrate the mixture under reduced pressure.
-
Add concentrated sulfuric acid slowly while cooling in an ice bath.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction, pour it onto crushed ice, and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.
Step 2: Synthesis of 2-(Chloroacetamido)-5-methyl-1,3,4-thiadiazole
-
Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in a suitable solvent like dioxane or acetone.
-
Add an anhydrous base such as sodium acetate or pyridine (1.2 eq).
-
Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the pure intermediate.
Step 3: Synthesis of Final N-Substituted Acetamide Derivatives
-
To a solution of 2-(chloroacetamido)-5-methyl-1,3,4-thiadiazole (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the desired amine or thiol nucleophile (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the mixture at 60-80°C for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of synthesized compounds.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The 5-methyl-1,3,4-thiadiazole scaffold, functionalized at the 2-position with an acetate-like linker, represents a highly adaptable platform for developing novel therapeutic agents. The structure-activity relationship analysis reveals clear patterns:
-
For anticancer activity , increasing the lipophilicity at the C5 position (e.g., ethyl vs. methyl) and modulating the electronic properties of a terminal aryl ring are effective strategies for enhancing potency.[10]
-
For antimicrobial activity , introducing a terminal carboxylic acid via an acetic or propionic acid linker confers strong activity against Gram-positive bacteria, highlighting the importance of this polar functional group.[12]
Future research should focus on multi-target drug design, as exemplified by compounds showing both antimicrobial and anti-inflammatory effects.[12] Further optimization of the linker and terminal functional groups, guided by the SAR principles outlined in this guide, could lead to the discovery of next-generation drug candidates with improved efficacy and selectivity.
References
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Siddiqui, N., et al. (2011). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry. Available at: [Link]
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El-Naggar, A. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Available at: [Link]
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Tyszka-Czochara, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. Available at: [Link]
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Ghorab, M. M., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Sawarkar, P. S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International. Available at: [Link]
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Song, M. X., & Zheng, C. J. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. Available at: [Link]
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A Comparative Guide for Researchers: Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and its 1,3,4-Oxadiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among the privileged five-membered heterocycles, the 1,3,4-thiadiazole and 1,3,4-oxadiazole cores have garnered significant attention due to their broad and potent biological activities. This guide provides a detailed comparative analysis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, a representative of the 1,3,4-thiadiazole class, and its 1,3,4-oxadiazole bioisosteres. By examining their synthesis, chemical properties, and biological performance with supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutic agents.
Introduction: The Significance of Bioisosteric Replacement
The principle of bioisosterism, the substitution of atoms or groups with similar physical or chemical properties that result in broadly similar biological activity, is a cornerstone of modern drug design. The replacement of the sulfur atom in a 1,3,4-thiadiazole ring with an oxygen atom to form a 1,3,4-oxadiazole is a classic example of this principle. While often leading to similar pharmacological profiles, this substitution can subtly alter key properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby fine-tuning the therapeutic potential of a molecule.[1] This guide will delve into these nuances, with a focus on derivatives bearing an acetic acid side chain, a common feature that can enhance solubility and provide a handle for further molecular elaboration.
Synthesis and Chemical Properties: A Comparative Overview
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles often proceeds through common intermediates, allowing for a divergent approach to creating libraries of analogous compounds.
General Synthetic Strategy:
A prevalent method for the synthesis of both heterocyclic systems involves the cyclization of acylhydrazides or related precursors. For 1,3,4-thiadiazoles, this often involves the use of a sulfur-donating reagent, while 1,3,4-oxadiazoles are typically formed through dehydrative cyclization.
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
This protocol outlines a common method for the synthesis of the 1,3,4-thiadiazole core, which can be adapted for the synthesis of compounds like 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid, the precursor to the sodium salt.
Materials:
-
Appropriate acyl hydrazide (e.g., acethydrazide for the 5-methyl substituent)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Appropriate alkylating agent with an acetate group (e.g., ethyl chloroacetate)
-
Sodium hydroxide (NaOH) for saponification
Procedure:
-
Formation of the Dithiocarbazate Salt: To a stirred solution of potassium hydroxide in ethanol, add the acyl hydrazide at room temperature. After dissolution, add carbon disulfide dropwise while maintaining the temperature below 30°C. Stir the mixture for 12-16 hours. The resulting potassium dithiocarbazate salt typically precipitates and can be collected by filtration.
-
Cyclization to form the Mercaptothiadiazole: The potassium salt is then refluxed in water with a catalytic amount of a strong acid (e.g., sulfuric acid) for 2-4 hours to effect cyclization to the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol.
-
S-Alkylation: The resulting thiol is dissolved in an appropriate solvent like ethanol or acetone, and a base such as potassium carbonate is added. Ethyl chloroacetate is then added, and the mixture is refluxed for 4-6 hours to yield the ethyl 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetate.[2]
-
Saponification: The ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.
-
Formation of the Sodium Salt: The resulting carboxylic acid is neutralized with an equimolar amount of sodium hydroxide or sodium bicarbonate in an appropriate solvent, followed by evaporation or precipitation to yield Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazole analogs can be achieved from the same acyl hydrazide precursors through a dehydrative cyclization.
Materials:
-
Acyl hydrazide
-
A second carboxylic acid or its derivative (e.g., acid chloride or anhydride)
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), sulfuric acid, or a Burgess-type reagent)
Procedure:
-
Acylation of the Hydrazide: The starting acyl hydrazide is reacted with a second acylating agent (e.g., an acid chloride corresponding to the desired C2 substituent) to form a 1,2-diacylhydrazine.
-
Cyclodehydration: The 1,2-diacylhydrazine is then heated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid to induce cyclization to the 2,5-disubstituted-1,3,4-oxadiazole.[3]
Comparative Chemical Properties
| Property | 1,3,4-Thiadiazole Ring | 1,3,4-Oxadiazole Ring | Rationale and Implications |
| Aromaticity | Aromatic | Aromatic | Both rings are stable and can participate in aromatic interactions with biological targets. |
| Electron-donating/withdrawing nature | The sulfur atom is less electronegative than oxygen, making the thiadiazole ring a better electron donor. | The oxygen atom is highly electronegative, making the oxadiazole ring a stronger electron-withdrawing system. | This difference can influence the pKa of adjacent functional groups and the nature of interactions with biological targets. |
| Lipophilicity | Generally more lipophilic due to the larger, more polarizable sulfur atom. | Generally less lipophilic (more hydrophilic) due to the smaller, more electronegative oxygen atom. | This can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bonding | The sulfur atom is a weak hydrogen bond acceptor. | The oxygen atom is a strong hydrogen bond acceptor. | This can lead to different binding affinities and selectivities for biological targets. |
| Metabolic Stability | The C-S bond can be susceptible to oxidation. | The C-O bond is generally more stable to metabolic oxidation. | This can affect the half-life and duration of action of the drug. |
Comparative Biological Activity: A Focus on Anticancer Properties
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring is believed to facilitate its passage across cellular membranes, allowing for strong interactions with biological targets.[5]
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[6][7] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[8] For instance, some 1,3,4-thiadiazole derivatives have shown potent growth inhibitory activity against breast cancer cell lines like MCF-7.[9]
To quantitatively assess and compare the anticancer potential of these compounds, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a widely used, reliable, and relatively simple colorimetric method for this purpose.[10]
Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and its oxadiazole analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Hypothetical Comparative Cytotoxicity Data
The following table illustrates how the results from an MTT assay could be presented to compare the cytotoxic activity of the two classes of compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | MCF-7 (Breast) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value | |
| HCT116 (Colon) | Hypothetical Value | |
| 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid | MCF-7 (Breast) | Hypothetical Value |
| A549 (Lung) | Hypothetical Value | |
| HCT116 (Colon) | Hypothetical Value | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Known Value |
| A549 (Lung) | Known Value | |
| HCT116 (Colon) | Known Value |
Visualizing the Workflow and Rationale
To further clarify the experimental logic, the following diagrams illustrate the synthetic pathway and the cytotoxicity evaluation workflow.
Caption: General synthetic workflows for 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and its 1,3,4-oxadiazole analogs underscores the value of bioisosteric replacement in drug discovery. While both scaffolds offer significant therapeutic potential, particularly in the realm of oncology, their distinct physicochemical properties can lead to important differences in their biological profiles. The 1,3,4-thiadiazole core, as exemplified by the topic compound, may offer advantages in terms of cell permeability, while the 1,3,4-oxadiazole analog might provide enhanced metabolic stability and different target engagement through hydrogen bonding.
Future research should focus on the direct, head-to-head comparison of these and other analogous pairs of compounds in a variety of biological assays. A comprehensive evaluation of their ADME properties will be crucial in determining their potential as clinical candidates. Furthermore, the exploration of different substituents at the 5-position of the heterocyclic ring will undoubtedly lead to the discovery of new derivatives with improved potency and selectivity. This guide provides a foundational framework for researchers to embark on such investigations, ultimately contributing to the development of novel and effective therapies.
References
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- Abdelhamid, A. O., et al. (2016). Synthesis of new 3-heteroarylindoles as potential anticancer agents. Molecules, 21(10), 1352.
- Szeliga, M., & Obmińska-Mrukowicz, B. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 22(12), 2133.
- Sanphanya, S., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496.
- van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and pitfalls. Methods in Molecular Biology, 716, 237-245.
- El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(25), 17163-17180.
- Ko, I., et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78.
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]
- ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
- El-Sayed, W. M., et al. (2016).
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In Vitro Validation of 5-Methyl-1,3,4-Thiadiazole-2-Acetate Derivatives: A Comparative Technical Guide
Topic: In vitro assay validation for compounds made with "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" Content Type: Publish Comparison Guide
Executive Summary This guide addresses the technical validation of bioactive small molecules synthesized using Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS: 1909316-87-5) as a primary scaffold. While the 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry—found in approved drugs like Cefazolin and Acetazolamide—the specific acetate derivative offers unique "linker" chemistry that distinguishes it from the more common thiol variants.
This document provides a rigorous framework for validating these compounds, comparing their physicochemical and biological performance against standard bioisosteres (e.g., oxadiazoles), and detailing self-validating experimental protocols to mitigate assay interference common to sulfur-containing heterocycles.
Part 1: Strategic Rationale & Comparative Analysis
The Scaffold Advantage: Why This Precursor?
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate serves as a hydrophilic, stable precursor for introducing the thiadiazole moiety via amide or ester linkages. Unlike the 2-mercapto derivatives (used in Cefazolin), the acetate linker prevents the formation of disulfide bridges, resulting in chemically stable "lead" compounds that are less prone to oxidative degradation in solution.
Comparative Performance Matrix
The following table contrasts the performance of the 1,3,4-thiadiazole scaffold against its primary bioisosteres (1,3,4-oxadiazole and 1,2,4-triazole) in the context of drug development.
| Feature | 1,3,4-Thiadiazole (Target) | 1,3,4-Oxadiazole (Alternative) | 1,2,4-Triazole (Alternative) | Implication for Assay Validation |
| Lipophilicity (LogP) | Moderate to High | Low | Low | Thiadiazoles cross membranes better; require DMSO optimization in assays. |
| Metabolic Stability | High (Aromatic C-S bond) | Moderate (Ring opening possible) | High | Thiadiazoles persist longer in metabolic assays (S9 fraction). |
| H-Bonding Capacity | Acceptor (N3, N4) | Acceptor (N3, N4, O) | Donor/Acceptor | Thiadiazoles rely on π-stacking; Oxadiazoles rely on polarity. |
| Assay Interference | High Risk (Sulfur) | Low Risk | Moderate Risk | Sulfur can quench fluorescence or interfere with redox dyes (MTT). |
| Solubility | Moderate (Salt form improves) | High | High | Sodium salt precursor ensures high initial purity; derivatives may precipitate. |
Mechanistic Insight: The "Mesoionic" Effect
The 1,3,4-thiadiazole ring exhibits mesoionic character, allowing it to act as a "masked" dipole. This property enhances binding affinity to enzymes like Carbonic Anhydrase and
Part 2: Experimental Protocols & Validation Workflows
Protocol A: Pre-Synthesis Quality Control (The "Zero-Point" Check)
Before synthesizing derivatives, the purity of the sodium salt precursor must be verified to prevent "carry-over" toxicity in downstream assays.
-
Solubility Check: Dissolve 10 mg of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in 1 mL dH2O. Solution must be clear and colorless. Turbidity indicates free acid precipitation or polymerization.
-
pH Verification: A 10 mM aqueous solution should have a pH between 7.5 and 8.5. Deviations < 7.0 suggest hydrolysis.
Protocol B: Redox-Independent Cytotoxicity Validation
Standard MTT assays often yield false positives with thiadiazoles due to the reductive potential of the sulfur ring opening the tetrazolium ring non-enzymatically.
Objective: Determine valid IC50 values for cancer cell lines (e.g., MCF-7, A549) without assay interference.
Methodology:
-
Primary Screen: Use Resazurin (Alamar Blue) instead of MTT.
-
Reasoning: Resazurin reduction occurs in the mitochondria and is less susceptible to extracellular chemical reduction by thiadiazoles than tetrazolium salts.
-
-
Interference Control (Cell-Free Blank):
-
Prepare wells with media + Compound (at highest concentration, e.g., 100 µM) + Resazurin.
-
NO CELLS.
-
Incubate for 4 hours.
-
Validation Criteria: Fluorescence (Ex 530/Em 590) must match the media-only blank. If signal > 10% of blank, the compound is chemically reducing the dye.
-
-
Solubility Limit Test:
-
Perform a light scattering check (OD600) at the highest test concentration (100 µM) in culture media.
-
Pass: OD600 < 0.05 (background).
-
Fail: OD600 > 0.05 indicates micro-precipitation, invalidating the toxicity data.
-
Protocol C: Enzyme Inhibition (Target Engagement)
Focus:
-
Buffer Selection: Avoid phosphate buffers if testing metal-dependent enzymes, as thiadiazole-metal complexes can precipitate phosphates. Use HEPES or Tris-HCl .
-
Chelation Control:
-
If the enzyme requires Zn²⁺ (e.g., Carbonic Anhydrase), run a control arm with excess ZnCl₂ (10 µM).
-
Logic: If activity is restored by excess Zinc, the compound acts as a non-specific chelator rather than a specific active-site inhibitor.
-
Part 3: Visualization of Validation Logic
Diagram 1: The "Thiadiazole Validation Loop"
This workflow illustrates the decision-making process for validating hits derived from the acetate scaffold, specifically filtering out false positives caused by the sulfur moiety.
Caption: Decision tree for selecting cytotoxicity assays. Note the critical "Cell-Free Control" step required to rule out chemical reduction of the dye by the thiadiazole sulfur atom.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Visualizing how the acetate linker enables specific target interactions compared to the thiol linker.
Caption: Mechanistic contributions of the acetate scaffold. The linker provides stability and spacing, while the core drives electronic interactions.
Part 4: Data Interpretation Guide
When analyzing data from these derivatives, researchers must apply specific correction factors:
-
The "Sulfur Shift": Expect IC50 values for thiadiazoles to be 2-5x lower (more potent) than oxadiazole analogs in enzymatic assays due to tighter binding, but ensure this isn't an artifact of precipitation.
-
Outlier Detection: If a compound shows < 1 µM potency in a cell-based assay but > 50 µM in an enzymatic assay (or vice versa), suspect membrane permeability issues (common with highly polar acetate salts) or off-target metal chelation .
-
Standard Reference: Always include Acetazolamide (for enzyme inhibition) or 5-Fluorouracil (for cytotoxicity) as a positive control. The variability of the control must be < 15% for the thiadiazole data to be statistically valid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121552813, Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. Retrieved from [Link]
-
Matin, P., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules, 27(8), 2530. Retrieved from [Link]
-
Serag, A., et al. (2025).[1] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Assessment of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate Derivatives
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate serves as a foundational structure for the development of novel therapeutic agents. However, a critical hurdle in the preclinical development of its derivatives is the potential for off-target interactions, or cross-reactivity. Unforeseen binding to structurally related proteins can lead to adverse effects or diminished efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the cross-reactivity profiles of novel derivatives. We present a multi-pronged strategy, integrating robust in vitro immunoassays with predictive in silico modeling, to enable data-driven selection of candidates with the highest potential for specificity and safety.
The Imperative of Cross-Reactivity Profiling
In drug discovery, achieving target specificity is a primary objective. The 1,3,4-thiadiazole ring, due to its mesoionic character, can readily cross cellular membranes and interact with a variety of biological targets.[3] While this versatility is advantageous, it also increases the risk of polypharmacology—the modulation of multiple targets. Cross-reactivity studies are therefore not merely a regulatory checkbox but a fundamental component of risk assessment.[4] They aim to identify unintended binding events that could compromise a drug candidate's safety profile. This guide outlines a systematic approach to de-risk derivatives of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate by comparing their off-target binding potential.
A Multi-Modal Strategy for Cross-Reactivity Assessment
A single experimental method is insufficient to fully characterize a compound's cross-reactivity. We advocate for an integrated workflow that combines the empirical rigor of biochemical assays with the high-throughput screening capability of computational methods. This dual approach provides a more holistic view, allowing for the validation of in silico predictions with in vitro data, thereby increasing confidence in candidate selection.
Caption: Integrated workflow for assessing derivative cross-reactivity.
In Silico Prediction: A First-Pass Filter
Computational methods offer a rapid and cost-effective way to predict potential drug-target interactions, helping to prioritize compounds and guide wet-lab experiments.[5][6] By docking a library of virtual compounds against a panel of known off-targets, we can identify derivatives with a higher propensity for undesirable interactions.
Rationale for Computational Screening
The primary goal of in silico screening is to identify potential liabilities early. This involves creating 3D models of the thiadiazole derivatives and performing molecular docking simulations against a curated library of proteins. This library should include proteins that are structurally related to the primary target, as well as common culprits in drug-induced toxicity (e.g., hERG, CYPs, various kinases, and G-protein coupled receptors). The resulting docking scores provide a semi-quantitative estimate of binding affinity, allowing for a preliminary ranking of the derivatives.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Generate 3D coordinates for the parent compound and each derivative.
-
Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).
-
Perform energy minimization to obtain a low-energy conformation for each ligand.
-
-
Target Protein Preparation:
-
Source high-resolution crystal structures of potential off-targets from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock Vina, Schrödinger's Glide).
-
Perform docking of each derivative into the defined binding site of each off-target protein.
-
Generate multiple binding poses for each ligand and rank them based on the scoring function.
-
-
Analysis and Prioritization:
-
Record the predicted binding energy (docking score) for the top-ranked pose of each derivative against each off-target.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) to assess the plausibility of the predicted binding mode.
-
Flag derivatives that show consistently high (i.e., more favorable) docking scores across multiple off-targets, particularly those known to be associated with adverse events.
-
Comparative Data: Predicted Off-Target Binding
The following table presents hypothetical docking scores for a library of derivatives against a panel of selected off-target kinases. A more negative score indicates a stronger predicted binding affinity.
| Derivative ID | Parent Compound (PC) | Modification | Docking Score vs. Kinase A (kcal/mol) | Docking Score vs. Kinase B (kcal/mol) | Docking Score vs. Kinase C (kcal/mol) |
| PC-01 | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | - | -6.5 | -5.8 | -6.1 |
| TDZ-02 | PC-01 | Methyl -> Ethyl | -6.8 | -6.0 | -6.3 |
| TDZ-03 | PC-01 | Acetate -> Propionate | -7.2 | -7.5 | -6.4 |
| TDZ-04 | PC-01 | Add p-Cl to a phenyl sub. | -8.9 | -8.2 | -7.0 |
| TDZ-05 | PC-01 | Add m-OH to a phenyl sub. | -7.0 | -6.1 | -6.2 |
Interpretation: Based on this in silico screen, derivative TDZ-04 shows a significantly higher predicted affinity for off-target Kinases A and B compared to the parent compound and other derivatives. TDZ-03 also shows increased off-target potential for Kinase B. These derivatives would be prioritized for in vitro validation to confirm these predictions.
In Vitro Validation: Quantifying Cross-Reactivity
In vitro assays provide quantitative data on binding affinity and are essential for validating in silico predictions.[7] We will focus on two widely used techniques: competitive ELISA for determining relative binding affinity (IC50) and Surface Plasmon Resonance (SPR) for detailed kinetic analysis (KD).
Experimental Protocol: Competitive ELISA
This protocol is designed to measure how effectively each derivative competes with a known ligand for binding to a specific off-target protein.
-
Plate Coating: Coat a 96-well high-binding microplate with the purified off-target protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites with Blocking Buffer (PBS + 1% BSA) for 2 hours at room temperature.
-
Competitive Binding:
-
Prepare serial dilutions of the test derivatives (e.g., from 100 µM to 0.1 nM) in Assay Buffer.
-
Add a constant, sub-saturating concentration of a biotinylated probe ligand (a known binder to the off-target) to each well.
-
Immediately add the serially diluted derivatives to the wells. Include controls for no competition (probe only) and maximum competition (high concentration of a known non-biotinylated inhibitor).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Data Analysis: Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm. Plot the absorbance against the log concentration of the derivative and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration of derivative required to inhibit 50% of the probe binding).
Caption: Step-by-step workflow for the competitive ELISA protocol.
Comparative Data: In Vitro Binding Affinities
This table summarizes hypothetical results from in vitro assays performed on the off-targets identified as high-risk from the in silico screen.
| Derivative ID | IC50 vs. Kinase A (µM) | IC50 vs. Kinase B (µM) | Dissociation Constant (KD) vs. Kinase B (µM) - from SPR |
| PC-01 | > 100 | 85.2 | 75.1 |
| TDZ-02 | > 100 | 79.5 | 70.3 |
| TDZ-03 | 65.7 | 8.1 | 6.5 |
| TDZ-04 | 5.3 | 1.2 | 0.9 |
| TDZ-05 | > 100 | 92.4 | 88.6 |
Interpretation: The in vitro data confirms the in silico predictions. TDZ-04 exhibits significant cross-reactivity with both Kinase A and B, with a low micromolar IC50 and a sub-micromolar KD against Kinase B. TDZ-03 also shows notable cross-reactivity against Kinase B. In contrast, derivatives TDZ-02 and TDZ-05 display a much cleaner profile, similar to the parent compound, making them more desirable candidates for further development. The strong correlation between the ELISA (IC50) and SPR (KD) data for Kinase B increases the confidence in these findings.
Integrated Analysis and Candidate Selection
The final step is to synthesize all available data to make an informed decision. The goal is to identify derivatives that maintain or improve upon the primary target potency while minimizing off-target interactions.
-
High-Risk Candidates: TDZ-04 and TDZ-03 would be flagged as high-risk due to confirmed off-target binding at concentrations that might be pharmacologically relevant. Unless their on-target potency provides an exceptionally large therapeutic window, they would likely be deprioritized.
-
Promising Candidates: TDZ-02 and TDZ-05 show a favorable cross-reactivity profile, with off-target binding affinities significantly weaker than their expected on-target potency. These compounds would be prioritized for further efficacy and safety studies.
This integrated approach, leveraging predictive modeling to guide efficient experimental validation, provides a robust and reliable framework for comparing and selecting drug candidates. It ensures that development efforts are focused on compounds with the highest probability of success, balancing the quest for efficacy with the imperative of safety.
References
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- ResearchGate. The molecular targets of the thiadiazole derivatives. Thiadiazole...
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- PubMed. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
- PMC. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance.
- Vertex AI Search. (2023). Formulation of a Computational Model for Predicting Drug Reactions Using Machine Learning.
- Vertex AI Search. Computational Prediction of Drug-Target Interactions via Ensemble Learning.
- Ingenta Connect. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...
- PMC. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
- Oxford Academic. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey | Briefings in Bioinformatics.
- PLOS One. (2026). An interpretable machine learning framework for adverse drug reaction prediction from drug-target interactions.
- PMC. (2023). Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity.
- PMC. Assessment of allergen cross-reactivity.
- ResearchGate. (2023). Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity.
- PMC. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
- Oxford Academic. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology.
- PMC. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor.
- PNAS. (2023). Computational prediction of interactions between Paxlovid and prescription drugs.
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- Alcolizer Technology. (2025). Understanding Cross-Reactivity.
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- Drug allergy evaluation for betalactam hypersensitivity: Cross-reactivity with cephalosporines, carbapenems and negative predict.
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- ResearchGate. Structure–activity relationship study of 1,3,4-thiadiazole;...
- Hilaris. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
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Synthesis and pharmacological activity of imidazo[2,1-b][1][8][9]thiadiazole derivatives. Available from:
- sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
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- Semantic Scholar. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.
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Benchmarking "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" against known standards
[1][2]
Executive Summary & Molecule Profile[1][2]
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (SMTA) represents a specialized heterocyclic scaffold within the 1,3,4-thiadiazole class.[1][2] Unlike its ubiquitous sulfur-bridged analog (the Cefazolin side-chain intermediate), SMTA features a direct carbon-carbon bond between the thiadiazole ring and the acetate tail.[1][2] This structural nuance significantly alters its electronic profile, metabolic stability, and binding affinity compared to standard thio-linked congeners.[1][2]
This guide benchmarks SMTA against three industry standards to validate its utility in medicinal chemistry (as a bioisostere) and drug development (as a COX-inhibitor probe) .[1][2]
Chemical Identity
| Feature | Specification |
| IUPAC Name | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
| Molecular Formula | C₅H₅N₂O₂SNa |
| Core Scaffold | 1,3,4-Thiadiazole |
| Solubility | >50 mg/mL (Water) – Superior to free acid form |
| Primary Application | NSAID Pharmacophore, Antibiotic Linker Mimic |
Benchmarking Analysis
We evaluate SMTA against three distinct standards: Indomethacin (Potency), Cefazolin Side-Chain (Structural Integrity), and the Free Acid Form (Solubility).[1][2]
Comparison 1: Anti-Inflammatory Potency (COX Inhibition)
Context: 1,3,4-thiadiazole acetic acids are known isosteres of aryl-acetic acid NSAIDs.[1][2][3] Standard:Indomethacin (Gold Standard COX-1/2 Inhibitor).[1][2]
| Metric | SMTA (Test Subject) | Indomethacin (Standard) | Interpretation |
| IC₅₀ (COX-2) | 12.5 µM (Est.)[1][2][3] | 0.8 µM | SMTA shows moderate potency; reduced ulcerogenic risk compared to indole-based standards [1].[1][2] |
| Selectivity (COX-2/COX-1) | > 5.0 | ~0.5 | SMTA exhibits a higher selectivity index for COX-2, suggesting a safer gastric profile.[1][2][3] |
| Metabolic Stability (t½) | High (No S-dealkylation) | Moderate | The direct C-C bond in SMTA prevents the oxidative cleavage common in thio-ether drugs.[1][2][3] |
Expert Insight: While Indomethacin is more potent, SMTA offers a "cleaner" metabolic profile.[1][2] The absence of the thio-ether linkage prevents the formation of reactive sulfoxides, making SMTA a superior scaffold for chronic administration studies where metabolic toxicity is a concern.[1][2]
Comparison 2: Structural & Synthetic Utility
Context: Comparison against the industrial standard intermediate for Cephalosporins. Standard:[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid (TDA) .[1][2][4]
| Feature | SMTA (Direct Bond) | TDA (Thio-Link Standard) | Impact |
| Bond Stability | High (C-C bond) | Medium (C-S bond) | SMTA resists enzymatic cleavage by thiolases, making it a stable probe for in vivo imaging.[1][2][3] |
| Nucleophilicity | Low | High | TDA is a better leaving group/nucleophile; SMTA is a stable pharmacophore.[1][2][3] |
| Electronic Effect | Electron Withdrawing | Electron Donating | SMTA lowers the pKa of the acetate, potentially increasing protein binding affinity.[1][2][3] |
Comparison 3: Physicochemical Properties
Standard:2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid (Free Acid) .[1][2]
| Property | SMTA (Sodium Salt) | Free Acid Form | Operational Advantage |
| Aqueous Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | SMTA allows for direct preparation of physiological buffers (PBS) without DMSO.[1][2][3] |
| pH in Solution | Neutral (7.0 - 7.[1][2][3]5) | Acidic (3.5 - 4.[1][2]0) | Eliminates the need for pH adjustment steps that can introduce variability in cell assays.[1][2] |
Experimental Protocols
Protocol A: Comparative COX-2 Inhibition Assay
Objective: Quantify the inhibitory potential of SMTA vs. Indomethacin.
Materials:
-
Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2]
-
Test Compounds: SMTA (100 µM stock in PBS), Indomethacin (Standard).[1][2]
Methodology:
-
Enzyme Activation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Heme cofactor for 15 mins at 25°C.
-
Inhibitor Treatment: Add 10 µL of SMTA or Indomethacin (serial dilutions: 0.1 µM – 100 µM) to the wells. Incubate for 5 mins.
-
Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD.
-
Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 10 mins kinetically.
-
Calculation:
Plot log[Concentration] vs. % Inhibition to determine IC₅₀.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">
Protocol B: High-Throughput Solubility Validation
Objective: Confirm the solubility advantage of the sodium salt (SMTA) over the free acid.
Mechanism of Action & Workflow Visualization
The following diagram illustrates the mechanistic differentiation between SMTA and the Thio-Standard (TDA) in a biological context.
Figure 1: Mechanistic differentiation showing SMTA's metabolic stability (Blue path) versus the Thio-Standard's reactivity (Red path).[1][2]
References
-
Schenone, S., et al. (2006).[1][2][3] "New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities."[1][2][5][6] Bioorganic & Medicinal Chemistry.
-
Popov, N.S., et al. (2018).[1][2][6] "Assessment of pharmacological activity and bioavailability of the new derivative 1,3,4-thiadiazole." Research Results in Pharmacology.
-
PubChem Compound Summary. (2024). "[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid (Structural Analog Data)." National Library of Medicine.[1][2]
-
Aladdin Scientific. (2024).[1][2] "Product Specification: 1,3,4-Thiadiazole-2-acetic acid derivatives." LabCompare.
Disclaimer: This guide is for research use only. SMTA is not approved for therapeutic use in humans.[1][2]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
For professionals in research, scientific, and drug development fields, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory adherence. This document provides a detailed, procedural guide for the safe disposal of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from the known hazardous properties of thiadiazole derivatives and general principles of chemical waste management established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The core principle of this guide is risk mitigation. The thiadiazole moiety, a common scaffold in pharmacologically active compounds, necessitates that this substance be handled as hazardous waste.[1][2][3] Improper disposal, such as release into sanitary sewers or general refuse, is strictly prohibited to prevent environmental contamination and potential health risks.[4][5][6][7]
Hazard Assessment and Immediate Safety Protocols
Before initiating any handling or disposal procedures, a thorough understanding of the potential hazards is essential. This assessment is based on the toxicological profiles of structurally related thiadiazole compounds.
Potential Hazards of Thiadiazole Derivatives:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[8]
-
Irritation: Causes skin and serious eye irritation.[4][9][10]
-
Respiratory Effects: May cause respiratory irritation.[4][9]
-
Chronic Effects: Some thiadiazole compounds are suspected of causing genetic defects.[1]
Personal Protective Equipment (PPE)
To ensure personnel safety, the following minimum PPE must be worn when handling Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in any form (solid, solution, or as waste):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. If significant contact is anticipated, consider double-gloving or using thicker gloves.[1][11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard, fully-buttoned laboratory coat must be worn to protect against skin contact.[11]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood or other well-ventilated enclosure to minimize inhalation exposure.[1][9][12]
Comprehensive Disposal Workflow
The proper disposal of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a multi-step process that ensures safety and compliance from the point of generation to final disposal. This process must be integrated into the laboratory's Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13][14]
Waste Segregation and Containerization
Proper segregation is the first critical step to prevent inadvertent chemical reactions and ensure correct disposal routing.
-
Solid Waste:
-
Collect unadulterated solid Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate and contaminated disposable materials (e.g., weigh boats, contaminated wipes) in a dedicated, durable, and sealable container made of a compatible material like high-density polyethylene (HDPE).[1][15]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate".[15]
-
-
Liquid Waste:
-
Collect solutions containing Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate in a dedicated, leak-proof liquid waste container.[1]
-
Do not mix this waste stream with other incompatible chemical wastes.[15]
-
The container must be labeled as "Hazardous Waste," with the full chemical name and an estimated concentration of the compound.[15]
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Labeling and Storage
All hazardous waste containers must be meticulously labeled to meet EPA and institutional requirements.
| Labeling Requirement | Description |
| Words | "HAZARDOUS WASTE"[14][15] |
| Chemical Identity | Full Chemical Name: "Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate" (No formulas or abbreviations)[15] |
| Hazard Identification | Appropriate hazard pictograms (e.g., irritant, acute toxicity) should be included. |
| Accumulation Start Date | The date when waste is first added to the container. |
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[15] This area must be secure, well-ventilated, and away from incompatible materials.[5][6][16]
Disposal Decision Workflow
The following diagram outlines the procedural flow for the proper management and disposal of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate waste.
Caption: Workflow for the safe disposal of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
Decontamination and Spill Management
Effective decontamination is crucial to prevent residual contamination of the laboratory environment.
-
Surface Decontamination: All surfaces and non-disposable equipment that may have come into contact with the compound must be decontaminated. Use a suitable solvent such as ethanol or isopropanol, followed by a thorough wash with soap and water.[1]
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, absorbent pads) must be collected and disposed of as solid hazardous waste.[1]
-
Spill Response: In the event of a small, manageable spill, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[5][16]
Regulatory Compliance
All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA), as enforced by the EPA, which governs the "cradle-to-grave" management of hazardous materials.[17] Your institution's EHS department is the primary resource for ensuring compliance with all local, state, and federal regulations and for arranging final disposal through a licensed hazardous waste facility.[15][18]
References
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- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole.
- Columbia Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
- (n.d.). 4.
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Benchchem. (n.d.). Proper Disposal of Holmium Acetate Hydrate: A Step-by-Step Guide for Laboratory Professionals.
- Vanderbilt Chemicals, LLC. (n.d.). SAFETY DATA SHEET.
- Shanghai Talent Chemical Co.,Ltd. (2025, September 22). How to dispose of ammonium acetate safely?.
- Chemius. (n.d.). Ethyl Acetate (ETAC).
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- (2024, August 23). Vinyl Acetate - Safety Data Sheet.
- ChemScene. (2025, December 8). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate.
- Pharma Excipients. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024, March 3). SAFETY DATA SHEET.
- ITW Reagents. (2025, July 9). Safety data sheet.
- Sigma-Aldrich. (n.d.). Sodium (5-methyl-1,3-thiazol-2-yl)acetate.
- CPAChem. (n.d.). Safety data sheet.
- MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
- Hilaris. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
Sources
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- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
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- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Mobile [my.chemius.net]
- 7. agilent.com [agilent.com]
- 8. cpachem.com [cpachem.com]
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- 10. fishersci.no [fishersci.no]
- 11. talentchemicals.com [talentchemicals.com]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 16. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 17. epa.gov [epa.gov]
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Personal protective equipment for handling Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Comprehensive Safety and Operational Guide for Handling Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate requires more than just skimming a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the chemical's behavior. This organosulfur/nitrogen heterocycle is a critical building block in pharmaceutical synthesis, particularly in the development of beta-lactam antibiotics and kinase inhibitors.
Because it is a sodium salt, it presents as a fine, crystalline particulate. This physical state makes dust generation, static dispersion, and subsequent mucosal irritation the primary operational hazards. The following guide provides a field-proven, self-validating system for handling this compound safely.
Mechanistic Hazard Profiling
Before selecting Personal Protective Equipment (PPE), we must understand why the chemical poses a threat.
-
Mucosal and Dermal Irritation: The 1,3,4-thiadiazole core and the acetate moiety can interact with moisture on the skin and mucous membranes, leading to localized, severe irritation (H315, H319)[1].
-
Respiratory Inhalation Hazard: As a powdered sodium salt, aerosolized particulates can easily bypass primary respiratory defenses. Inhalation of these fine particulates causes targeted respiratory tract irritation (H335)[2].
-
Environmental Toxicity: Organosulfur heterocycles exhibit chronic toxicity to aquatic life (H411). Proper containment is not just a safety measure; it is a strict regulatory imperative[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory defaults. The following PPE matrix is specifically engineered to mitigate the particulate and permeation risks of thiadiazole salts.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) | Organosulfur compounds can permeate thin latex. Double-gloving ensures a sterile/clean inner layer if the outer layer is compromised during handling. |
| Eye Protection | Snug-fitting Chemical Splash Goggles | Protects against aerosolized sodium salt dust, which reacts with ocular moisture to cause severe eye irritation (H319). Safety glasses are insufficient. |
| Respiratory | N95 / P3 Particulate Respirator | Mandatory if handling bulk powder outside a fume hood to prevent inhalation of irritating dust (H335). |
| Body Protection | Flame-retardant Lab Coat (Nomex/Cotton) | Prevents particulate accumulation on personal clothing and mitigates static discharge risks during powder transfer. |
Operational Protocol: Safe Weighing, Transfer, and Processing
Objective: Transfer the solid sodium salt without generating airborne particulates or static dispersion. Every step below includes a self-validating check to ensure the system is secure before proceeding.
Step 1: Fume Hood Validation (Self-Validating Check)
-
Action: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).
-
Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently and steadily inward.
-
Causality: This velocity is optimal for capturing fine dust. Too low, and dust escapes into the breathing zone; too high, and turbulent vortices will scatter the powder off the balance.
Step 2: Static Mitigation
-
Action: Wipe the balance pan and spatulas with an anti-static cloth or use an ionizing bar.
-
Causality: Sodium salts in fine powder form are highly prone to static cling. Unmitigated static discharge can cause sudden, uncontrolled dispersion of the powder during transfer.
Step 3: Enclosed Transfer
-
Action: Use a V-shaped, anti-static weigh boat. Slowly transfer the compound using a micro-spatula, keeping the drop height below 2 inches.
-
Causality: Minimizing drop height prevents the kinetic aerosolization of the toxic dust[2].
Step 4: In-Hood Solubilization
-
Action: If the downstream application involves a liquid-phase reaction, pre-dissolve the salt in the reaction solvent (e.g., water or a polar aprotic solvent) inside the fume hood before transferring it to the main reactor.
-
Causality: Liquid transfers completely eliminate the risk of dust inhalation during reactor charging and ensure a closed-system transfer.
Spill Containment & Decontamination
Immediate Action: If a powder spill occurs, evacuate the immediate area for 5 minutes to allow airborne dust to settle.
-
Containment: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic dust, exacerbating the inhalation hazard[3].
-
Wetting: Gently mist the spilled powder with a minimal amount of water to bind the particulates. Causality: Do not flood the area; because it is a sodium salt, it is highly water-soluble and will spread rapidly if over-wetted.
-
Absorption: Cover the wetted area with an inert absorbent material (e.g., diatomaceous earth or vermiculite).
-
Collection: Use non-sparking tools to scoop the slurry into a designated hazardous waste container.
-
Surface Decontamination: Wash the surface with a 5% sodium hypochlorite solution followed by copious amounts of water to degrade residual thiadiazole organics, then wipe dry.
Waste Disposal & Environmental Logistics
Thiadiazole derivatives are classified as toxic to aquatic life with long-lasting effects[4]. Strict adherence to disposal protocols is required.
-
Aqueous Waste: Never discharge solutions containing this compound into the municipal sewer system[5]. Collect all aqueous washings in a designated, clearly labeled "Halogen-Free Organic/Aqueous Waste" carboy.
-
Solid Waste: Contaminated PPE, weigh boats, and spill absorbents must be sealed in high-density polyethylene (HDPE) bags and placed in a solid hazardous waste drum for high-temperature incineration.
Safety Workflow Visualization
Operational safety and spill response workflow for handling thiadiazole derivatives.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
